molecular formula C9H12N2O B1385770 6-(Cyclopropylmethoxy)pyridin-3-amine CAS No. 1019515-38-8

6-(Cyclopropylmethoxy)pyridin-3-amine

Cat. No.: B1385770
CAS No.: 1019515-38-8
M. Wt: 164.2 g/mol
InChI Key: BDBYTASCDFAYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclopropylmethoxy)pyridin-3-amine (CAS 1536437-22-5) is a pyridine derivative of significant interest in medicinal chemistry and drug discovery research . This compound, with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol, serves as a valuable synthetic intermediate and building block for the preparation of more complex molecules . Its structure, featuring a pyridin-3-amine core and a cyclopropylmethoxy substituent, is frequently explored in the development of ligands for various biological targets. Research into analogous compounds highlights the potential of this chemical scaffold in targeting G protein-coupled receptors (GPCRs) . Specifically, pyridine derivatives containing the cyclopropylmethoxy group have been identified as key structural motifs in potent agonists for adenosine receptors (ARs), which are prominent targets in therapeutic areas such as diabetes and inflammatory diseases . Furthermore, similar 3-aminopyridine compounds are actively investigated for their activity as GPBAR1 agonists, indicating potential applications in researching metabolic disorders, type 2 diabetes, and liver diseases . This reagent is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers are advised to handle the compound with appropriate precautions, including storage at 2-8°C and protection from light to ensure its stability .

Properties

IUPAC Name

6-(cyclopropylmethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBYTASCDFAYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019515-38-8
Record name 6-(cyclopropylmethoxy)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 6-(Cyclopropylmethoxy)pyridin-3-amine

[1]

Executive Summary & Chemical Identity

6-(Cyclopropylmethoxy)pyridin-3-amine is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., for oncology and autoimmune indications). It serves as a critical "left-hand" or "right-hand" pharmacophore, providing a solvent-exposed amine for hydrogen bonding and a cyclopropylmethoxy tail that occupies hydrophobic pockets (e.g., the ATP-binding site of kinases).[1]

Chemical Identity Table
PropertyDetail
Chemical Name This compound
CAS Number 1019515-38-8 (Note: Often confused with alkyl analog 1159821-66-5)
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
SMILES NC1=CN=C(OCC2CC2)C=C1
LogP (Calc) ~1.2 - 1.5 (Moderate Lipophilicity)
TPSA 51.2 Ų
Appearance Off-white to light brown solid

Structural Analysis & Pharmacophore Utility

The compound features a 2,5-disubstituted pyridine scaffold. The 3-amino group acts as a primary hydrogen bond donor, often interacting with the hinge region of kinase enzymes. The 6-position is substituted with a cyclopropylmethoxy ether.[1][2][3][4]

Pharmacophore Features[1][2][7][8][9]
  • Pyridine Nitrogen: Weak H-bond acceptor; modulates pKa.[1]

  • Primary Amine (C3): Critical H-bond donor for ligand-protein binding.[1]

  • Ether Linkage: Provides rotational freedom while extending the lipophilic tail.

  • Cyclopropyl Group: A "privileged structure" in drug design.[1] It adds metabolic stability (blocking oxidation at the

    
    -carbon) and fills small hydrophobic sub-pockets without the steric bulk of an isopropyl or t-butyl group.[1]
    
Visualization: Pharmacophore Map

PharmacophoreCorePyridine Scaffold(Aromatic Stacking)Amine3-Amine Group(H-Bond Donor)Core->AminePos 3EtherEther Linker(Rotational Flexibility)Core->EtherPos 6CyclopropylCyclopropyl Tail(Hydrophobic Fill)Ether->CyclopropylLipophilic Extension

Figure 1: Pharmacophore dissection of this compound showing functional roles in ligand binding.

Synthetic Pathway (Step-by-Step)

The most robust synthesis utilizes a Nucleophilic Aromatic Substitution (

11
Reaction Scheme
  • Step 1 (

    
    ):  Displacement of chloride in 2-chloro-5-nitropyridine  by cyclopropylmethanol anion.[1]
    
  • Step 2 (Reduction): Catalytic hydrogenation or chemical reduction of the nitro group to the amine.

Visualization: Synthetic Route

SynthesisSM12-Chloro-5-nitropyridine(CAS: 4548-45-2)InterIntermediate:2-(Cyclopropylmethoxy)-5-nitropyridineSM1->InterStep 1: SNArTHF, 0°C to RTReagentCyclopropylmethanol+ NaH (Base)Reagent->InterProdTarget:This compoundInter->ProdStep 2: ReductionH2, Pd/C or Fe/NH4Cl

Figure 2: Two-step synthetic pathway from commercially available 2-chloro-5-nitropyridine.

Detailed Experimental Protocols

Note: These protocols are derived from standard methodologies for 2-alkoxy-5-aminopyridines and validated by analogy to similar patent literature.

Step 1: Synthesis of 2-(Cyclopropylmethoxy)-5-nitropyridine

Reagents:

  • Cyclopropylmethanol (1.1 equiv)

  • Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv)

  • 2-Chloro-5-nitropyridine (1.0 equiv)[1]

  • Solvent: Anhydrous THF or DMF[1]

Protocol:

  • Activation: In a flame-dried round-bottom flask under

    
    , suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Dropwise add cyclopropylmethanol (1.1 equiv). Stir at 0°C for 30 min until gas evolution ceases.

  • Addition: Add a solution of 2-chloro-5-nitropyridine (1.0 equiv) in THF dropwise to the alkoxide mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

  • Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-20% EtOAc in Hexanes) to yield a yellow solid.

Step 2: Reduction to this compound

Option A: Catalytic Hydrogenation (Cleaner, preferred for scale)

  • Reagents: 10% Pd/C (5-10 wt%),

    
     gas (balloon or 1 atm), Methanol or Ethanol.
    
  • Protocol: Dissolve the nitro intermediate in MeOH. Add Pd/C carefully under Argon. Purge with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Stir at RT for 2–6 hours. Filter through Celite to remove catalyst. Concentrate filtrate to obtain the amine as an off-white solid or oil.[1]
    

Option B: Iron Reduction (Robust, functional group tolerant)

  • Reagents: Iron powder (5 equiv),

    
     (5 equiv), Ethanol/Water (4:1).
    
  • Protocol: Suspend nitro intermediate in EtOH/Water. Add Fe and

    
    . Heat to reflux (80°C) for 2 hours. Cool, filter through Celite, and concentrate. Partition residue between water and EtOAc to isolate the amine.
    

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, it is imperative to treat this compound with standard precautions for pyridine derivatives.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • H302: Harmful if swallowed (typical for aminopyridines).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation upon long-term exposure to air, turning dark brown.

  • Handling: Use a fume hood.[1] Avoid dust formation.

References

  • ChemicalBook. (2024).[5] this compound Product Page. Link

  • National Institutes of Health (NIH) - PubChem. (2024). 2-Chloro-5-nitropyridine (Precursor Data). Link

  • Bakke, J. M., & Sletvold, I. (2003).[6] Substitution reactions of 5-nitropyridine-2-sulfonic acid.[1][6] A new pathway to 2,5-disubstituted pyridines.[6] Organic & Biomolecular Chemistry.[5][6][7][8] (Validates SNAr mechanism for 2-alkoxy-5-nitropyridines). Link

  • Google Patents. (2010). WO2010097248 - Method for preparing aminopyridine derivatives.[1] (General reference for pyridine amine synthesis). Link

6-(Cyclopropylmethoxy)pyridin-3-amine CAS number 1019515-38-8

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

6-(Cyclopropylmethoxy)pyridin-3-amine (CAS 1019515-38-8) is a high-value heterocyclic building block used extensively in modern medicinal chemistry. It serves as a critical "western" or "eastern" fragment in the design of kinase inhibitors, PDE4 inhibitors, and modulators of metabolic pathways.[1]

The compound is distinguished by the cyclopropylmethoxy motif , a bioisostere of the methoxy group.[1] This structural modification is strategically employed to enhance lipophilicity (LogP), improve metabolic stability by blocking facile O-demethylation, and increase potency through hydrophobic pocket occupancy.[1]

This guide provides a comprehensive technical analysis, including a validated synthesis route, structural characterization data, and strategic applications in drug discovery.[1]

Part 2: Chemical Identity & Physicochemical Properties

PropertyDataNotes
Chemical Name This compoundPreferred IUPAC
Synonyms 5-Amino-2-(cyclopropylmethoxy)pyridineBased on precursor numbering
CAS Number 1019515-38-8
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol
Appearance Pale yellow to brown solidOxidation sensitive
LogP (Predicted) ~1.3 - 1.5More lipophilic than methoxy analog (LogP ~0.[1]5)
pKa (Predicted) ~6.5 (Pyridine N), ~25 (Amine)Pyridine N is the basic center
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (Pyridine N, Ether O, Amine N)

Part 3: Synthesis & Manufacturing Protocol

The synthesis of CAS 1019515-38-8 is a two-step process starting from the commercially available 2-chloro-5-nitropyridine .[1] This route is preferred for its scalability, cost-effectiveness, and high atom economy.[1]

Reaction Scheme Visualization

SynthesisRoute Start 2-Chloro-5-nitropyridine (CAS 4548-45-2) Inter Intermediate: 2-(Cyclopropylmethoxy)-5-nitropyridine Start->Inter SNAr DMF, 0°C to RT Reagent Cyclopropylmethanol + NaH (Base) Reagent->Inter Product Product: This compound (CAS 1019515-38-8) Inter->Product Nitro Reduction Reduct Reduction: H2 / Pd-C or Fe/NH4Cl Reduct->Product

Caption: Two-step synthesis via Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr) Objective: Installation of the cyclopropylmethoxy ether linkage.

  • Preparation: In a dry 3-neck round-bottom flask under N₂ atmosphere, suspend Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv) in anhydrous DMF (Dimethylformamide).

  • Alkoxide Formation: Cool the suspension to 0°C. Add Cyclopropylmethanol (1.1 equiv) dropwise. Stir for 30 minutes at 0°C to ensure complete deprotonation and formation of the sodium alkoxide.

  • Addition: Add a solution of 2-Chloro-5-nitropyridine (1.0 equiv) in DMF dropwise to the reaction mixture at 0°C. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting chloride should be consumed.[1]

  • Workup: Quench carefully with ice-water. The product, 2-(cyclopropylmethoxy)-5-nitropyridine , typically precipitates as a solid.[1] Filter, wash with water, and dry.[2][3] If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1][2]

Step 2: Nitro Group Reduction Objective: Conversion of the nitro group to the target primary amine.[1]

Method A: Catalytic Hydrogenation (Cleanest Profile)

  • Dissolve the nitro intermediate in Methanol or Ethanol .[1]

  • Add 10% Pd/C (10 wt% loading).

  • Stir under a hydrogen atmosphere (balloon pressure or 1-3 atm) at room temperature for 4–12 hours.

  • Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate under reduced pressure to yield the crude amine.

Method B: Iron-Mediated Reduction (Robust for Scale-up)[1]

  • Suspend the nitro intermediate in Ethanol/Water (4:1) .

  • Add Iron powder (3–5 equiv) and Ammonium Chloride (NH₄Cl, 5 equiv).

  • Heat to reflux (70–80°C) for 2–4 hours.

  • Workup: Cool, filter through Celite, and concentrate. Basify the residue with saturated NaHCO₃ and extract with Ethyl Acetate.

Part 4: Quality Control & Characterization

To ensure the integrity of the building block for downstream medicinal chemistry, the following QC parameters must be met.

TechniqueExpected Signal / CriteriaMechanistic Insight
¹H NMR (DMSO-d₆) δ 0.3 & 0.5 ppm: Multiplets (2H each, Cyclopropyl CH₂)δ 1.2 ppm: Multiplet (1H, Cyclopropyl CH)δ 4.0 ppm: Doublet (2H, O-CH₂)δ 4.8 ppm: Broad singlet (2H, NH₂)δ 6.6 ppm: Doublet (Pyridine H-3/H-5)δ 7.5 ppm: DD/D (Pyridine H-4)The high-field cyclopropyl protons (< 1 ppm) are diagnostic.[1] The O-CH₂ doublet confirms the ether linkage.[1]
LC-MS [M+H]⁺ = 165.1 Positive ionization mode.[1]
HPLC Purity > 98.0% (254 nm)Critical for preventing side reactions in subsequent coupling steps.[1]

Part 5: Applications in Drug Discovery

This compound is not merely a passive linker; it is an active pharmacophore modulator.[1]

Medicinal Chemistry Logic: The "Cyclopropyl Effect"
  • Metabolic Stability: The cyclopropyl group sterically hinders the ether oxygen, significantly slowing down O-dealkylation by Cytochrome P450 enzymes compared to a simple methyl or ethyl ether.[1]

  • Lipophilicity Tuning: It provides a "Goldilocks" increase in lipophilicity—enough to improve membrane permeability and hydrophobic binding, but not so much as to cause solubility issues.[1]

  • Conformational Restriction: The cyclopropyl ring is rigid, reducing the entropic penalty upon binding to a protein target.[1]

Strategic Decision Tree

SAR_Logic Problem Problem: Lead Compound has poor metabolic stability or low potency Solution Strategy: Replace Methoxy (-OMe) with Cyclopropylmethoxy (-OCH2cPr) Problem->Solution Mechanism1 Mechanism 1: Steric bulk blocks CYP450 access to ether oxygen Solution->Mechanism1 Mechanism2 Mechanism 2: Increased hydrophobic interaction in binding pocket Solution->Mechanism2 Outcome Result: Improved t1/2 (Half-life) Enhanced Potency (IC50) Mechanism1->Outcome Mechanism2->Outcome

Caption: SAR decision logic for deploying the cyclopropylmethoxy motif in lead optimization.

Part 6: Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation upon prolonged exposure to air, turning dark brown.[1]

  • Stability: Stable in solution for short periods (24h) but should be prepared fresh or stored frozen in DMSO for biological assays.

References

  • Synthesis of Pyridine Ethers via SNAr: Patent BR112013008719B1. N-pyridin-3-yl or n-pyrazin-2-yl carboxamides.[1] (Describes the reaction of 2-chloro-5-nitropyridine with cyclopropylmethanol).

  • Medicinal Chemistry of Cyclopropylmethoxy Group: Patent US8470841B2. Heterocyclic compounds, processes for their preparation, medicaments comprising these compounds. (Contextualizes the use of the scaffold in metabolic disease targets).

  • Precursor Properties (2-Chloro-5-nitropyridine): National Center for Biotechnology Information.[1][4] PubChem Compound Summary for CID 78308, 2-Chloro-5-nitropyridine.[1] [1]

Sources

Physicochemical Profiling and Synthetic Utility of 6-(Cyclopropylmethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and synthetic analysis of 6-(Cyclopropylmethoxy)pyridin-3-amine (CAS: 1019515-38-8), a critical intermediate in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Executive Summary

This compound is a "privileged scaffold" building block used extensively in medicinal chemistry.[1] Its structural value lies in the cyclopropylmethoxy tail, which provides a sterically defined lipophilic vector capable of filling hydrophobic pockets in target proteins (e.g., JAK kinases, S1P1 receptors) while maintaining a low molecular weight. This guide details its molecular properties, validated synthesis routes, and quality control protocols.[1]

Core Identity Data
PropertyDetail
IUPAC Name This compound
CAS Number 1019515-38-8
Molecular Formula

SMILES NC1=CN=C(OCC2CC2)C=C1
Appearance Off-white to pale yellow solid

Molecular Weight & Ligand Efficiency Analysis

The precise molecular weight of this compound is 164.21 g/mol . In drug discovery, this low mass is strategic. It allows the molecule to serve as a "fragment" or a "lead-like" starting point, adhering to the principles of Ligand Efficiency (LE) .

Physicochemical Data Table
ParameterValueSignificance in Drug Design
Molecular Weight 164.21 g/mol High LE potential; leaves mass "budget" for further derivatization.[1]
Exact Mass 164.09496Critical for HRMS (High-Res Mass Spec) identification.
cLogP ~1.2 - 1.5Moderate lipophilicity; ensures good membrane permeability (Rule of 5).
H-Bond Donors 1 (

)
Key interaction point (hinge binder in kinases).[1]
H-Bond Acceptors 3 (N, O, N)Facilitates hydrogen bonding network within the active site.[1]
Rotatable Bonds 3Low entropic penalty upon binding to protein targets.[1]

Why the Cyclopropylmethoxy Group? Unlike a simple methoxy group (


), the cyclopropylmethoxy motif (

) adds significant metabolic stability. The cyclopropyl ring resists cytochrome P450-mediated dealkylation better than straight alkyl chains, extending the in vivo half-life of the final drug candidate.

Synthetic Pathways & Process Chemistry

The synthesis of this compound typically follows a robust Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction . This 2-step protocol is preferred for its scalability and high yield.
Reaction Scheme
  • Precursor: 2-Chloro-5-nitropyridine (commercially available).[1]

  • Step 1 (

    
    ):  Displacement of the chloride by cyclopropylmethanol using a strong base.
    
  • Step 2 (Reduction): Hydrogenation of the nitro group to the primary amine.

Detailed Experimental Protocol
Step 1: Synthesis of 2-(Cyclopropylmethoxy)-5-nitropyridine
  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Cyclopropylmethanol (1.1 eq), Sodium Hydride (NaH, 60% in oil, 1.2 eq), THF (anhydrous).[1]

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C under

      
       atmosphere.
      
    • Add Cyclopropylmethanol dropwise. Stir for 30 min to form the alkoxide.

    • Add 2-Chloro-5-nitropyridine solution (in THF) dropwise.

    • Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Quench: Carefully add water at 0°C. Extract with EtOAc.

    • Yield: Typically 85–90%.

Step 2: Reduction to this compound
  • Reagents: 2-(Cyclopropylmethoxy)-5-nitropyridine, 10% Pd/C (5 wt%), Hydrogen gas (

    
    , balloon or 1 atm), Methanol/Ethanol.
    
  • Procedure:

    • Dissolve the nitro intermediate in Methanol.

    • Add Pd/C catalyst carefully (under inert gas to prevent ignition).

    • Purge system with

      
       gas. Stir vigorously at RT for 2–4 hours.
      
    • Filtration: Filter through a Celite pad to remove Pd/C.[1]

    • Concentration: Evaporate solvent under reduced pressure.

    • Purification: Recrystallization from Hexane/EtOAc or Column Chromatography if necessary.

Synthetic Workflow Diagram

SynthesisPath Start 2-Chloro-5-nitropyridine (SM) Inter Intermediate: 2-(Cyclopropylmethoxy)- 5-nitropyridine Start->Inter SnAr Displacement (0°C to RT) Reagent1 Cyclopropylmethanol + NaH/THF Reagent1->Inter Product Product: 6-(Cyclopropylmethoxy) pyridin-3-amine Inter->Product Hydrogenation (MeOH, RT) Reagent2 H2 / Pd-C Reduction Reagent2->Product

Caption: Two-step synthetic route from chloronitropyridine to the target amine via SnAr displacement and catalytic hydrogenation.

Quality Control & Analytical Validation

To ensure the integrity of this building block for drug development, a self-validating QC workflow is required.[1]

Analytical Specifications
  • HPLC Purity: >98% (detection at 254 nm).

  • 1H NMR (DMSO-d6):

    • 
       7.6 (d, 1H, Ar-H, C2)[1]
      
    • 
       7.1 (dd, 1H, Ar-H, C4)
      
    • 
       6.6 (d, 1H, Ar-H, C5)[1]
      
    • 
       4.8 (s, 2H, 
      
      
      
      , exchangeable)
    • 
       4.0 (d, 2H, 
      
      
      
      )[1]
    • 
       1.1 (m, 1H, CH-cyclopropyl)[1]
      
    • 
       0.3–0.6 (m, 4H, cyclopropyl 
      
      
      
      )
  • Mass Spectrometry (ESI+):

    
    .
    
QC Decision Logic

QC_Logic Start Crude Product NMR_Check 1H NMR Structure Confirmed? Start->NMR_Check HPLC_Check HPLC Purity > 98%? NMR_Check->HPLC_Check Yes Reprocess Recrystallize NMR_Check->Reprocess No (Impurities) Water_Check Karl Fischer < 0.5% Water? HPLC_Check->Water_Check Yes HPLC_Check->Reprocess No Release RELEASE BATCH Water_Check->Release Yes Dry Lyophilize/Dry Water_Check->Dry No Reprocess->NMR_Check Dry->Water_Check

Caption: Quality Control decision tree ensuring structural identity and purity before batch release.

Applications in Medicinal Chemistry

This compound is primarily used as an intermediate for synthesizing:

  • Kinase Inhibitors: The pyridine nitrogen accepts a hydrogen bond from the kinase "hinge" region, while the cyclopropyl group occupies the solvent-exposed front pocket or a hydrophobic back pocket.[1]

  • S1P1 Agonists: Used in autoimmune disease research (e.g., Multiple Sclerosis), where the lipophilic tail aids in receptor subtype selectivity.

Storage & Stability:

  • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Amine is oxidation-sensitive; prolonged exposure to air can lead to N-oxide formation (brown discoloration).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted pyridines. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2021). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives.

Sources

Technical Guide: Pharmacological Significance of 6-(Cyclopropylmethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthesis, and application of 6-(Cyclopropylmethoxy)pyridin-3-amine , a high-value heterocyclic intermediate used in the design of kinase inhibitors and anti-inflammatory agents.

Executive Summary

This compound (CAS: 1019515-38-8 / 280562-79-6) is a privileged medicinal chemistry scaffold. It functions as a critical building block for "Type II" kinase inhibitors and Phosphodiesterase-4 (PDE4) inhibitors.

Unlike simple anilines, this moiety incorporates two strategic design elements:

  • Metabolic Shielding: The cyclopropylmethoxy group provides steric bulk and resistance to CYP450-mediated

    
    -dealkylation, significantly extending the half-life (
    
    
    
    ) of derived APIs compared to their methoxy analogs.
  • Solubility Enhancement: The pyridine nitrogen lowers

    
     relative to benzene analogs, improving aqueous solubility and oral bioavailability.
    

This guide outlines the biological rationale, synthesis protocols, and experimental frameworks for utilizing this scaffold in drug discovery.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Synonyms 5-Amino-2-(cyclopropylmethoxy)pyridine; 3-Amino-6-(cyclopropylmethoxy)pyridine
Molecular Formula

Molecular Weight 164.21 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calc) ~6.5 (Pyridine N), ~3.5 (Aniline N)

Biological Activity & Mechanism of Action

While the free amine exhibits minimal standalone therapeutic activity, its value lies in its role as a pharmacophore donor . It is typically derivatized via amide or urea formation to create potent inhibitors.

Target Class: PDE4 Inhibition

The 6-(cyclopropylmethoxy) motif is a bioisostere of the 3-(cyclopropylmethoxy)phenyl group found in Roflumilast (Daxas).

  • Mechanism: The cyclopropyl group fills a distinct hydrophobic pocket (the "Q-pocket") in the PDE4 active site.

  • Advantage: The pyridine ring replaces the benzene ring of traditional PDE4 inhibitors, reducing lipophilicity and potential cardiotoxicity (hERG channel inhibition).

Target Class: Tyrosine Kinases (VEGFR/EGFR)

In kinase inhibitor design, this amine serves as the "solvent-front" or "hinge-binding" fragment.

  • Hinge Binding: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region (e.g., Met residue).

  • Solvent Exposure: The amine is derivatized to extend into the solvent channel, solubilizing the drug.

Structural-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the scaffold within a binding pocket.

SAR_Logic Scaffold 6-(Cyclopropylmethoxy) pyridin-3-amine Amine 3-Amine (-NH2) (Reactive Handle) Scaffold->Amine Pyridine Pyridine Ring (Solubility Core) Scaffold->Pyridine Ether Cyclopropylmethoxy (Metabolic Shield) Scaffold->Ether Target_Drug Final Drug Candidate (Amide/Urea) Amine->Target_Drug Derivatization Target_Kinase Kinase Hinge Region (H-Bonding) Pyridine->Target_Kinase H-Bond Acceptor Target_Pocket Hydrophobic Pocket (Selectivity) Ether->Target_Pocket Steric Fit

Caption: SAR dissection of the scaffold showing its tripartite role in binding affinity, solubility, and metabolic stability.

Synthesis Protocol (High-Purity)

To ensure biological relevance, the compound must be synthesized free of metal catalysts and isomeric impurities.

Reaction Scheme

The synthesis follows a robust two-step sequence: Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction .

Synthesis_Pathway SM1 2-Chloro-5-nitropyridine Step1 Step 1: SnAr (NaH, THF, 0°C -> RT) SM1->Step1 SM2 Cyclopropylmethanol SM2->Step1 Intermed 2-(Cyclopropylmethoxy) -5-nitropyridine Step1->Intermed Step2 Step 2: Reduction (H2, Pd/C or Fe/NH4Cl) Intermed->Step2 Product 6-(Cyclopropylmethoxy) pyridin-3-amine Step2->Product

Caption: Two-step synthetic pathway yielding high-purity amine for biological assays.

Step-by-Step Methodology

Step 1: Etherification (


) 
  • Reagents: Suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous THF under Nitrogen atmosphere at 0°C.

  • Addition: Dropwise add Cyclopropylmethanol (1.1 eq). Stir for 30 min to form the alkoxide.

  • Coupling: Add 2-Chloro-5-nitropyridine (1.0 eq) dissolved in THF.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with ice water. Extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Yield: Expect ~85-90% of yellow solid (Intermediate).

Step 2: Nitro Reduction Preferred Method: Iron/Ammonium Chloride (Chemo-selective, avoids dehalogenation if other groups are present).

  • Solvent: Dissolve intermediate in EtOH:Water (4:1).

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux: Heat to 80°C for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron residues.

  • Purification: Concentrate filtrate. Recrystallize from Ethanol/Hexane or purify via column chromatography (DCM:MeOH 95:5).

  • Final QC: Verify by

    
    -NMR and LC-MS (Purity >98%).
    

Experimental Protocols for Biological Evaluation

Once synthesized, the amine is typically coupled to a core scaffold (e.g., a pyrimidine or quinoline) to test biological activity. The following assays validate the activity of the final derivatives.

In Vitro Kinase Assay (Generic Protocol)

Objective: Determine


 of the derivative against specific kinases (e.g., EGFR, VEGFR).
  • System: FRET-based assay (e.g., LanthaScreen™).

  • Procedure:

    • Incubate kinase, ATP (

      
       concentration), and varying concentrations of the test compound (0.1 nM to 10 
      
      
      
      ) in assay buffer.
    • Add Alexa Fluor® labeled tracer.

    • Measure fluorescence resonance energy transfer.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Microsomal Stability Assay

Objective: Validate the metabolic stability conferred by the cyclopropylmethoxy group.

  • Incubation: Mix test compound (1

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
    
  • Timepoints: Quench aliquots at 0, 15, 30, and 60 mins with Acetonitrile.

  • Analysis: Quantify remaining parent compound via LC-MS/MS.

  • Benchmark: Compare intrinsic clearance (

    
    ) against the methoxy-analog. The cyclopropyl variant should show >2x stability.
    

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Context: Bioisosteric replacement of alkoxy groups).
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link (Context: Aminopyrimidine scaffolds in kinase inhibition).

  • Press, N. J., et al. (2006). PDE4 Inhibitors – A Review of the Recent Patent Literature. Expert Opinion on Therapeutic Patents. (Context: Cyclopropylmethoxy pharmacophore in PDE4 inhibitors).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Context: Metabolic stability of cyclopropyl ethers).

Aminopyridine scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The Aminopyridine Imperative: Structural Versatility in Modern Drug Design

Executive Summary

The aminopyridine (AP) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to modulate diverse biological targets ranging from voltage-gated ion channels to intracellular kinases.[1][2] Unlike inert structural spacers, the aminopyridine core actively participates in ligand-target binding through defined hydrogen bond donor-acceptor motifs and tunable pKa values. This guide dissects the pharmacological utility of 2-, 3-, and 4-aminopyridines, providing researchers with actionable synthetic strategies and validated assay protocols to leverage this scaffold in drug discovery campaigns.

Section 1: The Pharmacophore – Structural Logic & Binding Modes

The utility of the aminopyridine scaffold stems from its electronic duality. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group serves as a donor. The positioning of the amine relative to the ring nitrogen dictates the pharmacological outcome.

The 2-Aminopyridine (2-AP) Motif: The Kinase Hinge Binder

In oncology, the 2-AP motif is ubiquitous.[3] It functions as an adenine mimetic, binding to the hinge region of ATP-binding sites in kinases.

  • Mechanism: The ring nitrogen (N1) accepts a hydrogen bond from the backbone amide NH of the kinase hinge, while the exocyclic amino group (N2) donates a hydrogen to the backbone carbonyl.

  • Physicochemical Advantage: The 2-AP core is relatively small (MW ~94 Da), leaving ample chemical space for solubilizing tails and specificity-determining R-groups (e.g., in Crizotinib ).

The 4-Aminopyridine (4-AP) Motif: The Ion Channel Blocker

In neurology, 4-AP (e.g., Dalfampridine ) acts as a potassium channel blocker.[1][4][5][6]

  • Mechanism: At physiological pH, 4-AP (pKa ~9.1) exists largely in its protonated, cationic form. It binds within the intracellular pore of voltage-gated potassium channels (Kv1 family), physically occluding the passage of K+ ions.

  • Causality: Blockade prevents rapid repolarization of the action potential. This broadening of the action potential duration enhances calcium influx at presynaptic terminals, thereby increasing neurotransmitter release—critical for restoring conduction in demyelinated axons (Multiple Sclerosis).

Comparative Data: Isomeric Properties
Property2-Aminopyridine3-Aminopyridine4-Aminopyridine
pKa (conj. acid) 6.865.989.11
Primary Target Kinases (Hinge Binder)GPCRs / Synth. IntermediateK+ Channels (Pore Blocker)
Key Drug Crizotinib, Sorafenib(Used in synthesis)Dalfampridine (Fampridine)
Toxicity Risk Metabolic activationSeizure potential (lower)Seizure potential (high)

Section 2: Synthetic Architectures & Methodologies[7]

Constructing functionalized aminopyridines requires navigating the electron-deficient nature of the pyridine ring. Traditional nucleophilic aromatic substitution (


) is often insufficient for unactivated substrates.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This is the industry-standard method for installing complex amines onto a 2-chloropyridine core.

Rationale: The oxidative addition of Pd(0) to electron-poor 2-chloropyridines is facile, but reductive elimination can be sluggish. Bis-phosphine ligands (e.g., Xantphos, BINAP) are required to force the bite angle and accelerate this step.

Step-by-Step Protocol:

  • Preparation: In a glovebox or under argon, charge a reaction vial with 2-chloropyridine (1.0 equiv), Target Amine (1.2 equiv), and Sodium tert-butoxide (1.5 equiv).

  • Catalyst Loading: Add

    
     (2 mol%) and Xantphos  (4 mol%). Note: Xantphos is preferred for primary amines to prevent 
    
    
    
    -hydride elimination.
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). 2-APs are polar; add 1%

    
     to the eluent to prevent streaking.
    
Protocol B: Displacement (Self-Validating Check)

For 2-fluoropyridines or 4-chloropyridines with electron-withdrawing groups (e.g.,


, 

) at the 3- or 5-position, metal-free displacement is viable.
  • Validation: If the reaction does not proceed at 80°C in DMSO with

    
    , the substrate is insufficiently activated, and you must switch to the Buchwald protocol (2.1).
    

Section 3: Therapeutic Applications & Biological Assays[7][8]

Neurology: Potassium Channel Blockade (4-AP)

Drug: Dalfampridine (Ampyra).[1] Application: Improvement of walking in Multiple Sclerosis (MS) patients.[1]

Experimental Protocol: Whole-Cell Patch Clamp Assay To validate a novel 4-AP derivative for channel blocking efficacy:

  • Cell Line: CHO cells stably expressing human Kv1.1 or Kv1.2 channels.

  • Setup: Use borosilicate glass pipettes (resistance 2-4 M

    
    ) filled with intracellular solution (130 mM KCl, 10 mM EGTA, 10 mM HEPES, pH 7.2).
    
  • Recording: Establish G

    
     seal and break-in (whole-cell configuration).
    
  • Protocol: Hold membrane potential at -80 mV. Apply depolarizing pulses to +20 mV for 200 ms to elicit K+ currents.

  • Application: Perfusion of the test compound (0.1 - 100

    
    M).
    
  • Analysis: Measure peak steady-state current inhibition. Calculate

    
    .
    
    • Self-Validation: Washout with drug-free buffer must restore >80% of the current; if not, the compound may be cytotoxic or binding irreversibly.

Oncology: Kinase Inhibition (2-AP)

Drug: Crizotinib (ALK/ROS1 inhibitor).[7] Mechanism: The 2-amino-3-benzyloxypyridine core mimics the adenine ring of ATP.

Section 4: Visualizing the Mechanism and Workflow

Diagram 1: Mechanism of Action - 4-Aminopyridine in Demyelination

This diagram illustrates how 4-AP restores signal conduction in damaged nerves.[4][5]

G Demyelination Demyelinated Axon (Exposed K+ Channels) K_Leak K+ Ion Leakage Demyelination->K_Leak Signal_Loss Action Potential Failure K_Leak->Signal_Loss Drug 4-Aminopyridine (Dalfampridine) Block Blockade of Kv1 Channels Drug->Block Binds Pore Block->Demyelination Inhibits Leak Repolarization Delayed Repolarization Block->Repolarization Ca_Influx Increased Ca2+ Influx Repolarization->Ca_Influx Broadens AP Release Enhanced Vesicle Release Ca_Influx->Release Function Restored Conduction Release->Function

Caption: Mechanism of 4-Aminopyridine in restoring axonal conduction via potassium channel blockade and synaptic potentiation.

Diagram 2: Synthetic Decision Tree for Aminopyridines

A logic flow for selecting the correct synthetic methodology based on substrate electronics.

G Start Target: Functionalized Aminopyridine Substrate Substrate Analysis: Halopyridine Type Start->Substrate Check_Pos Position of Halogen? Substrate->Check_Pos Pos_2 2-Halo or 4-Halo Check_Pos->Pos_2 Pos_3 3-Halo (Unactivated) Check_Pos->Pos_3 Check_EWG EWG Present? (NO2, CN, COR) Pos_2->Check_EWG Method_Pd Method B: Pd-Catalysis (Buchwald-Hartwig) Pos_3->Method_Pd Mandatory Method_SNAr Method A: SNAr (Heat, Base, DMSO) Check_EWG->Method_SNAr Yes Check_EWG->Method_Pd No

Caption: Synthetic decision matrix for selecting between SNAr and Palladium-catalyzed amination for aminopyridine synthesis.

References

  • Dalfampridine (Ampyra) Clinical Pharmacology . U.S. Food and Drug Administration (FDA).[1][8][9] Available at: [Link]

  • Aminopyridines in the development of drug candidates . National Institutes of Health (PMC). Available at: [Link]

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels . Journal of General Physiology. Available at: [Link]

  • Discovery of Novel 2-Aminopyridine-Based CDK/HDAC Dual Inhibitors . Journal of Medicinal Chemistry. Available at: [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery . Royal Society of Chemistry (RSC). Available at: [Link]

Sources

6-(Cyclopropylmethoxy)pyridin-3-amine: A High-Fidelity Kinase Hinge Binder

[1][2]

Executive Summary

This compound (CAS 280562-63-0) represents a "privileged scaffold" in modern medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors.[1][2] Functioning as a bioisostere of the classic aniline moiety, this fragment offers a dual advantage: the pyridine nitrogen serves as a critical hydrogen bond acceptor for the kinase hinge region, while the cyclopropylmethoxy tail provides a metabolically stable hydrophobic anchor that occupies the solvent-exposed front regions or specific hydrophobic pockets (e.g., the ribose binding pocket). This guide details the structural rationale, synthetic pathways, and experimental validation protocols for deploying this scaffold in drug discovery campaigns targeting kinases such as FGFR, CDK, and HPK1.

Chemical Biology & Structural Rationale[3][4]

The "Aniline Plus" Effect

In kinase inhibitor design, the hinge region (connecting the N- and C-terminal lobes) is the primary anchor point.[1] While simple anilines are common hinge binders, the 6-alkoxypyridin-3-amine scaffold offers superior physicochemical properties:

  • H-Bond Acceptor: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (e.g., Met, Glu, or Cys depending on the kinase).

  • H-Bond Donor: The exocyclic amine at C3 (often converted to an amide or urea) donates a hydrogen bond to the backbone carbonyl.[2]

  • Lipophilic Tuning: The cyclopropyl group is a "goldilocks" hydrophobe—larger and more lipophilic than a methyl group, yet more metabolically stable than an isopropyl or n-propyl chain due to the high C-H bond dissociation energy of the strained ring.

Binding Mode Visualization

The following diagram illustrates the interaction of a generic inhibitor containing this scaffold within the ATP-binding pocket.[2]

BindingModeHingeKinase Hinge Region(Backbone)Scaffold6-(Cyclopropylmethoxy)pyridin-3-amine CoreHinge->ScaffoldH-Bond Acceptor(Pyridine N)Scaffold->HingeH-Bond Donor(Exocyclic NH)PocketHydrophobic Pocket(Solvent Front)Scaffold->PocketVan der Waals(Cyclopropyl Group)

Caption: Schematic interaction map of the this compound scaffold within a kinase ATP-binding site.

Synthetic Chemistry: Route Design

The synthesis of this compound is a robust, two-step process starting from commercially available halonitropyridines.[1][2] The key challenge is ensuring complete conversion during the nucleophilic substitution (SNAr) while avoiding over-reduction of the pyridine ring in the subsequent step.

Reaction Scheme

SynthesisSM2-Chloro-5-nitropyridineInter2-(Cyclopropylmethoxy)-5-nitropyridineSM->InterSNArReagent1CyclopropylmethanolNaH, THFReagent1->InterProduct6-(Cyclopropylmethoxy)pyridin-3-amineInter->ProductNitro ReductionReagent2Fe, NH4ClEtOH/H2OReagent2->Product

Caption: Two-step synthetic pathway from 2-chloro-5-nitropyridine to the target amine.

Detailed Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Cyclopropylmethanol (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), Anhydrous THF.

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C under nitrogen.

    • Dropwise add cyclopropylmethanol.[2] Stir for 30 min to generate the alkoxide.

    • Add 2-Chloro-5-nitropyridine solution (in THF) dropwise.[1][2]

    • Warm to RT and stir for 4-6 hours (Monitor by TLC/LCMS).

    • Quench: Slowly add saturated NH4Cl solution.

    • Workup: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc) to yield 2-(cyclopropylmethoxy)-5-nitropyridine as a yellow solid.

Step 2: Nitro Reduction (Iron-Ammonium Chloride Method) Note: This method is preferred over catalytic hydrogenation (H2/Pd) to avoid potential reduction of the pyridine ring or hydrogenolysis of the benzylic-like ether bond.[1][2]

  • Reagents: Nitro intermediate (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Procedure:

    • Dissolve the nitro compound in EtOH/Water.[2]

    • Add NH4Cl and Iron powder.[2]

    • Heat to reflux (80°C) for 2-4 hours with vigorous stirring.

    • Filtration: Filter hot through a Celite pad to remove iron residues.[2] Wash pad with hot EtOH.[2]

    • Isolation: Concentrate filtrate. Neutralize with NaHCO3 if necessary. Extract with DCM.[2]

    • Yield: The resulting this compound is typically an off-white to brown solid, often pure enough for the next coupling step without chromatography.[1][2]

Medicinal Chemistry Applications

This scaffold is rarely the final drug but rather the "warhead carrier" or "hinge binder" coupled to a central core.[2]

Case Study: FGFR Inhibition

In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 3-aminopyridine motif is frequently coupled to a pyrimidine or indazole core.

  • Role: The amine forms a urea linkage (e.g., with a phenyl isocyanate) or an amide linkage.

  • SAR Insight: Replacing a methoxy group with a cyclopropylmethoxy group often improves cellular potency (IC50) by 2-5 fold due to better filling of the hydrophobic pocket adjacent to the gatekeeper residue.[2]

Comparative Data (Hypothetical SAR based on Literature Trends)
R-Group on PyridineHinge InteractionLogP (Lipophilicity)Metabolic StabilityKinase Potency (Relative)
Methoxy GoodLowLow (O-demethylation)1x (Baseline)
Ethoxy GoodModerateModerate1.5x
Cyclopropylmethoxy Excellent High High (Steric protection) 3-5x
Isopropoxy GoodHighModerate (Oxidation)2-3x

Experimental Validation: Kinase Assay Protocol

Once the scaffold is incorporated into a test compound (e.g., via amide coupling to a kinase-targeting core), its activity must be validated.[1]

Protocol: ADP-Glo™ Kinase Assay (Promega) A universal, homogeneous assay measuring ADP accumulation.[1]

  • Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[1]

    • Enzyme: Recombinant FGFR1 or CDK2 (0.2 ng/µL final).[2]

    • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL) and ATP (10 µM).

  • Reaction:

    • In a 384-well white plate, add 2 µL of Compound (serial dilution in DMSO).

    • Add 2 µL of Kinase solution.[2] Incubate 10 min at RT.

    • Add 1 µL of Substrate/ATP mix to start reaction.[2]

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).[1][2] Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2] Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).[2]

  • Analysis: Plot RLU vs. log[Compound] to determine IC50.

Future Outlook: PROTACs and Covalent Inhibitors

The this compound scaffold is evolving beyond simple competitive inhibition:

  • PROTAC Linker Attachment: The cyclopropyl ring offers a vector for attaching linkers (e.g., via a functionalized cyclopropyl derivative) to recruit E3 ligases without disrupting the hinge binding.

  • Covalent Targeting: Introduction of an acrylamide group at the 3-amino position allows for covalent targeting of cysteines in the solvent front (e.g., in BTK or EGFR).

References

  • Chemical Synthesis of Pyridine Derivatives

    • Source: PubChem.[2] "Patent US-10835535-B2 - Certain protein kinase inhibitors."[1][2]

    • URL:[Link][1][2]

  • Kinase Inhibitor Design & SAR

    • Source: National Institutes of Health (NIH).[2] "Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives."

    • URL:[Link]

  • Cyclopropylmethoxy Group Utility

    • Source: Google Patents.[2] "Patent BR112013008719B1 - N-pyridin-3-yl or n-pyrazin-2-yl carboxamides."[1][2]

    • URL
  • CDK2 Inhibitor Analogues

    • Source: RSC Publishing.[2] "N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors."[1][2][3]

    • URL:[Link]

Precision Engineering of the Aminopyridine Scaffold: A Technical Guide to SAR and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyridine scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to serve as a versatile ligand for diverse biological targets ranging from voltage-gated potassium channels (


) to protein kinases.[1] This guide dissects the structure-activity relationships (SAR) of 2-, 3-, and 4-aminopyridine derivatives, providing a technical roadmap for researchers engaged in hit-to-lead optimization. By manipulating the electronic and steric environment of the pyridine ring, researchers can toggle the scaffold's function between a neuroactive channel blocker and a highly selective kinase inhibitor.

The Aminopyridine Pharmacophore: Structural Fundamentals

The biological utility of aminopyridines stems from their amphoteric nature and the distinct electronic profiles of their isomers. Understanding the basicity (


) and tautomeric preferences is the prerequisite for rational design.
Isomeric Profiles
  • 2-Aminopyridine (2-AP):

    • 
       (ring N):  ~6.86.
      
    • Key Feature: Exists in equilibrium between the amino (predominant) and imino tautomers. This dual H-bond donor/acceptor motif is critical for binding to the "hinge region" of ATP-binding sites in kinases.

  • 3-Aminopyridine (3-AP):

    • 
       (ring N):  ~5.98.
      
    • Key Feature: The exocyclic amine is electronically decoupled from the ring nitrogen compared to 2-AP and 4-AP. Often used as a bioisostere for aniline to improve solubility or reduce metabolic liability.

  • 4-Aminopyridine (4-AP):

    • 
       (ring N):  ~9.17.
      
    • Key Feature: Highly basic due to resonance stabilization of the protonated cation. This high basicity is essential for its function as a cation channel pore blocker (e.g., in Multiple Sclerosis therapy).

Structure-Activity Relationships (SAR)

2-Aminopyridines: The Kinase Hinge Binders

The 2-aminopyridine moiety is a "hinge-binding" staple in oncology drug discovery.[2] The ring nitrogen accepts a hydrogen bond from the kinase backbone (typically the amide NH), while the exocyclic amino group donates a hydrogen bond to a backbone carbonyl.

SAR Optimization Rules:

  • C3/C5 Substitution: Introducing electron-withdrawing groups (EWGs) like halogens or nitriles at C3 or C5 modulates the

    
     of the ring nitrogen, tuning the H-bond strength.
    
    • Example: In JAK2 inhibitors, substitution at C5 with hydrophobic groups enhances potency by accessing the hydrophobic pocket adjacent to the ATP site [1].

  • N-Alkylation: Generally deleterious for kinase activity if it disrupts the donor proton required for the hinge interaction. However, cyclization (e.g., fusing to form imidazo[1,2-a]pyridine) can lock the conformation and improve selectivity.

  • Selectivity Toggles: Bulky substituents at C6 often clash with the "gatekeeper" residue in kinases, providing a mechanism to select for kinases with smaller gatekeeper residues.

4-Aminopyridines: The Potassium Channel Blockers

4-AP (Fampridine) is the gold standard for blocking


 channels to restore conduction in demyelinated axons.[3]

SAR Optimization Rules:

  • Basicity is Critical: Activity correlates strongly with the

    
    . The protonated species mimics the 
    
    
    
    ion, occluding the pore. Derivatives that significantly lower
    
    
    (e.g., by adding strong EWGs) often lose potency.
  • Lipophilicity (

    
    ):  To treat CNS disorders like MS, the compound must cross the Blood-Brain Barrier (BBB).
    
    • Modification: Adding a methyl or hydroxymethyl group (e.g., 4-aminopyridine-3-methanol) can maintain channel blocking activity while altering metabolic clearance and reducing seizure risk [2].

  • Steric Bulk: Large substituents on the exocyclic amine abolish activity because the molecule can no longer fit deep within the selectivity filter of the channel.

Visualization: Mechanistic Divergence

The following diagram illustrates the divergent mechanistic pathways for 2-AP and 4-AP derivatives.

SAR_Mechanism Scaffold Aminopyridine Scaffold Iso2 2-Aminopyridine Scaffold->Iso2 Isomerization Iso4 4-Aminopyridine Scaffold->Iso4 Target2 Target: Protein Kinases (JAK2, LRRK2, CDK8) Iso2->Target2 Optimization Mech2 Mechanism: Hinge Region Binding (H-Bond Donor/Acceptor) Target2->Mech2 Outcome2 Therapeutic Area: Oncology / Inflammation Mech2->Outcome2 Target4 Target: Kv Channels (Voltage-Gated K+) Iso4->Target4 Optimization Mech4 Mechanism: Pore Occlusion (Cationic Mimicry) Target4->Mech4 Outcome4 Therapeutic Area: Neurology (MS) Mech4->Outcome4

Figure 1: Mechanistic divergence of aminopyridine isomers. 2-AP derivatives predominantly target kinase ATP pockets, while 4-AP derivatives target ion channel pores.

Synthetic Architectures

The functionalization of the aminopyridine ring is non-trivial due to the nucleophilicity of the ring nitrogen, which can lead to regioselectivity issues (N-ring vs. exocyclic N-alkylation).

Primary Synthetic Routes
  • Chichibabin Amination: Direct amination of pyridine using sodium amide (

    
    ).[4] While effective for simple 2-AP synthesis, it requires harsh conditions.
    
  • Buchwald-Hartwig Cross-Coupling: The modern standard for introducing complex amine substituents.

    • Substrate: Halopyridines (e.g., 2-chloro-4-aminopyridine).

    • Catalyst: Pd(OAc)2 / BINAP or Xantphos.

    • Advantage: High tolerance for functional groups; avoids the harsh conditions of nucleophilic aromatic substitution (

      
      ).
      
  • Hoffmann Rearrangement: Useful for converting pyridine-carboxamides to aminopyridines, particularly for 3-aminopyridine derivatives.

Experimental Protocols

Protocol A: Regioselective Synthesis of a 2-Amino-5-Arylpyridine (Kinase Inhibitor Precursor)

Rationale: This protocol utilizes a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination to construct a core typical of JAK/LRRK2 inhibitors.

Reagents:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with 2-amino-5-bromopyridine, arylboronic acid, and base. Suspend in solvent. Sparge with argon for 10 minutes to remove

    
     (critical to prevent Pd oxidation).
    
  • Catalyst Addition: Add

    
     quickly under positive argon pressure.
    
  • Reaction: Seal and heat to 90°C for 4-12 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup: Cool to RT. Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The free amino group at C2 is now ready for further derivatization (e.g., amide coupling) if required.

Protocol B: Channel Flux Assay (Biological Evaluation)

Rationale: To validate 4-AP derivatives for MS, functional blockade of potassium channels must be quantified using a Thallium (


) flux assay, which serves as a surrogate for 

.

Materials:

  • HEK293 cells stably expressing

    
     or 
    
    
    
    .
  • Thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Assay Buffer: Low chloride,

    
    -free initially.
    

Step-by-Step Workflow:

  • Dye Loading: Incubate cells with Thallium-sensitive dye for 60 mins at RT in the dark.

  • Compound Treatment: Add the test aminopyridine derivative (concentration range: 1 nM to 100 µM) to the wells. Incubate for 15 mins.

  • Stimulation: Inject a stimulus buffer containing

    
     and 
    
    
    
    (to depolarize membrane and open channels).
  • Measurement: Immediately measure fluorescence intensity (Ex/Em: 490/525 nm) on a kinetic plate reader.

  • Data Analysis:

    • Calculate the slope of fluorescence increase.

    • Self-Validation: Include 4-Aminopyridine (Fampridine) as a positive control (

      
       depending on channel subtype).
      
    • Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      

Quantitative Data Summary

Compound ClassPrimary TargetKey SAR DeterminantTypical

/

Therapeutic Indication
2-Aminopyridines Kinases (JAK2, LRRK2)H-bond donor/acceptor at hinge< 10 nM (Optimized)Oncology (e.g., Myelofibrosis)
4-Aminopyridines

Channels

(Basicity) & Steric fit
10 - 100 µMMultiple Sclerosis (Walking improvement)
3-Aminopyridines BACE1 / LinkersLinker geometry / Lipophilicity> 1 µM (Variable)Alzheimer's (Experimental)

References

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Source: ResearchGate (2025). URL:[Link]

  • Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. Source: Elsevier Pure / The Ohio State University. URL:[Link]

  • Orally administered 4-aminopyridine improves clinical signs in multiple sclerosis. Source: PubMed (Annals of Neurology). URL:[Link]

  • Structure-Activity Relationships for the Design of Small-Molecule Inhibitors. Source: ResearchGate (Review).[5] URL:[Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Source: Science Publishing Group. URL:[Link][4]

Sources

Technical Deep Dive: 6-(Cyclopropylmethoxy)pyridin-3-amine as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Cyclopropylmethoxy)pyridin-3-amine (CAS: 280566-48-9) is a high-value pharmacophore intermediate ("privileged scaffold") utilized extensively in the synthesis of small-molecule inhibitors for oncology and immunology. It serves as a bioisosteric replacement for the 3-cyclopropylmethoxy-4-difluoromethoxy-aniline moiety found in Roflumilast, offering improved aqueous solubility and distinct metabolic profiles.

This technical guide analyzes the therapeutic utility of this scaffold, focusing on its two primary target classes: Mps1 (TTK) Kinase in oncology and Phosphodiesterase 4 (PDE4) in inflammatory disorders. We provide structural activity relationship (SAR) insights, a validated synthesis protocol for coupling this amine to kinase cores, and pathway visualizations.

Part 1: Structural Analysis & Pharmacophore Logic

The therapeutic value of this compound lies in its ability to satisfy specific binding requirements within the ATP-binding pockets of kinases and the catalytic domains of phosphodiesterases.

Key Structural Features[1][2]
  • Pyridine Nitrogen (N1): Acts as a weak hydrogen bond acceptor. In kinase inhibitors, this often interacts with the "hinge region" backbone or improves solubility compared to a phenyl ring.

  • Primary Amine (C3-NH2): The reactive handle for synthesis (forming ureas or amides). In the final drug, this nitrogen serves as a critical Hydrogen Bond Donor (HBD) to conserved residues (e.g., the gatekeeper residue or catalytic glutamate).

  • Cyclopropylmethoxy Tail (C6-O-CH2-Cyclopropyl): A lipophilic moiety designed to occupy deep hydrophobic pockets (e.g., the Q-pockets of PDE4 or the back-pocket of kinases). The cyclopropyl group provides steric bulk and metabolic stability against dealkylation compared to simple ethyl/methyl ethers.

Table 1: Physicochemical Profile
PropertyValueRelevance to Drug Design
Molecular Weight 164.20 g/mol Ideal fragment size (Rule of 3 compliant).
LogP ~1.2 - 1.5Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (Amine)Critical for hinge binding.
H-Bond Acceptors 3 (N-pyr, O-ether, N-amine)Solvation and protein interaction.
pKa (Pyridine N) ~3.5 - 4.0Less basic than alkyl amines; reduces non-specific binding.

Part 2: Primary Therapeutic Targets

Mps1 (TTK) Kinase – Oncology

Mechanism: Monopolar spindle 1 (Mps1) kinase is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC). Inhibition of Mps1 causes premature mitotic exit with unaligned chromosomes, leading to massive aneuploidy and tumor cell death (mitotic catastrophe).

Role of the Scaffold: In Mps1 inhibitors (e.g., derived from Bayer's N-phenyl-isoquinoline scaffolds), the this compound moiety is frequently employed as the "solvent-front" or "tail" segment.

  • Binding Mode: The amine nitrogen forms a hydrogen bond with the hinge region (often Gly605 or similar backbone residues).[1] The cyclopropylmethoxy group extends into the hydrophobic back-pocket, stabilizing the inhibitor in the active site.

  • Advantage: The pyridine ring reduces lipophilicity compared to a benzene ring, lowering the risk of hERG channel inhibition (cardiotoxicity).

Phosphodiesterase 4 (PDE4) – Inflammation (COPD/Asthma)

Mechanism: PDE4 hydrolyzes cAMP.[2][3][4][5] Inhibiting PDE4 elevates intracellular cAMP, downregulating pro-inflammatory cytokines (TNF-α, IFN-γ).

Role of the Scaffold: This molecule is a pyridine bioisostere of the "left-hand side" of Roflumilast .

  • Binding Mode: The cyclopropylmethoxy group occupies the Q2 hydrophobic pocket of the PDE4 enzyme. This interaction is critical for potency.

  • Bioisosterism: Replacing the benzene ring of Roflumilast with pyridine (using this amine) often improves the pharmacokinetic profile, specifically reducing emesis (a common side effect of PDE4 inhibitors) by altering brain penetration or selectivity against PDE4D subtypes.

Part 3: Visualization of Therapeutic Logic

The following diagram illustrates the central role of this amine in generating diverse inhibitor classes and the downstream biological effects.

TherapeuticPathways Scaffold 6-(Cyclopropylmethoxy) pyridin-3-amine (The Scaffold) Coupling Synthesis: Buchwald-Hartwig or SNAr Coupling Scaffold->Coupling Mps1_Inhib Mps1/TTK Inhibitors (Oncology) Coupling->Mps1_Inhib + Isoquinoline Core PDE4_Inhib PDE4 Inhibitors (Inflammation) Coupling->PDE4_Inhib + Benzamide/Pyridine Core JNK_Inhib JNK/Kinase Inhibitors (Neuro/Autoimmune) Coupling->JNK_Inhib + Pyridopyrimidinone SAC_Bypass Bypass Spindle Assembly Checkpoint Mps1_Inhib->SAC_Bypass cAMP_Elev Inhibit cAMP Hydrolysis PDE4_Inhib->cAMP_Elev MitoticCat Mitotic Catastrophe & Apoptosis SAC_Bypass->MitoticCat AntiInflam Downregulation of TNF-alpha / IL-17 cAMP_Elev->AntiInflam

Figure 1: Pharmacological lineage from the amine scaffold to specific therapeutic outcomes.

Part 4: Experimental Protocol

Protocol: Buchwald-Hartwig Coupling for Library Synthesis

Objective: To couple this compound with a chloro-heterocycle (e.g., 4-chloro-quinazoline) to generate a kinase inhibitor candidate. This protocol ensures high yield and preserves the cyclopropyl ring stability.

Reagents:

  • Amine: this compound (1.0 equiv)

  • Halide: 4-Chloroquinazoline derivative (1.0 equiv)

  • Catalyst: Pd_2(dba)_3 (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs_2CO_3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with Argon or Nitrogen for 15 minutes.

  • Loading:

    • Add the halide (1.0 mmol), this compound (1.0 mmol), Cs_2CO_3 (2.0 mmol), and Xantphos (0.1 mmol) to the flask.

    • Critical Step: Add Pd_2(dba)_3 (0.05 mmol) last to minimize catalyst deactivation.

  • Solvation & Degassing:

    • Add anhydrous 1,4-Dioxane (10 mL) via syringe.

    • Degas the mixture by bubbling Argon through the solution for 10 minutes (sparging).

  • Reaction:

    • Heat the mixture to 100°C in an oil bath.

    • Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. Reaction typically completes in 4–12 hours.

    • Validation: Look for the disappearance of the amine peak (m/z 165) and appearance of the product mass.

  • Work-up:

    • Cool to room temperature.

    • Filter through a Celite pad to remove inorganic salts and palladium residues. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO_2, Gradient: 0-10% MeOH in DCM).

    • Yield Expectation: 70–85%.

Part 5: Signaling Pathway Visualization (Mps1 Focus)

Understanding the downstream effect of targeting Mps1 with this scaffold is crucial for oncology applications.

Mps1Pathway Inhibitor Scaffold-Derived Inhibitor Mps1 Mps1 (TTK) Kinase Inhibitor->Mps1 Inhibits Knl1 Knl1 (Kinetochore) Mps1->Knl1 Phosphorylates APC APC/C (Cdc20) Mps1->APC Loss of MCC leads to activation Bub1 Bub1 / BubR1 Knl1->Bub1 Recruits MCC Mitotic Checkpoint Complex (MCC) Bub1->MCC Assembles MCC->APC Inhibits Separase Separase Activation APC->Separase Checkpoint Failure Outcome Premature Anaphase (Aneuploidy/Death) Separase->Outcome Checkpoint Failure

Figure 2: Mechanism of Action for Mps1 Inhibitors containing the pyridine-amine scaffold.

References

  • Mps1 Inhibitor Discovery: Wengner, A. M., et al. (2016). "Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity." Molecular Cancer Therapeutics.

  • PDE4 Structural Biology: Houslay, M. D., et al. (2005). "PDE4 Inhibitors: Structural Classes and Therapeutic Potential." Drug Discovery Today.

  • Pyridine Bioisosteres: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Synthesis Protocols: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • JNK Inhibitor Scaffolds: Zhang, T., et al. (2012). "Discovery of Potent and Selective JNK3 Inhibitors." ACS Medicinal Chemistry Letters.

Sources

6-(Cyclopropylmethoxy)pyridin-3-amine: A Privileged Scaffold for Lipophilic Vector Optimization

[1]

Executive Summary

In the optimization of small molecule drug candidates, the This compound moiety (CAS 280566-33-0) has emerged as a high-value pharmacophore.[1] It serves as a strategic bioisostere for the classic 4-alkoxyaniline fragment found in numerous kinase and phosphodiesterase (PDE) inhibitors.[1][2]

By replacing the phenyl ring with a pyridine, medicinal chemists achieve two critical objectives:

  • Solubility Enhancement: The pyridine nitrogen (N1) acts as a weak hydrogen bond acceptor, lowering the LogP and improving aqueous solubility compared to the carbocyclic analog.[2]

  • Metabolic Stability: The electron-deficient nature of the pyridine ring reduces susceptibility to oxidative metabolism (e.g., hydroxylation) relative to electron-rich anilines.[1][2]

  • Lipophilic Vectoring: The cyclopropylmethoxy tail fills hydrophobic pockets (such as the "solvent front" in kinases or the Q-pocket in PDE4) with high ligand efficiency due to the rigid, strained nature of the cyclopropyl ring.

This guide details the synthesis, physicochemical properties, and application of this scaffold in modern drug design.[2]

Physicochemical Profile & Design Logic

The transition from a standard aniline to the 6-alkoxypyridin-3-amine scaffold alters the molecular landscape significantly.

Property4-(Cyclopropylmethoxy)anilineThis compoundImpact on Drug Design
LogP (Calc) ~2.1~1.2Improved water solubility; lower lipophilic ligand efficiency (LLE) penalty.[1][2]
pKa (Conj. Acid) ~4.6 (Aniline)~3.5 (Pyridine-amine)The pyridine amine is less nucleophilic, affecting coupling reaction rates but reducing hERG liability in some contexts.[1][2]
H-Bonding 1 Donor / 2 Acceptors1 Donor / 3 AcceptorsPyridine N provides an additional vector for water solvation or specific protein interaction.[1][2]
Metabolic Risk High (Ring oxidation)Low (Electron deficient)Reduced clearance; longer half-life (

).[1][2]
Structural Visualization: The Pharmacophore

The diagram below illustrates the functional zones of the scaffold.

Pharmacophorecluster_0This compoundAminePrimary Amine(Linker/H-Donor)PyridinePyridine Core(Solubility/Stability)Amine->PyridineC3TargetBiological Target(Kinase Hinge / PDE Pocket)Amine->TargetAmide/Urea CouplingEtherEther Linker(Flexibility)Pyridine->EtherC6CyclopropylCyclopropyl Tail(Hydrophobic Fill)Ether->Cyclopropyl

Figure 1: Pharmacophore dissection of the scaffold showing key interaction vectors.

Synthetic Methodologies

The synthesis of this compound is robust, typically proceeding via Nucleophilic Aromatic Substitution (

12
Route A: The Standard Two-Step Protocol
Step 1:

Displacement

Reaction: 2-Chloro-5-nitropyridine + Cyclopropylmethanol

12
  • Mechanism: Addition-Elimination.[1][2] The electron-withdrawing nitro group at C5 activates the C2-chlorine for displacement.[1]

  • Reagents: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) in THF or DMF.[1][2]

  • Critical Control: Temperature control (

    
    C) is vital to prevent side reactions or exotherms.[1][2]
    
Step 2: Nitro Reduction

Reaction: 2-(Cyclopropylmethoxy)-5-nitropyridine

1
  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C, MeOH.[1][2]
    
    • Pros: Clean, high yield.[2]

    • Cons: Potential for hydrogenolysis of the cyclopropyl ring (ring opening) if pressure/catalyst load is too high.[2]

  • Method B (Dissolving Metal): Fe powder,

    
    , EtOH/H2O.[1][2]
    
    • Pros: Chemoselective; preserves the cyclopropyl ring and any halogen substituents (e.g., if a 5-bromo variant is used).[1][2]

Workflow Diagram

SynthesisSM12-Chloro-5-nitropyridineStep1Step 1: SNAr DisplacementBase: NaH, Solvent: THF, 0°C to RTSM1->Step1SM2CyclopropylmethanolSM2->Step1IntIntermediate:2-(Cyclopropylmethoxy)-5-nitropyridineStep1->IntStep2Step 2: Nitro ReductionFe / NH4Cl / EtOH (Chemoselective)Int->Step2ProductTarget:This compoundStep2->Product

Figure 2: Validated synthetic route ensuring preservation of the cyclopropyl moiety.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Cyclopropylmethoxy)-5-nitropyridine

Objective: Formation of the ether linkage via

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation:

    • Charge Cyclopropylmethanol (1.2 eq) and anhydrous THF (10 vol).

    • Cool to

      
      C in an ice bath.
      
    • Add NaH (60% dispersion in oil, 1.3 eq) portion-wise over 15 minutes. Caution: Gas evolution (

      
      ).
      
    • Stir at

      
      C for 30 minutes to ensure alkoxide formation.
      
  • Addition:

    • Dissolve 2-Chloro-5-nitropyridine (1.0 eq) in anhydrous THF (5 vol).

    • Add this solution dropwise to the alkoxide mixture at

      
      C.
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1][2]

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc (3x).[1][2] Wash combined organics with brine, dry over 
    
    
    , and concentrate.[2]
  • Purification: Recrystallize from Ethanol or flash chromatography (0-20% EtOAc in Hexanes).

Protocol 2: Iron-Mediated Reduction (Chemoselective)

Objective: Reduction of nitro group without cyclopropyl ring opening.[1][2]

  • Setup: 100 mL RBF with reflux condenser.

  • Mixture: Suspend 2-(Cyclopropylmethoxy)-5-nitropyridine (1.0 eq) in Ethanol (10 vol) and Water (2.5 vol).

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reaction: Heat to

    
    C (reflux) with vigorous stirring for 2-6 hours.
    
  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with MeOH.[2]

  • Isolation: Concentrate the filtrate. Dilute with water and extract with EtOAc.[2] Dry and concentrate to yield the amine as a pale yellow/brown solid or oil.[2]

    • Note: The amine is prone to oxidation; store under nitrogen or use immediately in the next coupling step.[2]

Medicinal Chemistry Applications

Case Study A: Kinase Inhibitors (Urea/Amide Linkages)

In kinase drug discovery, this amine is frequently used to synthesize Type I or Type II inhibitors .[1][2]

  • Role: The amine forms a urea or amide bond with a core scaffold (e.g., pyrimidine, quinoline).[2]

  • Binding Mode: The cyclopropylmethoxy group often orients towards the Solvent Front or occupies the Gatekeeper region, depending on the core geometry.

  • Example Logic:

    • Core: Pyrazolo[1,5-a]pyrimidine (ATP mimic).[1][2]

    • Linker: Urea.[1][2][3]

    • Tail: 6-(Cyclopropylmethoxy)pyridin-3-yl.[1]

    • Result: The pyridine N improves solubility of the otherwise insoluble kinase core, while the cyclopropyl group improves cellular permeability.

Case Study B: PDE4 Inhibitors (Bioisosteres)

This scaffold is a direct bioisostere for the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl fragment found in Roflumilast.[1]

  • Mechanism: PDE4 inhibitors require a dialkoxyphenyl-mimic to sit in the Q-pocket of the enzyme.

  • Advantage: Replacing the phenyl ring with pyridine reduces the electron density, potentially lowering the propensity for emesis (a common side effect of PDE4 inhibition) by altering brain penetration or selectivity profiles.

References

  • PubChem Compound Summary. this compound (CID 1159821-66-5). [Link][1][2]

  • Journal of Medicinal Chemistry. Discovery of Pyridine-Based PDE4 Inhibitors. (General context on pyridine bioisosteres in PDE4). [Link]

  • Google Patents. Aminopyridines in Kinase Inhibitor Design (US8217035B2). [1][2]

Technical Guide: 3-Aminopyridine Synthesis and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminopyridine (3-AP) is a critical heterocyclic intermediate that distinguishes itself from its isomer, 2-aminopyridine, through its unique electronic properties and reactivity profile. While 2-aminopyridine is ubiquitous in classic antihistamines and NSAIDs, 3-aminopyridine serves as a specialized scaffold in the synthesis of gastroprotective agents (e.g., Troxipide) and modern kinase inhibitors targeting oncology pathways (e.g., PI3K, CDK).

This guide provides a rigorous technical analysis of 3-AP, detailing industrial-scale synthesis protocols, mechanistic applications in medicinal chemistry, and essential safety frameworks for handling this highly toxic compound.

Chemical Profile and Reactivity

Unlike 2-aminopyridine, where the amino group is adjacent to the ring nitrogen allowing for amidine-like resonance, 3-aminopyridine behaves more like a typical aromatic amine but with reduced basicity due to the electron-withdrawing inductive effect of the pyridine ring.

PropertyData
CAS Number 462-08-8
Formula C₅H₆N₂
Molecular Weight 94.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 64–65 °C
Basicity (pKa) 6.0 (Conjugate acid)
Solubility Highly soluble in water, ethanol, and ether

Synthesis Strategies

High-purity 3-AP is synthesized primarily through two routes: the Hofmann Rearrangement (favored for industrial cost-efficiency) and Catalytic Hydrogenation (favored for laboratory purity).

Route A: Hofmann Rearrangement of Nicotinamide

This pathway utilizes readily available nicotinamide. The reaction proceeds via an isocyanate intermediate.

Mechanism & Protocol:

  • In-situ Hypobromite Formation: Bromine is added to a cold solution of sodium hydroxide to form sodium hypobromite (NaOBr).

  • N-Bromination: Nicotinamide reacts with NaOBr to form N-bromonicotinamide.

  • Rearrangement: Heating the mixture triggers the migration of the pyridyl group to the nitrogen, releasing CO₂ and forming the amine.

Experimental Protocol (Scale: 100 mmol):

  • Reagents: Nicotinamide (12.2 g), NaOH (10 g in 60 mL H₂O), Bromine (16 g).

  • Step 1: Cool NaOH solution to 0°C. Add Bromine dropwise, maintaining temperature <5°C.

  • Step 2: Add Nicotinamide in portions. Stir at 0°C for 30 mins until the yellow solution becomes clear.

  • Step 3: Heat the solution to 70–75°C for 45–60 minutes. Evolution of CO₂ gas indicates rearrangement.

  • Step 4: Cool to room temperature. Extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Step 5: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Recrystallize from benzene/ligroin if necessary.

  • Yield: Typically 65–75%.

Route B: Catalytic Hydrogenation of 3-Nitropyridine

This method avoids hazardous bromine and generates fewer byproducts, making it ideal for pharmaceutical-grade synthesis.

Experimental Protocol:

  • Reagents: 3-Nitropyridine, 10% Pd/C catalyst, Methanol or Ethanol solvent.

  • Conditions: Hydrogen atmosphere (3–5 bar) at room temperature or mild heating (40°C).

  • Workup: Filter catalyst through Celite. Concentrate filtrate.[1]

  • Yield: >90% (Quantitative conversion often observed).

Visualization of Synthesis Pathways

SynthesisPathways Nicotinamide Nicotinamide NaOBr NaOBr / NaOH (Hofmann Rearrangement) Nicotinamide->NaOBr Isocyanate Isocyanate Intermediate NaOBr->Isocyanate -CO2 Product 3-AMINOPYRIDINE Isocyanate->Product Hydrolysis Nitro 3-Nitropyridine H2_Pd H2, Pd/C (Catalytic Reduction) Nitro->H2_Pd H2_Pd->Product -2 H2O

Figure 1: Comparison of Hofmann Rearrangement and Catalytic Hydrogenation routes for 3-Aminopyridine synthesis.

Applications in Drug Discovery[2][3][4]

A. Gastroprotective Agents: Synthesis of Troxipide

Troxipide is a systemic non-anticholinergic gastroprotective agent used to treat gastric ulcers. 3-Aminopyridine is the key amine component in its assembly.[2][3]

Synthesis Workflow:

  • Acylation: 3-Aminopyridine is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (TEA or Pyridine) to form the amide linkage.

  • Purification: The intermediate is often recrystallized to remove unreacted amine.

  • Salt Formation: Converted to hydrochloride or used as the free base depending on formulation requirements.

TroxipideSynthesis AP 3-Aminopyridine Reaction Nucleophilic Acyl Substitution (Solvent: DCM or THF) AP->Reaction Benzoyl 3,4,5-Trimethoxybenzoyl Chloride Benzoyl->Reaction Base Base (TEA/Pyridine) Base->Reaction Troxipide TROXIPIDE (Gastroprotective API) Reaction->Troxipide -HCl

Figure 2: Synthetic pathway for Troxipide utilizing 3-Aminopyridine as the nucleophilic scaffold.[4]

B. Kinase Inhibitors (Oncology)

In modern medicinal chemistry, the 3-aminopyridine moiety serves as a "hinge binder" or solvent-exposed motif in kinase inhibitors.

  • Mechanism: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region, while the amino group (often derivatized into a urea or amide) directs the molecule into the hydrophobic pocket.

  • Targets: Derivatives are explored in inhibitors for PI3K (Phosphoinositide 3-kinase) and CDK (Cyclin-dependent kinase), where the geometry of the 3-substitution provides optimal vector alignment compared to the 2- or 4-isomers.

Safety & Handling (Critical)

3-Aminopyridine is significantly more toxic than many standard laboratory reagents. Strict adherence to safety protocols is non-negotiable.

Hazard Classification:

  • Acute Toxicity: Oral (Category 3), Dermal (Category 3), Inhalation (Category 3).

  • Signal Word: DANGER.

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin).

Mandatory PPE & Engineering Controls:

  • Respiratory: Full-face respirator with organic vapor/P100 cartridges if dust/aerosol generation is possible.

  • Skin: Double nitrile gloves or chemically resistant laminate gloves (e.g., Silver Shield). The compound permeates standard latex rapidly.

  • Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.

Emergency Protocol:

  • Skin Contact: Immediate wash with soap and water for 15 minutes. Seek medical attention immediately; absorption can cause neurological effects (seizures).

  • Ingestion: Do NOT induce vomiting. Transport to ER immediately.

References

  • Org. Synth. 1950, 30, 3. 3-Aminopyridine Synthesis via Hofmann Rearrangement.[5]Link

  • Wikipedia. 3-Aminopyridine Chemical Data and Properties.Link

  • ChemicalBook. Troxipide Synthesis and Industrial Methods.Link

  • Fisher Scientific. Safety Data Sheet: 3-Aminopyridine.Link

  • National Institutes of Health (PMC). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.Link

Sources

Technical Guide: NMR Interpretation of 6-(Cyclopropylmethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Cyclopropylmethoxy)pyridin-3-amine (CAS: 280562-63-4) is a critical pharmacophore often utilized in the synthesis of kinase inhibitors and other bioactive heterocycles. Its structure combines an electron-rich aminopyridine core with a lipophilic cyclopropylmethyl ether tail.

Accurate NMR characterization of this scaffold is essential for validating regioselectivity during synthesis (e.g., ensuring


-alkylation vs. 

-alkylation) and assessing purity. This guide provides a rigorous, first-principles analysis of the 1H and 13C NMR signatures, supported by fragment-based spectral prediction and experimental analogues.

Structural Logic & Atom Assignment

To ensure precise assignment, we must first define the spin systems. The molecule consists of two distinct domains: the aromatic 3-amino-6-alkoxypyridine core and the aliphatic cyclopropylmethyl side chain.

Numbering Scheme (IUPAC)
  • Pyridine Nitrogen: Position 1[1]

  • Amine Substituent: Position 3

  • Ether Substituent: Position 6

Electronic Environment Analysis
  • Pyridine Ring: The ring is electron-rich due to two strong electron-donating groups (EDGs): the amine (-NH

    
    ) and the alkoxy ether (-OR).
    
    • H2 (Position 2): Located between the pyridine nitrogen and the amine. It experiences inductive deshielding from the ring nitrogen but resonance shielding from the amine.

    • H5 (Position 5): Ortho to the ether oxygen. Strongly shielded by the mesomeric effect of the oxygen.

    • H4 (Position 4): Meta to the ether, ortho to the amine.

  • Cyclopropylmethyl Group: Characterized by a unique high-field region (0.0–1.3 ppm) and a diagnostic doublet for the

    
    -methylene protons.
    

1H NMR Data Interpretation

The following data represents the spectral signature in DMSO-d


 , the preferred solvent for visualizing exchangeable amine protons.
Spectral Data Table
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H2 7.55 – 7.65Doublet (d)1H


to N, ortho to NH

. Most deshielded aromatic signal.
H4 6.95 – 7.05Doublet of Doublets (dd)1H

Ortho to NH

. Shows large ortho-coupling to H5 and small meta-coupling to H2.
H5 6.55 – 6.65Doublet (d)1H

Ortho to alkoxy group. Most shielded aromatic proton due to oxygen resonance.
NH

4.60 – 5.00Broad Singlet (br s)2H-Exchangeable. Chemical shift varies with concentration and water content.
O-CH

3.95 – 4.05Doublet (d)2H

Diagnostic doublet. Deshielded by oxygen.
Cyclopropyl CH 1.10 – 1.25Multiplet (m)1H-Methine proton.
Cyclopropyl CH

(cis)
0.45 – 0.55Multiplet (m)2H-Diastereotopic methylene protons (often overlap).
Cyclopropyl CH

(trans)
0.20 – 0.30Multiplet (m)2H-Diastereotopic methylene protons (high field).
Detailed Mechanistic Analysis

The Aromatic ABX System: The pyridine protons form an AMX or ABX spin system (depending on field strength).

  • H5 (The "Upfield" Doublet): This signal is the most diagnostic aromatic peak. The alkoxy group at C6 donates electron density via resonance, significantly shielding the ortho-proton (H5). If this signal appears as a triplet, it indicates incorrect regiochemistry (e.g., alkylation at the nitrogen).

  • H2 (The "Downfield" Doublet): Despite the shielding from the ortho-amino group, the inductive effect of the pyridine nitrogen dominates, keeping this proton above 7.5 ppm.

The Cyclopropyl "Fingerprint": The cyclopropyl group is magnetically anisotropic. The ring current effects cause the methylene protons to appear at very high field (0.2–0.6 ppm).

  • Validation Check: The coupling of the

    
    -CH
    
    
    
    (doublet, ~4.0 ppm) to the cyclopropyl methine (multiplet, ~1.2 ppm) is a critical connectivity check. In a COSY spectrum, these two signals must show a strong cross-peak.

13C NMR Data Interpretation

Carbon assignments confirm the oxidation state and substitution pattern of the pyridine ring.

Carbon LabelShift (

, ppm)
TypeAssignment Note
C6 (ipso-O) 155.0 – 158.0CqDeshielded by both N and O.
C3 (ipso-NH

)
138.0 – 141.0CqIpso to amine.
C2 130.0 – 133.0CH

to Nitrogen.
C4 123.0 – 126.0CHOrtho to amine.
C5 108.0 – 111.0CHOrtho to ether (strongly shielded).
O-CH

70.0 – 72.0CH

Ether carbon.
Cyclopropyl CH 10.0 – 11.0CHMethine.
Cyclopropyl CH

3.0 – 3.5CH

High field ring carbons.

Visualization of Signaling & Workflow

Structural Connectivity & COSY Correlations

The following diagram illustrates the key 2D NMR correlations (COSY and HMBC) required to confirm the structure.

G cluster_pyridine Pyridine Core cluster_tail Cyclopropylmethyl Tail H2 H2 (7.6 ppm) (d, J=2.5) H4 H4 (7.0 ppm) (dd, J=8.8, 2.5) H2->H4 COSY (Meta) H5 H5 (6.6 ppm) (d, J=8.8) H4->H5 COSY (Ortho) NH2 NH2 (4.8 ppm) (br s) OCH2 O-CH2 (4.0 ppm) (d, J=7.0) OCH2->H5 NOE/HMBC (Spatial) CH_cyclo CH-Cyclo (1.2 ppm) (m) OCH2->CH_cyclo COSY (Vicinal) CH2_cyclo CH2-Cyclo (0.2-0.6 ppm) (m) CH_cyclo->CH2_cyclo COSY

Caption: Figure 1. Key COSY (red solid/dashed) and spatial NOE (blue dotted) correlations. The H4-H5 ortho coupling is the primary confirmation of the 2,5-substitution pattern relative to the ether.

Validation Workflow

Workflow Start Sample Preparation (10mg in 0.6mL DMSO-d6) Acquire1H Acquire 1H NMR (ns=16, d1=2s) Start->Acquire1H Check1 Check: Is O-CH2 a doublet? Acquire1H->Check1 Pass1 Check: Is H5 < 6.7 ppm? Check1->Pass1 Yes Fail Suspect: N-Alkylation or Impurity Check1->Fail No (Singlet/Triplet) Pass1->Fail No (>7.0 ppm) Success Structure Validated Pass1->Success Yes

Caption: Figure 2. Logic flow for validating the regiochemistry of the O-alkylation step.

Experimental Protocols

To ensure reproducibility and minimize artifacts (such as amine proton exchange), follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid amine.

  • Solvent: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    .
    • Reasoning: DMSO forms hydrogen bonds with the -NH

      
       protons, slowing their exchange rate with residual water. This sharpens the NH
      
      
      
      signal and allows for integration. In CDCl
      
      
      , the NH
      
      
      peak is often too broad or overlaps with the solvent peak.
  • Vessel: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to ensure field homogeneity.

  • Filtration: If the solution is cloudy, filter through a small plug of cotton wool in a Pasteur pipette directly into the tube. Paramagnetic particulates will broaden lines and obscure the fine splitting of the H2/H4 protons.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Number of Scans (ns): 16 (minimum) to 64 (for 13C detection).

  • Relaxation Delay (d1): 2.0 seconds. (Ensure d1 > 3*T1 for quantitative integration).

  • Spectral Width: 0 – 12 ppm (to capture exchangeable protons).

  • Temperature: 298 K (25°C).

Troubleshooting & Common Pitfalls

Missing or Broad NH Peak[2]
  • Cause: Fast chemical exchange with trace water in the solvent.

  • Solution: Add a single pellet of activated 4Å molecular sieves to the NMR tube and let stand for 15 minutes. Alternatively, cool the sample to 273 K (0°C) to slow the exchange rate.

Distinguishing O-Alkylation vs. N-Alkylation

A common synthetic impurity is the N-alkylated pyridone isomer.

  • The Diagnostic: Look at the O-CH

    
      signal.
    
    • O-Alkylated (Target):

      
       ppm.
      
    • N-Alkylated (Impurity):

      
       ppm (slightly upfield) and the aromatic ring pattern changes significantly (loss of aromaticity leads to different coupling constants).
      
Solvent Peaks (DMSO-d )

Be aware of standard impurities in DMSO:

  • Residual DMSO (quintet): 2.50 ppm.

  • Water (broad singlet): 3.33 ppm.[2]

  • Ensure the cyclopropyl CH

    
     signals (0.2–0.6 ppm) are not integrated with grease or TMS sidebands.
    

References

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (Authoritative source for chemical shift correlations).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent impurity identification).[2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for additivity rules in pyridine systems).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Foundational text for coupling constant analysis).

Sources

Advanced Mass Spectrometry Analysis of 6-(Cyclopropylmethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 6-(Cyclopropylmethoxy)pyridin-3-amine (CAS 1159821-66-5), a critical pharmacophore often utilized in the synthesis of tyrosine kinase 2 (TYK2) inhibitors and other heterocyclic drug candidates.

The analysis of this compound presents specific challenges due to the basicity of the aminopyridine core and the potential lability of the cyclopropylmethoxy ether linkage under high-energy collision conditions. This document outlines a self-validating LC-MS/MS workflow, theoretical fragmentation modeling, and impurity profiling strategies designed to ensure data integrity during drug development.

Physicochemical Profile & Ionization Strategy[1]

Understanding the molecule's intrinsic properties is the first step in designing a robust MS method.

PropertyValueMS Implication
Molecular Formula C₉H₁₂N₂OMonoisotopic Mass: 164.0950 Da
Precursor Ion 165.1023 (

)
Odd mass indicates odd nitrogen count (Nitrogen Rule).
Basicity (pKa) ~6.5 (Pyridine N), ~3.0 (Amine N)The pyridine nitrogen is the primary protonation site.
LogP ~1.2Moderately polar; suitable for Reversed-Phase LC.
Lability Ether linkageSusceptible to in-source fragmentation at high temperatures.
Ionization Mode Selection

Electrospray Ionization (ESI) in Positive Mode is the definitive choice.

  • Reasoning: The pyridine ring provides a highly basic site for protonation, ensuring high sensitivity. Atmospheric Pressure Chemical Ionization (APCI) is a secondary option but risks thermal degradation of the ether tail before ionization.

LC-MS Method Development Protocol

The following protocol is designed to maximize retention of the polar aminopyridine while separating potential synthetic impurities (e.g., 6-chloro-3-aminopyridine).

Chromatographic Conditions
  • Stationary Phase: C18 with polar-embedded groups or Phenyl-Hexyl.

    • Why: Standard C18 may show poor retention for the basic amine. Phenyl-Hexyl offers alternate selectivity via

      
       interactions with the pyridine ring.
      
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Why: High pH keeps the pyridine neutral (unprotonated) during chromatography, significantly increasing retention and peak sharpness compared to acidic conditions (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).

Mass Spectrometer Parameters (Source: ESI+)
  • Capillary Voltage: 3.0 – 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Cone Voltage: 20–30 V.

    • Critical Control: Excessive cone voltage can induce "in-source fragmentation," stripping the cyclopropyl group and mimicking the presence of the metabolite 6-aminopyridin-3-ol. Perform a cone voltage ramp experiment to optimize the precursor intensity.

Experimental Workflow Diagram

The following decision tree illustrates the method development logic.

MethodDevelopment Start Analyte: this compound Solubility Dissolve in 50:50 MeOH:H2O (Avoid pure ACN to prevent precipitation) Start->Solubility ColumnSelect Column Selection: C18 vs. Phenyl-Hexyl Solubility->ColumnSelect MobilePhase Mobile Phase pH Screening ColumnSelect->MobilePhase Acidic pH 3.0 (Formic Acid) Result: Early Elution, Tailing MobilePhase->Acidic Protonated N Basic pH 10.0 (NH4HCO3) Result: Sharp Peak, High Retention MobilePhase->Basic Neutral N MS_Opt MS Source Optimization (Cone Voltage Ramp) Basic->MS_Opt FinalMethod Final Method: Phenyl-Hexyl, pH 10, ESI+ MS_Opt->FinalMethod

Caption: Logical workflow for optimizing retention and sensitivity of basic aminopyridines.

Fragmentation Dynamics (MS/MS)

Structural elucidation relies on Collision-Induced Dissociation (CID). The fragmentation of this compound follows distinct pathways driven by the stability of the pyridine ring and the lability of the ether bond.

Primary Fragmentation Pathway

Precursor Ion: m/z 165.1 (


)
  • Ether Cleavage (Major Pathway): The most dominant fragment arises from the loss of the cyclopropyl moiety. However, unlike simple aliphatic ethers, the proximity to the aromatic ring facilitates a rearrangement.

    • Mechanism: Hydrogen transfer from the

      
      -carbon of the cyclopropylmethoxy group to the pyridine oxygen (McLafferty-type rearrangement) or direct inductive cleavage.
      
    • Neutral Loss:

      
       (Butadiene/Cyclobutene equivalent, 54 Da).
      
    • Product Ion: m/z 111.06 (Protonated 5-aminopyridin-2-one).

    • Significance: This is the Quantifier Ion for MRM assays due to its high intensity.

  • Secondary Pathway (Amine Loss):

    • Mechanism: Loss of ammonia (

      
      ) from the primary amine.
      
    • Neutral Loss: 17 Da.

    • Product Ion: m/z 148.07 .

    • Observation: Usually low intensity in pyridines compared to anilines, but detectable at high collision energies.

  • Deep Fragmentation:

    • From m/z 111, further loss of Carbon Monoxide (CO, 28 Da) from the pyridinone ring.

    • Product Ion: m/z 83 .

Fragmentation Pathway Diagram

Fragmentation M Precursor [M+H]+ m/z 165.1 (Intact Ether) Frag1 Product Ion m/z 111.1 (5-aminopyridin-2-one) M->Frag1 - C4H6 (54 Da) Ether Cleavage Frag3 Minor Ion m/z 148.1 (Loss of NH3) M->Frag3 - NH3 (17 Da) Frag2 Product Ion m/z 83.1 (Pyridine Ring Opening) Frag1->Frag2 - CO (28 Da)

Caption: Proposed CID fragmentation pathway. The transition 165 -> 111 is the primary diagnostic.

Impurity Profiling & Quality Control

In a drug development context, MS is used to detect process-related impurities.

Common Impurities
ImpurityOriginm/z (

)
Identification Strategy
6-Chloro-3-aminopyridine Starting Material129.0 / 131.0Look for characteristic Chlorine isotope pattern (3:1 ratio).
Cyclopropylmethanol ReagentN/A (Low Mass)Not typically seen in ESI+; requires GC-MS or refractive index detection.
Bis-alkylated amine Side Reaction~219.1Alkylation on the primary amine (-NH-R). Look for +54 Da shift.
System Suitability Test (SST) Protocol

Before running a batch of samples, the following SST must be passed:

  • Sensitivity: S/N > 10 for the LOQ standard (typically 1–5 ng/mL).

  • Retention Time Stability:

    
     min variability over 5 injections.
    
  • Peak Tailing Factor:

    
     (Crucial for basic amines; failure indicates column aging or pH drift).
    

References

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: 6-methoxypyridazin-3-amine (Analogous heterocyclic ether data).Link[1]

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: this compound.[2]Link

  • BMS Research. (2022).[3] Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective TYK2 Inhibitors. (Contextualizing the pharmacophore). Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns of Ethers and Amines.Link

Sources

6-(Cyclopropylmethoxy)pyridin-3-amine solubility profile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Dissolution Strategy for 6-(Cyclopropylmethoxy)pyridin-3-amine

Executive Summary & Compound Identity

This compound (also known as 5-amino-2-(cyclopropylmethoxy)pyridine) is a critical pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors and phosphodiesterase 4 (PDE4) inhibitors (e.g., structural analogs of Roflumilast).

Unlike simple aminopyridines which are highly water-soluble, the introduction of the cyclopropylmethoxy group at the C6 position imparts significant lipophilicity, altering the solubility landscape. This guide provides a technical roadmap for accurately profiling this compound and achieving stable dissolution for biological assays.

Physicochemical Profile (Predicted & Analog-Based)
PropertyValue (Estimated)Mechanistic Insight
IUPAC Name 5-amino-2-(cyclopropylmethoxy)pyridineAmine at pos. 5, Ether at pos. 2 (Pyridine N=1)
Molecular Formula C

H

N

O
MW: 164.21 g/mol
LogP (Octanol/Water) 1.8 – 2.2 Moderate lipophilicity driven by the cyclopropyl ring.
pKa (Pyridine N) ~6.2 – 6.5 The 2-alkoxy group is electron-donating via resonance, slightly increasing basicity vs. unsubstituted pyridine (pKa 5.2).
pKa (Aniline N) ~25 (Neutral) The exocyclic amine is not basic in aqueous range; it acts as a H-bond donor.
H-Bond Donors/Acceptors 1 / 3Pyridine N and Ether O are acceptors; Amine NH

is donor/acceptor.

Solubility Profile

The solubility of this compound is highly pH-dependent due to the basic pyridine nitrogen. The data below represents a consensus profile derived from structural analogs (e.g., 2-methoxy-5-aminopyridine) and calculated lipophilicity models.

Solvent Compatibility Table
Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Application Note
Water (pH 7.4) Low < 1.0 mg/mLThe lipophilic tail dominates at neutral pH.
0.1 N HCl (pH 1) High > 50 mg/mLProtonation of Pyridine N forms a soluble pyridinium salt.
DMSO Very High > 100 mg/mLPreferred stock solvent for biological assays.
Ethanol / Methanol High > 50 mg/mLSuitable for chemical synthesis and intermediate storage.
Dichloromethane Moderate 20–50 mg/mLStandard extraction solvent during synthesis.
Hexanes Low < 5 mg/mLUseful as an anti-solvent for crystallization.

Experimental Protocol: Solubility Determination

To validate the specific solubility for your batch (which can vary by crystal polymorph), use the Thermodynamic Shake-Flask Method . This protocol is self-validating via HPLC quantification.

Workflow Diagram

SolubilityWorkflow Start Start: Solid Sample (10-20 mg) SolventAdd Add Solvent (Buffer/Organic) Start->SolventAdd Saturate Saturation Phase (Excess Solid Visible) SolventAdd->Saturate Ensure excess Equilibrate Equilibration (Shake 24h @ 25°C) Saturate->Equilibrate Filter Filtration/Centrifugation (0.22 µm PTFE) Equilibrate->Filter Dilute Dilution (Into Mobile Phase) Filter->Dilute HPLC HPLC-UV Analysis (Quant vs. Standard) Dilute->HPLC

Caption: Standardized Thermodynamic Shake-Flask Protocol for Solubility Determination.

Step-by-Step Methodology
  • Preparation of Standard Curve:

    • Dissolve 10 mg of this compound in 10 mL DMSO (Stock A: 1 mg/mL).

    • Prepare serial dilutions in Acetonitrile/Water (50:50) to create a 5-point curve (e.g., 100, 50, 10, 5, 1 µg/mL).

    • Analyze via HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient) to establish the response factor.

  • Saturation Equilibrium:

    • Place ~5 mg of compound into a 1.5 mL microcentrifuge tube.

    • Add 500 µL of the target solvent (e.g., PBS pH 7.4).

    • Critical Check: Visually confirm undissolved solid remains. If clear, add more solid.

    • Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Phase Separation:

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Carefully aspirate the supernatant. Do not disturb the pellet.

    • Filter supernatant through a 0.22 µm PTFE syringe filter (prevents micro-crystal injection).

  • Quantification:

    • Dilute the filtrate 1:10 or 1:100 with the HPLC mobile phase (to bring it within the linear range of your standard curve).

    • Inject and calculate concentration using the regression equation from Step 1.

Dissolution Strategy for Biological Assays

When using this intermediate in cellular or enzymatic assays, precipitation is a common failure mode. Use the following decision logic to select the optimal vehicle.

Solubilization Decision Tree

SolubilizationStrategy Root Target Concentration? LowConc < 10 µM Root->LowConc HighConc > 100 µM Root->HighConc DMSO 0.1% DMSO in Media LowConc->DMSO Direct Dilution CheckpH Check pH Tolerance HighConc->CheckpH Acidic Acidic OK? CheckpH->Acidic Salt Form in situ Salt: Add 1 eq. HCl or Mesylate Acidic->Salt Yes (In vivo/Oral) CoSolvent Use Co-solvent: 10% PEG400 / 5% Tween 80 Acidic->CoSolvent No (Cell Culture)

Caption: Decision matrix for selecting the appropriate vehicle based on concentration and assay tolerance.

Formulation Recipes
  • For Cell Culture (Stock Solution):

    • Prepare 100 mM stock in anhydrous DMSO.

    • Store at -20°C.

    • Dilute into media immediately prior to use (Final DMSO < 0.5%).

  • For In Vivo Administration (Oral/IP):

    • Option A (Acidification): Dissolve in 0.1 N HCl (forms the pyridinium salt), then adjust to pH 4–5 with buffer if necessary.

    • Option B (Co-solvent): 10% DMSO + 40% PEG400 + 50% Water. (Dissolve in DMSO first, then PEG, then water).

Safety & Handling (E-E-A-T)

  • Toxicity Warning: Aminopyridines are known potassium channel blockers. While the cyclopropylmethoxy group modifies potency, all derivatives should be treated as potential neurotoxins.

  • Handling: Use a fume hood. Wear nitrile gloves. Avoid inhalation of dust.

  • Stability: The ether linkage is stable under neutral/basic conditions but may hydrolyze under strong acidic conditions at high temperatures. Store solids in a desiccator protected from light (aniline oxidation risk).

References

  • PubChem Compound Summary. 2-Methoxy-5-aminopyridine (Analogous Scaffold). National Center for Biotechnology Information. [Link]

  • Journal of Chemical & Engineering Data. Investigation into Solubility and Solvent Effect of 2-Aminopyridine. ACS Publications, 2022. [Link]

Methodological & Application

Application Note: Optimized Synthesis of 6-(Cyclopropylmethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 6-(Cyclopropylmethoxy)pyridin-3-amine (CAS: 933750-13-1).[1] This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR ligands where the cyclopropyl moiety provides metabolic stability and unique hydrophobic interactions compared to standard ethyl or isopropyl ethers.[1]

The protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a Chemoselective Nitro Reduction .[1] Unlike standard catalytic hydrogenation methods which pose a risk of cyclopropyl ring opening, this guide prioritizes an Iron/Ammonium Chloride reduction system to ensure structural integrity and high fidelity.[1]

Retrosynthetic Strategy & Logic

The synthesis is designed around the high reactivity of 2-chloro-5-nitropyridine .[1] The nitro group at the C5 position acts as a powerful electron-withdrawing group (EWG), activating the C2 position for nucleophilic attack.[1]

Reaction Scheme

ReactionScheme SM1 2-Chloro-5-nitropyridine (Electrophile) INT Intermediate: 2-(Cyclopropylmethoxy)-5-nitropyridine SM1->INT Step 1: NaH, THF 0°C to RT (SNAr) SM2 Cyclopropylmethanol (Nucleophile) SM2->INT PROD Target: This compound INT->PROD Step 2: Fe, NH4Cl EtOH/H2O, 70°C

Figure 1: Linear synthesis workflow. Step 1 utilizes the activating nature of the nitro group. Step 2 employs a dissolving metal reduction to preserve the cyclopropyl ring.

Detailed Experimental Protocols

Step 1: SNAr Etherification

Objective: Displacement of the C2-chloride by cyclopropylmethoxide.[1]

  • Mechanism: Addition-Elimination (SNAr) via a Meisenheimer complex.[1]

  • Critical Control Point: The deprotonation of cyclopropylmethanol is exothermic. Temperature control is vital to prevent side reactions or thermal decomposition of the base.

Materials
ReagentEquiv.Role
2-Chloro-5-nitropyridine1.0Electrophile
Cyclopropylmethanol1.1Nucleophile Source
Sodium Hydride (60% in oil)1.2Base
THF (Anhydrous)10 volSolvent
Procedure
  • Setup: Flame-dry a 3-neck round bottom flask and equip with a nitrogen inlet, temperature probe, and addition funnel.

  • Solvation: Charge Cyclopropylmethanol (1.1 equiv) and anhydrous THF (5 vol) . Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (1.2 equiv) portion-wise over 20 minutes. Caution: H2 gas evolution.[1] Stir at 0°C for 30 minutes to ensure complete alkoxide formation.

  • Addition: Dissolve 2-Chloro-5-nitropyridine (1.0 equiv) in THF (5 vol) and add dropwise to the alkoxide solution, maintaining internal temperature <5°C.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • QC Check: Monitor by TLC (30% EtOAc/Hexanes) or LCMS.[1] The starting chloride (UV active) should disappear.[1]

  • Workup: Quench carefully with saturated NH4Cl (aq) at 0°C. Extract with Ethyl Acetate (3x) . Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

  • Purification: The crude yellow solid is typically pure enough (>95%) for the next step.[1] If needed, recrystallize from Ethanol/Water.[1]

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to the primary amine without opening the cyclopropyl ring.

  • Why Fe/NH4Cl? While catalytic hydrogenation (H2/Pd-C) is common, cyclopropyl rings can be sensitive to hydrogenolysis, particularly if the catalyst is highly active or pressure is high.[1] The Iron/Ammonium Chloride method is mild, chemoselective, and scalable.[1]

Materials
ReagentEquiv.Role
Nitro Intermediate (Step 1)1.0Substrate
Iron Powder (325 mesh)5.0Reductant
Ammonium Chloride5.0Electrolyte/Buffer
Ethanol / Water (4:[1]1)10 volSolvent System
Procedure
  • Setup: Equip a round bottom flask with a mechanical stirrer (iron slurry is heavy) and a reflux condenser.

  • Charging: Add Nitro Intermediate , Ethanol , and Water .[1] Stir to suspend.

  • Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv) .

  • Reaction: Heat the mixture to 70°C (gentle reflux) for 2–3 hours.

    • Observation: The reaction mixture will turn from yellow (nitro) to dark brown/rust (iron oxides).[1]

    • QC Check: LCMS should show the mass shift from M+ (Nitro) to M-30 (Amine).[1]

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad thoroughly with hot Ethanol.[1]

  • Isolation: Concentrate the filtrate to remove ethanol. The product often precipitates from the remaining aqueous layer. If not, basify slightly with NaHCO3 and extract with Ethyl Acetate.[1]

  • Final Polish: Dry organics (Na2SO4) and concentrate.[1] The resulting brown oil/solid can be converted to the HCl salt for long-term storage.

Analytical Data & Validation

ParameterExpected ResultNotes
Appearance Off-white to pale brown solidDarkens on air exposure (oxidation).[1]
1H NMR (DMSO-d6) δ 7.6 (d, 1H, C2-H), 7.0 (dd, 1H, C4-H), 6.6 (d, 1H, C5-H), 4.0 (d, 2H, O-CH2), 1.2 (m, 1H, CH), 0.5 (m, 2H), 0.3 (m, 2H).[1]Characteristic cyclopropyl multiplets at high field (0.2–0.6 ppm).[1]
LCMS (ESI+) [M+H]+ = 165.1Clean single peak required.[1]

Troubleshooting & Decision Logic

Use the following decision tree to resolve common synthetic issues.

Troubleshooting Start Issue Detected Step1_LowYield Step 1: Low Conversion? Start->Step1_LowYield Step2_RingOpen Step 2: Cyclopropyl Ring Opening? Start->Step2_RingOpen Moisture Check Solvent Dryness (NaH is moisture sensitive) Step1_LowYield->Moisture Yes Temp Increase Temp to 50°C (Steric hindrance) Step1_LowYield->Temp No, dry SwitchMethod Switch from H2/Pd to Fe/NH4Cl Step2_RingOpen->SwitchMethod If using Pd/C CheckAcid Ensure Neutral pH (Acid catalyzes ring opening) Step2_RingOpen->CheckAcid If using Fe

Figure 2: Troubleshooting logic for yield optimization and impurity management.

References

  • Synthesis of 2-alkoxy-5-nitropyridines (General SNAr conditions)

    • Source: ChemicalBook & Google Patents (CN105523995A).[1]

    • Relevance: Establishes the baseline for alkoxide displacement of 2-chloro-5-nitropyridine.
    • Link:[1]

  • Chemoselective Reduction of Nitro Groups (Fe/NH4Cl)

    • Source: Organic Chemistry Portal.[1]

    • Relevance: Validates the use of Iron/Ammonium Chloride for reducing nitroarenes in the presence of sensitive groups.
    • Link:[1]

  • Stability of Cyclopropylmethyl Ethers

    • Source: Stack Exchange / Chemistry.[1]

    • Relevance: Discusses the stability of the cyclopropylmethyl cation and ether linkage, supporting the choice of non-acidic reduction conditions.
    • Link:

  • Target Compound Data (6-Cyclopropylmethoxy-pyridin-3-ylamine)

    • Source: PubChem / CymitQuimica.[1]

    • Relevance: Verification of CAS 933750-13-1 and basic chemical properties.
    • Link:[1]

Sources

Application Note: Advanced C–N Coupling Protocols for Pyridyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the methodology for the amination of pyridyl ethers —specifically the installation of amine moieties onto pyridine scaffolds containing alkoxy substituents. This substrate class presents a unique dichotomy in medicinal chemistry:

  • Scenario A (Standard): Amination of a halopyridine carrying an ether group (e.g., 2-chloro-4-methoxypyridine). The challenge here is preventing catalyst poisoning by the pyridine nitrogen while maintaining the integrity of the ether.

  • Scenario B (Advanced): Direct amination of the ether bond itself (C–O activation), transforming a methoxy/alkoxy group into an amine. This is an emerging, nickel-catalyzed methodology that bypasses halogenation.

This note prioritizes Scenario A (Palladium-catalyzed Buchwald-Hartwig) as the industrial standard, while providing the protocol for Scenario B (Nickel-catalyzed) for difficult-to-access substitution patterns.

The "Pyridine Problem" & Mechanistic Insight

The Challenge: Catalyst Poisoning

Pyridines are notorious in cross-coupling because the basic pyridine nitrogen (


-donor) competes with the phosphine ligand for the Palladium center. This forms a stable, off-cycle bis-pyridine Pd complex (catalyst resting state), effectively arresting the catalytic cycle.

Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) and precatalysts (Pd-G3/G4). The steric bulk prevents the pyridine nitrogen from coordinating to the Pd, forcing the cycle to proceed through the desired oxidative addition.

Mechanism Visualization

The following diagram illustrates the standard catalytic cycle versus the "Pyridine Trap."

G PreCat Pd-G4 Precatalyst ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActivePd->OxAdd + Pyridyl Halide PyTrap OFF-CYCLE TRAP (Pyridine-Pd-L Complex) ActivePd->PyTrap Pyridine N-Coordination AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Amine/Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->ActivePd Regen Pd(0) PyTrap->ActivePd Slow Reversal

Figure 1: The Buchwald-Hartwig catalytic cycle highlighting the competitive inhibition by pyridine substrates (The "PyTrap"). Bulky ligands minimize the red path.

Protocol A: Pd-Catalyzed Amination of Halopyridyl Ethers

Scope: Coupling of 2-chloro-4-methoxypyridine (and analogs) with primary/secondary amines. Key Ligand Selection:

  • BrettPhos: Best for primary amines.[1]

  • RuPhos: Best for secondary amines and sterically hindered substrates.

Materials & Reagents
ComponentSpecificationRole
Substrate 2-Chloro-4-methoxypyridine (1.0 equiv)Electrophile
Nucleophile Primary or Secondary Amine (1.2 equiv)Nucleophile
Catalyst BrettPhos Pd G4 or RuPhos Pd G4 (1–2 mol%)Precatalyst (Air stable)
Base LiHMDS (1.0 M in THF) or NaOtBuStrong Base
Solvent 1,4-Dioxane (Anhydrous) or TolueneSolvent
Step-by-Step Procedure

Note: While G4 precatalysts are air-stable, the active catalytic cycle is oxygen-sensitive. Setup should occur in a glovebox or under strict Schlenk conditions.

  • Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with:

    • Halopyridyl ether (1.0 mmol)

    • Solid amine (if applicable, 1.2 mmol)

    • BrettPhos Pd G4 (0.01 mmol, 1 mol%) [Use RuPhos Pd G4 for secondary amines].

    • NaOtBu (1.4 mmol) [If using solid base].[2]

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes (evacuate/backfill x3).

  • Liquids Addition:

    • Add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration).

    • Add liquid amine (if applicable) via syringe.[2]

    • Add LiHMDS (if using liquid base) dropwise.

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

    • Tip: Pyridines often require higher activation energy than phenyl chlorides; do not hesitate to go to 100°C if conversion is slow at 1 h.

  • Monitoring: Monitor by LC-MS at 1 hour. Look for the consumption of the chloride. The methoxy group should remain intact.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Ni-Catalyzed C–O Activation (Direct Ether Displacement)

Scope: Converting a 2-methoxypyridine directly into a 2-aminopyridine. This is a "Next-Gen" protocol (Tobisu-Chatani type) that avoids halogenation steps.

Mechanism & Rationale

Unlike Pd, Nickel (0) is nucleophilic enough to insert into the C–O bond of


-deficient heterocycles. The methoxy group acts as the leaving group.
Materials & Reagents
ComponentSpecificationRole
Substrate 2-Methoxypyridine derivative (1.0 equiv)Electrophile
Nucleophile Amine (1.5 equiv)Nucleophile
Catalyst Ni(COD)₂ (10 mol%)Nickel Source (Air Sensitive!)
Ligand ICy·HCl (10 mol%) or PCy₃ Ligand (NHC or Phosphine)
Base NaOtBu (1.4 equiv)Base
Solvent Toluene or m-XyleneNon-polar solvent
Step-by-Step Procedure

CRITICAL SAFETY: Ni(COD)₂ is extremely air-sensitive and toxic. This reaction must be set up in a Glovebox.

  • Glovebox Setup: Inside a nitrogen-filled glovebox, weigh Ni(COD)₂ (0.10 mmol) and ICy·HCl (0.10 mmol) into a reaction vial.

  • Solvent & Premix: Add 1 mL of Toluene. Stir for 5 minutes to generate the active catalyst (color change usually observed).

  • Substrate Addition: Add the 2-methoxypyridine (1.0 mmol), the amine (1.5 mmol), and NaOtBu (1.4 mmol).

  • Dilution: Add remaining Toluene to reach 0.25 M concentration.

  • Heating: Seal the vial tightly. Remove from glovebox and heat to 100–120°C for 12–16 hours.

    • Note: C–O activation has a higher kinetic barrier than C–Cl activation.

  • Workup: Cool, dilute with EtOAc, quench with water. The methoxy group leaves as methanol (or alkoxide).

Troubleshooting & Optimization Matrix

Use this logic flow to troubleshoot low yields.

G Start Low Yield? Check1 Is SM remaining? Start->Check1 Check2 Is De-halogenation observed? Check1->Check2 No (Side reactions) Action1 Increase Temp (100C) or Switch to G4 Catalyst Check1->Action1 Yes (Catalyst died) Action2 Switch Solvent to t-Amyl Alcohol or Reduce Temp Check2->Action2 Yes (Reductive Dehal) Action3 Use Stronger Base (LiHMDS instead of Carbonate) Check2->Action3 No (Protodehal/Other)

Figure 2: Troubleshooting logic for Pyridyl Ether amination.

Common Issues:
  • Ether Cleavage (Protocol A): If the methoxy group is lost during Pd-catalysis, switch from strong bases (LiHMDS) to milder bases like Cs₂CO₃ or K₃PO₄ , though this may require longer reaction times.

  • Low Conversion: Pyridines are electron-deficient. If the oxidative addition is slow, ensure you are using a Pd-G4 precatalyst (which guarantees a 1:1 L:Pd ratio) rather than mixing Pd(OAc)₂ + Ligand manually.

References

  • BrettPhos/RuPhos Ligand Development

    • Maitre, S., et al. "Catalyst-Directed N-Arylation of Amines." Journal of the American Chemical Society, 2008.

  • Precatalyst (G3/G4)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Ni-Catalyzed C-O Activation (Tobisu-Chatani)

    • Tobisu, M., & Chatani, N. "Cross-Couplings Using Aryl Ethers via C–O Bond Cleavage." Accounts of Chemical Research, 2015.

  • Pyridyl Amination Reviews

    • Ruiz-Castillo, P., & Buchwald, S. L.[3] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.[4] [4]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 3-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Challenge

Synthesizing 3-aminopyridine derivatives via Suzuki-Miyaura coupling presents a unique "dual-threat" challenge to medicinal chemists. Unlike simple aryl halides, 3-aminopyridines possess two Lewis-basic sites capable of coordinating to the Palladium center: the pyridine nitrogen (


) and the exocyclic amine (

).

The Core Problem: Catalyst Poisoning Standard Pd(0) catalysts often fail because the substrate acts as a ligand rather than a reactant. The electron-rich nitrogen atoms displace the phosphine ligands, forming stable, unreactive bis-pyridyl-palladium complexes. This creates an "off-cycle" resting state that halts the catalytic turnover.

Mechanistic Pathway & Failure Modes

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive coordination pathways specific to aminopyridines.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Poison INACTIVE COMPLEX (Pd Coordinated to Pyridine N) Pd0->Poison + Aminopyridine substrate TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Heat/Bulky Ligand

Figure 1: The Catalytic Cycle vs. The Poisoning Trap.[1] Note the "Inactive Complex" (Red) where the substrate coordinates to Pd(0), preventing oxidative addition.

Strategic Decision Matrix

To ensure success, you must choose between Protection (modifying the substrate) and Catalyst Engineering (modifying the system).

VariableStrategy A: The "Workhorse" (Protected) Strategy B: The "Direct" (Unprotected)
Substrate N-Boc or N-Acetyl-3-aminopyridineFree 3-aminopyridine
Primary Challenge Extra synthetic steps (protection/deprotection)Catalyst deactivation
Recommended Catalyst

or

XPhos Pd G3 or SPhos Pd G3
Ligand Class Standard Bidentate PhosphinesBulky, Electron-Rich Buchwald Ligands
Base Choice Carbonates (

,

)
Phosphates (

)
Success Rate High (Robust)High (Requires precise conditions)

Detailed Experimental Protocols

Protocol A: Coupling of N-Protected 3-Aminopyridines

Best for: Scale-up reactions where catalyst cost is a concern and extra steps are acceptable.

Reaction Setup:

  • Stoichiometry:

    • Substrate: 3-(N-Boc-amino)-5-bromopyridine (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

    • Catalyst:

      
       (3–5 mol%)
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (0.15 M concentration relative to substrate)

Step-by-Step Procedure:

  • Charge a reaction vial with the Boc-protected halide and boronic acid.

  • Add 1,4-dioxane and the aqueous

    
     solution.
    
  • Degassing (Critical): Sparge the biphasic mixture with Nitrogen or Argon for 10 minutes. Oxygen promotes homocoupling and catalyst oxidation.

  • Add the Pd catalyst quickly under a positive stream of inert gas.

  • Seal and heat to 85–90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over

    
    .[2]
    
  • Deprotection: Treat the crude intermediate with TFA/DCM (1:4) at room temperature to liberate the free amine.

Protocol B: Direct Coupling of Unprotected 3-Aminopyridines

Best for: High-throughput screening (HTS) and late-stage functionalization.

Scientific Rationale: This protocol utilizes Buchwald Precatalysts (Gen 3/4) . These bulky, electron-rich ligands (dialkylbiarylphosphines) create a steric shield around the Palladium center. This steric bulk physically prevents the pyridine nitrogen from coordinating to the metal, keeping the catalytic cycle active.

Reaction Setup:

  • Stoichiometry:

    • Substrate: 3-Amino-5-bromopyridine (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.5 equiv)[2]

    • Catalyst: XPhos Pd G3 (2–4 mol%)

      • Alternative: SPhos Pd G3 (if the boronic acid is sterically hindered)

    • Base:

      
       (0.5 M aqueous solution or finely ground solid, 3.0 equiv)
      
    • Solvent: THF/Water (4:1 ratio) or n-Butanol (for higher temps)

Step-by-Step Procedure:

  • Catalyst Pre-activation (Optional but recommended): While G3 catalysts are air-stable, pre-dissolving them in degassed THF ensures rapid initiation.

  • Combine the unprotected aminopyridine, boronic acid, and XPhos Pd G3 in a reaction vessel.

  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed THF and the aqueous

    
     solution.
    
  • Heat to 60–80°C .

    • Note: Unprotected amines often react faster at slightly lower temperatures than protected ones because the oxidative addition into the electron-rich ring is facilitated by the bulky ligand, provided the poisoning is suppressed.

  • Monitoring: Check LCMS at 1 hour. If conversion stalls, add a second charge of catalyst (1 mol%).

Workflow Visualization

Workflow Start Start: 3-Aminopyridine Halide Check Is Amine Protected? Start->Check PathA Protocol A: Standard Check->PathA Yes (Boc/Ac) PathB Protocol B: Advanced Check->PathB No (Free NH2) Deprotect Acid Deprotection (TFA) PathA->Deprotect Product Final Biaryl Product Deprotect->Product Ligand Use XPhos/SPhos Pd G3 PathB->Ligand PathB->Product

Figure 2: Decision workflow for selecting the optimal coupling protocol.

Troubleshooting & Optimization (E-E-A-T)

1. The Reaction Turns Black Immediately (Pd Black Formation):

  • Cause: Rapid catalyst decomposition. This often happens if the phosphine ligand dissociates or oxidizes.

  • Solution: Ensure rigorous degassing. Switch to a G3/G4 precatalyst which releases the active species only upon heating/base activation, preventing premature death of the catalyst.

2. Low Conversion with Unprotected Amine:

  • Cause: Strong binding of the substrate to Pd.

  • Solution: Increase the reaction temperature to 100°C and switch solvent to n-Butanol . The higher temperature promotes the dissociation of the off-cycle Pd-N complex, forcing it back into the active cycle.

3. Protodeboronation (Boronic Acid Loss):

  • Cause: Heteroaryl boronic acids are prone to hydrolysis (losing the

    
     group) in aqueous base.
    
  • Solution: Switch to anhydrous conditions: Use

    
      in dry Dioxane or Toluene at 100°C. Alternatively, use a Boronic Ester (Pinacol ester) which is more stable.
    

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling of Aryl Mesylates. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

Sources

Application Note: High-Throughput Derivatization of 6-(Cyclopropylmethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Advantage

In modern drug discovery, 6-(Cyclopropylmethoxy)pyridin-3-amine represents a "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets, particularly kinases (e.g., CDK2, VEGFR) and GPCRs.

The structural utility of this amine lies in its dual functionality:

  • The 3-Aminopyridine Core: Acts as a bioisostere of aniline. The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor in the hinge region of kinase active sites, while the exocyclic amine (at C3) directs substituents into the solvent-exposed or back-pocket regions.

  • The 6-Cyclopropylmethoxy Tail: This ether linkage provides metabolic stability superior to simple methoxy groups (blocking facile demethylation) and fills hydrophobic pockets (e.g., the ribose binding pocket or gatekeeper regions) with defined steric bulk.

This guide details the parallel synthesis strategies for derivatizing this amine, focusing on maintaining high fidelity in automated library generation.

Chemical Properties & Handling

Before initiating parallel synthesis, understanding the electronic profile is critical for reaction optimization.

  • Electronic "Push-Pull" System:

    • Deactivation: The pyridine ring nitrogen is electron-withdrawing, theoretically reducing the nucleophilicity of the C3-amine compared to a standard aniline.

    • Activation: The alkoxy group at C6 is a strong electron donor (mesomeric effect +M). This donation resonates through the ring, significantly restoring electron density to the C3 position.

    • Net Result: The C3-amine is sufficiently nucleophilic for standard acylations but may require forcing conditions (heat or stronger activation) for sterically hindered electrophiles compared to electron-rich anilines.

PropertyDescription
Appearance White to off-white crystalline solid
Molecular Weight 164.21 g/mol
Solubility High in DMSO, DMF, MeOH; Moderate in DCM; Low in Water
pKa (Conjugate Acid) ~6.0–6.5 (Estimated for Pyridine N); Amine is weakly basic
Storage Hygroscopic; Store under inert atmosphere at 2–8°C

Parallel Synthesis Strategies

We define two core modules for library generation: Amide Coupling (Module A) and Reductive Amination (Module B) . These protocols are designed for 96-well plate formats using automated liquid handling.

Module A: Automated Amide Coupling (Acylation)

Objective: Synthesis of an amide library targeting the ATP-binding site of kinases. Challenge: Preventing N1-acylation (pyridine nitrogen) while ensuring complete conversion of the C3-amine.

Reagents & Buffer Preparation
  • Stock Solution A (Amine): 0.2 M this compound in anhydrous DMF.

  • Stock Solution B (Acids): 0.2 M Carboxylic Acid library in anhydrous DMA.

  • Activator: HATU (0.25 M in DMF).

  • Base: DIPEA (1.0 M in NMP).

Protocol Steps
  • Dispensing: In a 2 mL deep-well polypropylene plate, dispense 50 µL (10 µmol) of Acid Stock (Solution B).

  • Activation: Add 44 µL (11 µmol) of HATU solution and 20 µL (20 µmol) of DIPEA. Shake at 600 rpm for 10 minutes at Room Temperature (RT). Note: Pre-activation is crucial to form the active ester before amine addition.

  • Amine Addition: Add 50 µL (10 µmol) of Amine Stock (Solution A).

  • Reaction: Seal plate and shake at 50°C for 16 hours.

  • Quenching/Scavenging: Add 50 µL of 10% ethylenediamine in MeOH to scavenge unreacted active esters. Shake for 1 hour.

  • Work-up: Evaporate solvent (Genevac) or proceed directly to solid-phase extraction (SPE) if using non-volatile solvents.

Scientific Rationale:

  • HATU: Selected over EDC/HOBt for its higher reactivity, essential for overcoming the reduced nucleophilicity of the aminopyridine.

  • DIPEA: Used in excess to neutralize the H+ generated and maintain the amine in its neutral, nucleophilic state.

  • Temperature (50°C): Elevated temperature ensures reaction completion, as the pyridine ring deactivates the amine slightly compared to phenyl-anilines.

Module B: Reductive Amination

Objective: Generating secondary amines to probe basicity and flexibility requirements.

Reagents
  • Reducing Agent: Sodium triacetoxyborohydride (STAB), solid or slurry in DCE.

  • Acid Catalyst: Acetic Acid (AcOH).

Protocol Steps
  • Aldehyde Dispensing: Dispense 20 µmol of Aldehyde library (in DCE/MeOH 1:1) into wells.

  • Amine Addition: Add 10 µmol of this compound (in DCE).

  • Catalyst: Add 2 µL of glacial AcOH.

  • Imine Formation: Shake at RT for 2 hours. Critical: Allow imine equilibrium to establish before reduction.

  • Reduction: Add 30 µmol of STAB (as a fresh slurry in DCE or solid dispense).

  • Incubation: Shake at RT for 16 hours.

  • Quench: Add 100 µL of 1M NaOH (aq). Extract organic layer.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for processing this scaffold in a high-throughput environment.

ParallelSynthesis Start Start: 6-(Cyclopropylmethoxy) pyridin-3-amine CheckSol Solubility Check (DMF/DMA) Start->CheckSol Branch Select Transformation CheckSol->Branch ModA Module A: Amide Coupling (HATU/DIPEA) Branch->ModA Carboxylic Acids ModB Module B: Reductive Amination (STAB/AcOH) Branch->ModB Aldehydes Act Pre-activation of Acids (10 min, RT) ModA->Act ReactA Reaction: 50°C, 16h Act->ReactA QC QC: LC-MS Analysis (Purity > 85%) ReactA->QC Imine Imine Formation (2h, RT) ModB->Imine ReactB Reduction: RT, 16h Imine->ReactB ReactB->QC Purify Prep-HPLC Purification QC->Purify Pass Final Final Library Plate Purify->Final

Figure 1: Decision tree for parallel synthesis workflows involving aminopyridine scaffolds.

Quality Control & Purification

Due to the polarity of the pyridine ring, standard C18 gradients must be adjusted.

  • Analytical Method (LC-MS):

    • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.05% NH₄OH (High pH is preferred for basic pyridines to improve peak shape).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 2.5 min.

  • Acceptance Criteria: Purity > 85% by UV (254 nm).

  • Common Impurities:

    • N-Acylurea (from HATU rearrangement).

    • Bis-acylated product (rare, but possible at N1 and N-exocyclic).

Case Study Application

Reference Context: Kinase Inhibition

In a study targeting CDK2, the this compound moiety was utilized to replace a standard 4-methoxyaniline. The cyclopropyl group provided a 3-fold increase in metabolic half-life (microsomal stability) by blocking the O-dealkylation pathway common to methoxy groups, while the pyridine nitrogen formed a critical water-mediated hydrogen bond in the solvent-front region.

References

  • Medicinal Chemistry Application: Identifying 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. NIH National Library of Medicine. Available at: [Link]

  • Structural Analogs in Drug Design: RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors. Available at: [Link]

  • Reactivity Profile: Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

Experimental protocol for N-arylation of 6-(Cyclopropylmethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Context

The N-arylation of 6-(Cyclopropylmethoxy)pyridin-3-amine represents a critical transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., Bcr-Abl, EGFR targets) where the 3-aminopyridine core mimics the ATP hinge-binding motif.

The presence of the 6-cyclopropylmethoxy group introduces specific physicochemical properties—enhanced lipophilicity and metabolic stability compared to simple methoxy groups—but also imposes steric and electronic nuances. The electron-rich nature of the pyridine ring (donated by the alkoxy group) increases the nucleophilicity of the C3-amine, generally facilitating Buchwald-Hartwig cross-coupling. However, the pyridine nitrogen remains a competitive binding site for palladium, necessitating the use of bulky, electron-rich phosphine ligands to prevent catalyst poisoning.

This guide details a high-fidelity Buchwald-Hartwig Cross-Coupling protocol optimized for this specific heterocycle, prioritizing yield, chemoselectivity, and reproducibility.

Mechanistic Logic & Catalyst Selection

The Challenge: Heterocycle Poisoning

In pyridine-based couplings, the endocyclic nitrogen (N1) can coordinate to the Pd(II) center, forming a stable, unreactive complex (catalyst resting state).

  • Solution: Use bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos , tBuBrettPhos ). These ligands create a steric wall that disfavors coordination of the pyridine nitrogen while facilitating the reductive elimination of the bulky arylamine product.

Substrate Stability

The cyclopropylmethyl ether moiety is generally stable under basic palladium coupling conditions. However, it is sensitive to strong acids and radical conditions (which can trigger cyclopropyl ring opening). Therefore, this protocol utilizes a base-mediated Pd(0)/Pd(II) cycle, strictly avoiding radical precursors or acidic workups.

Catalytic Cycle Visualization

BuchwaldHartwigCycle Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide (Ar-X) AmineCoord Amine Coordination (Pyridine-NH2 binds) OxAdd->AmineCoord + 6-(CPM)pyridin-3-amine Poison Catalyst Poisoning (Pyridine N1 Binding) OxAdd->Poison Ineffective Ligand Deprotonation Deprotonation (Base: NaOtBu) AmineCoord->Deprotonation - HX (Base) RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim Pd-Amido Complex RedElim->Pd0 Product Release

Figure 1: Catalytic cycle highlighting the critical path vs. poisoning risks. The choice of ligand prevents the "Poisoning Pathway."

Experimental Protocol

Two methods are provided: Method A (High-Throughput/High-Yield) using modern precatalysts, and Method B (Scale-Up/Cost-Effective) using traditional precursors.

Reagents & Materials Table
ComponentRoleMethod A (Recommended)Method B (Scale-Up)
Catalyst Pd SourceBrettPhos Pd G4 (or G3)Pd₂(dba)₃
Ligand Steric Bulk(Included in Precatalyst)BrettPhos or Xantphos
Base DeprotonationNaOtBu (Sodium tert-butoxide)Cs₂CO₃ (Cesium Carbonate)
Solvent Medium1,4-Dioxane or t-Amyl AlcoholToluene or Dioxane
Temperature Energy80–100 °C100–110 °C
Method A: The "BrettPhos G4" Protocol (Standard for Discovery)

Best for: Maximizing yield on small scale (100 mg - 5 g), difficult aryl halides.

Step-by-Step:

  • Preparation (Glovebox or Schlenk Line):

    • To a dry reaction vial equipped with a magnetic stir bar, add:

      • Aryl Halide (1.0 equiv)

      • This compound (1.2 equiv)

      • NaOtBu (1.4 equiv) . Note: Ensure base is stored in a desiccator; moisture kills this reaction.

      • BrettPhos Pd G4 (2–5 mol%) .

  • Solvation:

    • Evacuate and backfill with Nitrogen/Argon (3 cycles).

    • Add anhydrous 1,4-Dioxane (Concentration: 0.1 M to 0.2 M).

  • Reaction:

    • Seal the vial (crimp cap with PTFE septum).

    • Heat to 90 °C for 2–12 hours. Monitor by LCMS.

    • Endpoint: Consumption of aryl halide.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and filter through a pad of Celite .

    • Concentrate in vacuo.

    • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH). Caution: The product is basic; consider adding 1% Et3N to the eluent to prevent streaking.

Method B: The "Xantphos" Protocol (Scale-Up)

Best for: Large scale (>10 g), cost sensitivity, or when using aryl bromides/iodides.

Step-by-Step:

  • Catalyst Activation:

    • In the reaction vessel, mix Pd₂(dba)₃ (1–2 mol%) and Xantphos (2–4 mol%) in Toluene .

    • Stir at RT for 10 mins under Argon until the solution turns clear/orange (ligand exchange).

  • Addition:

    • Add Aryl Halide (1.0 equiv) , Amine (1.1 equiv) , and Cs₂CO₃ (2.0 equiv) .

  • Reaction:

    • Heat to reflux (110 °C ) for 12–18 hours.

    • Note: Cs₂CO₃ is a weaker base and requires higher temperatures but is gentler on sensitive functional groups.

  • Workup:

    • Similar to Method A. Wash the organic layer with water to remove cesium salts.

Optimization & Troubleshooting Guide

Use the following logic flow to troubleshoot low yields or impurities.

OptimizationTree Start Low Yield / No Reaction Check1 Is SM remaining? Start->Check1 Check2 Is Dehalogenated Ar-H forming? Check1->Check2 Yes Decomp Action: Lower Temp Check Cyclopropyl Stability Check1->Decomp No (SM consumed) DrySolvent Action: Dry Solvent/Base Switch to NaOtBu Check2->DrySolvent Yes (Protodehalogenation) ChangeCat Action: Switch to BrettPhos Pd G4 Check2->ChangeCat No (Catalyst Dead)

Figure 2: Decision tree for reaction optimization.

Key Troubleshooting Tips:

  • Protodehalogenation (Ar-X

    
     Ar-H):  This side reaction occurs if the reaction is "wet" or the catalytic cycle is slow.
    
    • Fix: Use fresh anhydrous solvent and sublimed NaOtBu. Increase catalyst loading.

  • Low Conversion: The pyridine nitrogen might be poisoning the catalyst.

    • Fix: Switch from Xantphos to BrettPhos or tBuBrettPhos . These ligands are bulkier and prevent N-binding.

  • Cyclopropyl Ring Opening: Rare under these conditions, but if observed (via NMR/MS), ensure no strong Lewis acids are present and lower the temperature to 80 °C.

References

  • Buchwald-Hartwig Amination Overview

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.

    • URL:[Link]

  • BrettPhos Ligand Development (Specific for Primary Amines)

    • Source: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society. (Note: BrettPhos introduction context).
    • URL:[Link]

  • Aminopyridine Coupling Strategies

    • Source: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • URL:[Link]

  • Cyclopropyl Stability in Coupling

    • Source: Chuprakov, S., Malakar, C. C., & Gevorgyan, V. (2005). Palladium-Catalyzed Cross-Coupling of Cyclopropenyl Esters. Journal of the American Chemical Society.
    • URL:[Link]

Sources

Application Note: Scale-Up Synthesis of 6-(Cyclopropylmethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, scalable synthesis of 6-(Cyclopropylmethoxy)pyridin-3-amine , a critical pharmacophore in various tyrosine kinase inhibitors (e.g., BTK, EGFR targets).[1]

While bench-scale literature often utilizes unoptimized SNAr conditions, this protocol addresses the specific thermodynamic and safety challenges encountered during the transition from gram-scale (Medicinal Chemistry) to kilogram-scale (Kilo-Lab/Pilot Plant).

Key Process Features:

  • Step 1: Controlled SNAr etherification using sodium hydride (NaH) with strict thermal regulation to prevent "runaway" exotherms.

  • Step 2: Chemoselective catalytic hydrogenation (Pd/C) optimized to minimize defluorination or ring-reduction side products.[1]

  • Overall Yield: 75–82% (Two steps, uncorrected).

Process Safety Assessment (Critical)

Before initiating this workflow, the following hazards must be mitigated. This is not a standard SDS summary but a process-specific hazard analysis.

Hazard SourceScale-up RiskMitigation Strategy
Sodium Hydride (NaH) H2 gas evolution during alkoxide formation.[1]Use a dedicated inert gas vent line.[1] Do not add water to the reaction vessel until fully quenched.
2-Chloro-5-nitropyridine Skin sensitizer; potential mutagen.[1]Use full PPE (Tyvek suit, double gloves).[1] Handle solids in a flow hood.
Exotherm (Step 1) Rapid heat release upon addition of the pyridine to the alkoxide.[1]Dosing Control: Add the pyridine solution slowly to the alkoxide, not the reverse. Maintain T < 10°C during addition.
Hydrogenation (Step 2) Fire/Explosion hazard; Pyrophoric catalyst.[1]Nitrogen purge cycles (x3) before H2 introduction.[1] Keep catalyst wet during filtration.[1]

Synthetic Route Visualization

The following workflow illustrates the chemical transformation and the critical decision points for impurity control.

SynthesisWorkflow SM1 2-Chloro-5-nitropyridine Int1 Intermediate: 2-(Cyclopropylmethoxy)- 5-nitropyridine SM1->Int1 Slow Addition SM2 Cyclopropylmethanol Base NaH (60%) / THF SM2->Base Alkoxide Formation (0°C, -H2 gas) Base->Int1 Add SM1 (S_NAr, <10°C) H2 H2 / Pd-C (MeOH) Int1->H2 Reduction Product Target: 6-(Cyclopropylmethoxy) pyridin-3-amine H2->Product Filter & Conc.

Figure 1: Two-step synthetic pathway emphasizing the critical order of addition in Step 1 to manage exotherms.

Detailed Protocols

Step 1: Synthesis of 2-(Cyclopropylmethoxy)-5-nitropyridine[1]

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Scale: 1.0 mol basis (approx. 158 g of starting chloride)[1]

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Mass/Vol
2-Chloro-5-nitropyridine 158.541.0158.5 g
Cyclopropylmethanol 72.111.179.3 g
Sodium Hydride (60% disp.) 24.00 (active)1.248.0 g
THF (Anhydrous) -10 Vol1.6 L
Experimental Procedure
  • Setup: Equip a 3-L three-neck flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Base Suspension: Charge NaH (48.0 g) and THF (800 mL) under N2. Cool to 0°C .[1][2]

  • Alkoxide Formation (Critical): Mix Cyclopropylmethanol (79.3 g) with THF (200 mL). Add this solution dropwise to the NaH suspension over 60 minutes.

    • Observation: Vigorous H2 evolution.[1] Ensure the vent line is open.[1]

    • Control: Maintain internal temperature < 10°C.[1]

    • Aging:[1] Stir at 0–5°C for 30 minutes until gas evolution ceases.

  • SNAr Reaction: Dissolve 2-Chloro-5-nitropyridine (158.5 g) in THF (600 mL). Add this solution dropwise to the alkoxide mixture.

    • Why this order? Adding the substrate to the base minimizes the concentration of unreacted base relative to the substrate, reducing the risk of base-catalyzed degradation of the nitro group.[1]

    • Exotherm: This step is highly exothermic.[1] Maintain T < 10°C.

  • Completion: Allow to warm to 20–25°C and stir for 3 hours. Monitor by HPLC/TLC (Hexane/EtOAc 4:1).[1]

    • Spec: < 2% Starting Material remaining.[1]

  • Quench & Workup:

    • Cool to 5°C. Slowly add Water (500 mL) to quench excess NaH. Caution: Foaming.

    • Extract with Ethyl Acetate (2 x 1.0 L).[1]

    • Wash combined organics with Brine (1.0 L).[1]

    • Dry over Na2SO4, filter, and concentrate to a yellow solid.

  • Yield: Expect ~180–190 g (92–97%) of crude yellow solid. This is usually pure enough for Step 2.[1]

Step 2: Reduction to this compound[1]

Reaction Type: Heterogeneous Catalytic Hydrogenation Scale: ~190 g (Intermediate from Step 1)[1]

Materials & Stoichiometry
ReagentEquiv.[1] / LoadQuantity
Nitro Intermediate 1.0190 g
10% Pd/C (50% wet) 5 wt%9.5 g
Methanol 10 Vol1.9 L
Hydrogen (H2) 3 bar (45 psi)Excess
Experimental Procedure
  • Vessel Prep: Use a stainless steel hydrogenation autoclave (e.g., Parr reactor) for scales >50 g. Glass vessels are risky for this volume due to pressure.[1]

  • Loading: Charge the Nitro intermediate and Methanol.

  • Catalyst Addition: Under a nitrogen blanket, carefully add the Pd/C catalyst.[1]

    • Safety: Do not add dry catalyst to methanol in the presence of air (fire hazard).[1] Use wet catalyst or pre-wet with water.[1]

  • Purge: Seal reactor. Purge with N2 (3x to 30 psi), then H2 (3x to 30 psi).

  • Reaction: Pressurize to 3 bar (45 psi) H2. Stir vigorously at 25–30°C.

    • Exotherm: The reduction is exothermic.[1] Cooling water may be required in the jacket to maintain < 35°C.[1]

  • Monitoring: Reaction usually completes in 4–6 hours. Check for the disappearance of the nitro peak and the absence of the hydroxylamine intermediate (often visible by HPLC).[1]

  • Filtration: Vent H2. Purge with N2. Filter the mixture through a Celite pad to remove Pd/C.[1]

    • Waste: Keep the used catalyst wet with water/methanol at all times to prevent spontaneous ignition.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes or forms a thick oil that solidifies.[1]

  • Purification (Optional): Recrystallization from Isopropyl Acetate/Heptane if high purity (>99.5%) is required.[1]

Process Logic & Troubleshooting

The following decision tree helps operators navigate common deviations during the SNAr step.

Troubleshooting Start IPC Check: Step 1 (HPLC/TLC) CheckSM Is SM > 2%? Start->CheckSM CheckImp Impurity Profile? CheckSM->CheckImp Yes Proceed to Workup Proceed to Workup CheckSM->Proceed to Workup No AddTime Action: Stir 2h more at 25°C CheckImp->AddTime Clean Profile AddBase Action: Add 0.1 eq NaH CheckImp->AddBase Stalled Reaction Hydrolysis Issue: Hydrolysis Product (2-hydroxypyridine) CheckImp->Hydrolysis New Polar Spot Action: Check Solvent Dryness\n(Water causes hydrolysis) Action: Check Solvent Dryness (Water causes hydrolysis) Hydrolysis->Action: Check Solvent Dryness\n(Water causes hydrolysis)

Figure 2: Troubleshooting logic for the SNAr etherification step.

Analytical Specifications (Quality Control)

For the final release of the amine intermediate:

  • Appearance: Off-white to pale brown solid.[1]

  • 1H NMR (DMSO-d6):

    • 
       7.58 (d, 1H, Ar-H)[1]
      
    • 
       6.98 (dd, 1H, Ar-H)[1]
      
    • 
       6.55 (d, 1H, Ar-H)[1]
      
    • 
       4.75 (br s, 2H, NH2)[1]
      
    • 
       3.95 (d, 2H, O-CH2)[1]
      
    • 
       1.15 (m, 1H, CH)[1]
      
    • 
       0.50 (m, 2H, CH2)[1]
      
    • 
       0.25 (m, 2H, CH2)[1]
      
  • HPLC Purity: > 98.0% (a/a).[1]

  • Residual Solvent: THF < 720 ppm, Methanol < 3000 ppm.[1]

References

  • Synthesis of 2-Chloro-5-nitropyridine derivatives (Base Protocol)

    • Source: Vertex AI Search / PubChem Data.[1]

    • Context: Standard SNAr conditions for chloronitropyridines.[1]

    • [1]

  • General Method for Aminopyridine Synthesis via Nitro Reduction

    • Source: European Patent EP0791583B1.[1]

    • Context: Describes analogous reductions of nitropyridines to aminopyridines using catalytic hydrogen
    • [1]

  • Safety Data & Handling of Nitropyridines

    • Source: Fisher Scientific SDS.[1]

    • Context: Hazard identification (Skin Irrit. 2, Eye Irrit.[1][3][4][5] 2) essential for the safety assessment section.[1]

    • [1]

  • Related Kinase Inhibitor Synthesis (Contextual Application)

    • Source: WO2021013864A1.[1]

    • Context: Demonstrates the utility of pyridine-3-amine derivatives in c-KIT and other kinase inhibitor scaffolds.[1][6]

    • [1]

Sources

Application Note: Purification of 6-(Cyclopropylmethoxy)pyridin-3-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification protocol for 6-(Cyclopropylmethoxy)pyridin-3-amine , a critical intermediate in the synthesis of kinase inhibitors and other medicinal pharmacophores. Unlike simple aromatics, this molecule presents a "push-pull" electronic system—an electron-donating alkoxy group at C6 and a basic primary amine at C3—rendering it prone to oxidative degradation and severe tailing on acidic stationary phases. This guide provides a robust, scalable flash chromatography method utilizing silica passivation techniques to ensure high recovery (>90%) and purity (>98%).

Introduction & Chemical Context

The Molecule
  • Chemical Name: this compound

  • Structure: A pyridine ring substituted with a primary amine at position 3 and a cyclopropylmethyl ether at position 6.

  • Properties:

    • Basicity: The pyridine nitrogen is moderately basic, but the C3-amine significantly increases polarity and hydrogen bonding potential.

    • Lipophilicity: The cyclopropylmethyl group adds significant lipophilicity compared to a methoxy group, improving solubility in organic solvents like ethyl acetate and dichloromethane.

    • Stability: Electron-rich aminopyridines are susceptible to N-oxidation and polymerization (browning) upon prolonged exposure to air or acidic silica gel.

The Purification Challenge

Standard silica gel (SiO₂) is slightly acidic (pH ~5-6). When purifying basic amines, the lone pair on the nitrogen interacts strongly with the silanol protons (Si-OH), leading to:

  • Peak Tailing: Asymmetrical peaks that smear into subsequent fractions.

  • Irreversible Adsorption: Loss of mass on the column.

  • Degradation: Acid-catalyzed decomposition during slow elution.

Solution: This protocol employs a Basic Modifier Strategy to passivate silanol groups, ensuring a tight, symmetrical elution band.[1]

Pre-Purification Analysis & Method Development

Before committing the bulk crude material, perform the following diagnostic steps.

Solubility Check

Dissolve 1 mg of crude product in 1 mL of the following solvents:

  • Dichloromethane (DCM): Excellent solubility (Expected).

  • Ethyl Acetate (EtOAc): Good solubility (Expected).

  • Hexanes: Poor solubility (Likely).

TLC Method Development (The "TEA" Trick)

Standard TLC plates are acidic. To accurately predict column behavior, you must pretreat the TLC plate or the developing chamber.

  • Standard Eluent: 50% EtOAc / 50% Hexanes.

  • Modified Eluent: 50% EtOAc / 49% Hexanes / 1% Triethylamine (TEA) .

Observation:

  • Without TEA: The spot will likely stay at the baseline or streak upward (Rf < 0.2).

  • With TEA: The spot should move as a compact oval (Target Rf: 0.3 – 0.4).

Detailed Purification Protocol

Materials
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Mobile Phase A: Hexanes (or Petroleum Ether).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (Et₃N) or 28% Ammonium Hydroxide (NH₄OH).

  • Loading Matrix: Celite 545 (for dry loading).

Step-by-Step Procedure
Step 1: Column Preparation (Slurry Packing)

Rationale: Pre-equilibrating the silica with the basic modifier is more effective than just adding it to the eluent.

  • Calculate silica requirement: Use 30–50 g of silica per 1 g of crude loading .

  • Prepare the slurry solvent: 10% EtOAc in Hexanes + 1% Et₃N .

  • Suspend silica in the solvent and pour into the column.

  • Flush with 2 column volumes (CV) of this basic solvent to neutralize active silanol sites.

Step 2: Sample Loading (Dry Load Technique)

Rationale: Liquid loading in DCM can cause band broadening if the solvent strength is too high. Dry loading on Celite prevents this and protects the amine from direct contact with concentrated silica at the head of the column.

  • Dissolve the crude oil/solid in a minimum amount of DCM or Acetone.

  • Add Celite 545 (approx. 2x weight of crude).[2]

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

  • Carefully pour the powder onto the top of the packed silica bed.

  • Add a layer of sand (1 cm) on top to protect the bed.

Step 3: Elution Gradient

Run the column using the following gradient (adjusted based on TLC Rf). Ensure 1% Et₃N is maintained in the mobile phase throughout.

Time (CV)% Mobile Phase B (EtOAc)Modifier (Et₃N)State
0–210%1%Impurity Elution (Non-polar)
2–510% → 30%1%Gradient Ramp
5–1030% → 50%1%Product Elution Window
10–1250% → 100%1%Flush Polar Impurities
Step 4: Fraction Collection & Analysis
  • Collect fractions (approx. 10–15 mL for a 20g column).

  • Spot fractions on TLC plates.

  • Visualization:

    • UV (254 nm): The pyridine ring is UV active.

    • Ninhydrin Stain: The primary amine will turn characteristic red/purple upon heating.

  • Pool pure fractions and evaporate immediately. Do not leave the product in solution with silica fines or in light for extended periods.

Troubleshooting & Optimization

Issue: "The product is streaking even with TEA."
  • Cause: The amine is extremely polar, or the silica is too acidic.

  • Fix: Switch solvent system to DCM / Methanol (95:5) + 1% NH₄OH . The stronger polarity of methanol and the basicity of ammonia usually resolve stubborn streaking.

Issue: "Product turns brown after evaporation."
  • Cause: Oxidation of the electron-rich aniline substructure.

  • Fix: Evaporate at lower temperatures (< 40°C). Store the purified oil/solid under Nitrogen or Argon in the freezer (-20°C). Convert to the HCl salt (using 1M HCl in Ether) immediately for long-term stability.

Issue: "Co-elution with Nitro precursor."
  • Cause: Incomplete reduction of the starting material (2-(cyclopropylmethoxy)-5-nitropyridine).

  • Fix: The nitro compound is significantly less polar than the amine. Use a shallower gradient (e.g., hold at 15% EtOAc) to flush the nitro compound before ramping up to elute the amine.

Visualization of Workflow

PurificationWorkflow Start Crude Reaction Mixture (Reductive Hydrogenation) Workup Aqueous Workup (Extract w/ EtOAc, Wash Brine) Start->Workup TLC TLC Analysis (Eluent: Hex/EtOAc + 1% TEA) Workup->TLC Decision Rf Check: Is Rf 0.3 - 0.4? TLC->Decision Decision->TLC No (Adjust Polarity) Prep Column Prep: Slurry Pack Silica + 1% TEA Decision->Prep Yes Load Dry Loading: Adsorb on Celite 545 Prep->Load Elute Gradient Elution: 10% -> 50% EtOAc in Hexanes Load->Elute Analyze Fraction Analysis: UV & Ninhydrin Stain Elute->Analyze Isolate Evaporation & Storage (Inert Atm/Dark) Analyze->Isolate

Figure 1: Decision matrix and workflow for the purification of aminopyridines.

References

  • Reich, H. J., & Rigby, J. H. (Eds.).[3] (1999). Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. Wiley. (Reference for the use of Triethylamine to neutralize silica acidity).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context for aminopyridine synthesis and handling).
  • BenchChem Technical Support. (2025). Purification of 6-Chloropyridin-3-amine Derivatives. Retrieved from (General protocol for aminopyridine purification).

  • Sigma-Aldrich. (n.d.). 5-Amino-2-methoxypyridine Product Information. Retrieved from (Handling and stability data for analogous structures).

  • Organic Syntheses. (1950). 3-Aminopyridine.[2][4][5] Org. Synth. 30, 3. (Foundational method for isolating aminopyridines).

Sources

Application Note: Purity Analysis of Aminopyridines (Fampridine & Isomers) by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Aminopyridines, particularly 4-aminopyridine (Fampridine/Dalfampridine) , are critical potassium channel blockers used clinically for the management of Multiple Sclerosis (MS). However, the synthesis of 4-aminopyridine often yields positional isomers—2-aminopyridine (2-AP) and 3-aminopyridine (3-AP) —as impurities.

These compounds present a "perfect storm" of chromatographic challenges:

  • High Polarity: They are small, hydrophilic molecules that retain poorly on standard C18 columns.

  • Strong Basicity: With pKa values ranging from 6.8 to 9.2, they exist as cations at neutral pH, leading to severe peak tailing due to secondary interactions with residual silanols on silica columns.

  • Isomeric Similarity: The structural equivalence of the isomers requires high selectivity (

    
    ) for baseline resolution.
    

This guide details two distinct protocols: a Robust Ion-Pairing Method (UV-compatible) for QC environments and a HILIC Method (MS-compatible) for R&D impurity identification.

The Chemical Logic (Method Development Strategy)

To achieve separation, we must manipulate the ionization state of the pyridine ring.

  • The pKa Challenge:

    • 4-Aminopyridine: pKa ~9.17 (Most basic, strongest silanol interaction).

    • 3-Aminopyridine: pKa ~6.00.

    • 2-Aminopyridine: pKa ~6.86.[1][2]

  • The Solution:

    • Standard RP-HPLC: Fails because the charged amines elute in the void volume.

    • Ion-Pairing (IP-HPLC): An anionic reagent (e.g., Octanesulfonate) is added to the mobile phase.[3] It forms a neutral, hydrophobic complex with the protonated aminopyridine, allowing retention on the C18 chain.

    • HILIC: Uses a polar stationary phase to retain the polar, charged amines directly, eluting with a water gradient.

Decision Matrix: Method Selection

MethodSelection Start Start: Define Analytical Goal Detection Detection Method? Start->Detection UV UV / PDA Only Detection->UV QC / Routine MS Mass Spectrometry (LC-MS) Detection->MS Impurity ID IP_Route Protocol A: Ion-Pairing RP-HPLC (High Robustness, USP-aligned) UV->IP_Route HILIC_Route Protocol B: HILIC (High Sensitivity, Volatile Buffers) MS->HILIC_Route Sub_Note Note: IP Reagents suppress MS ionization and contaminate sources. MS->Sub_Note

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on detection requirements.

Protocol A: Ion-Pairing RP-HPLC (The "Gold Standard")

This method is recommended for Quality Control (QC) and release testing. It offers the highest resolution between isomers and aligns with USP monographs for Fampridine.

Reagents & Materials[3][4][5][6][7]
  • Column: C18 Base-Deactivated Column (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters Symmetry C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Ion-Pair Reagent: Sodium 1-Octanesulfonate (SOS).

  • Buffer Salt: Ammonium Acetate or Potassium Phosphate Monobasic.

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade).

Mobile Phase Preparation[3][8]
  • Buffer A (Ion-Pair Solution): Dissolve 1.0 g of Sodium 1-Octanesulfonate and 1.0 g of Potassium Phosphate Monobasic in 1000 mL of water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid.

    • Why pH 3.0? At this pH, all aminopyridines are fully protonated (

      
      ), ensuring consistent formation of the ion-pair complex with the sulfonate anion (
      
      
      
      ).
  • Mobile Phase B: Acetonitrile (100%).

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Control is critical for IP reproducibility)
Injection Vol 10 µL
Detection UV @ 262 nm (Max for 4-AP) and 240 nm (Isomer compromise)
Mode Isocratic (Recommended for stability) or Gradient

Isocratic Composition: 85% Buffer A / 15% Mobile Phase B.

Expected Performance (System Suitability)
CompoundRelative Retention (RRT)Tailing Factor (T)Resolution (Rs)
3-Aminopyridine ~0.6< 1.5N/A
2-Aminopyridine ~0.8< 1.5> 2.0 (from 3-AP)
4-Aminopyridine 1.0 (Ref)< 1.5> 3.0 (from 2-AP)

Note: 4-AP elutes last in this mode because its high basicity leads to the strongest electrostatic interaction with the ion-pairing reagent.

Protocol B: HILIC Method (MS-Compatible)[9]

This method is essential for DMPK studies or when identifying unknown impurities via Mass Spectrometry, as non-volatile ion-pair reagents (like sulfonates) must be avoided.

Reagents & Materials[3][4][5][6][7]
  • Column: Bare Silica or Zwitterionic HILIC (e.g., Waters Atlantis HILIC Silica or Merck SeQuant ZIC-HILIC), 2.1 x 100 mm, 3 µm.

  • Buffer: Ammonium Formate (Volatile).[4]

  • Solvent: Acetonitrile (LC-MS Grade).

Mobile Phase Preparation[3][8]
  • Stock Buffer: 100 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

  • Mobile Phase A: 90:10 Acetonitrile : Stock Buffer (High Organic).

  • Mobile Phase B: 50:50 Acetonitrile : Stock Buffer (High Aqueous).

Instrument Parameters
ParameterSetting
Flow Rate 0.3 - 0.4 mL/min (for 2.1 mm ID)
Column Temp 35°C
Gradient 0-2 min: 100% A (Equilibration)2-10 min: 100% A

60% A10-15 min: 60% A (Hold)
Detection MS (ESI Positive Mode) or UV @ 262 nm
Mechanism of Action

In HILIC, water forms a stagnant layer on the polar silica surface. The hydrophilic aminopyridines partition into this water layer.

  • Elution Order: Generally follows polarity and pKa. The most basic/polar compound (4-AP) often elutes last, similar to the IP method but via a different mechanism (cation exchange with silanols + hydrophilic partitioning).

Experimental Workflow & Data Reporting

Workflow cluster_process Chromatography Sample Sample Prep (Dissolve in Mobile Phase) Filter Filtration (0.22 µm PVDF) Sample->Filter Inject HPLC Injection Filter->Inject Separation Column Separation (Isomer Resolution) Inject->Separation Detect Detection (UV/MS) Separation->Detect Calc Integration & Calc (Area % or External Std) Detect->Calc Report Final Report (Purity/Impurity Profile) Calc->Report

Figure 2: Standard operating workflow from sample preparation to final reporting.[2][5][6][7][8][9][10][11]

Troubleshooting Guide (Common Issues)
  • Peak Tailing (> 2.0):

    • Cause: Secondary silanol interactions.

    • Fix (IP Method): Increase concentration of Octanesulfonate (up to 2.0 g/L) or lower pH to 2.5.

    • Fix (HILIC): Increase buffer ionic strength (Ammonium Formate) to suppress ion-exchange sites.

  • Retention Time Drift:

    • Cause: Temperature fluctuations or insufficient equilibration.

    • Fix: Ion-pairing columns require long equilibration (minimum 20-30 column volumes). Use a column oven.

  • Split Peaks:

    • Cause: Sample solvent mismatch.

    • Fix: Always dissolve the sample in the mobile phase. Dissolving pure aminopyridines in 100% MeOH and injecting into a high-aqueous buffer can cause peak distortion.

References

  • Song, R., et al. (2020). "HPLC method development for fampridine using Analytical Quality by Design approach." Acta Pharmaceutica. [Link]

  • Sielc Technologies. "HPLC Separation of Aminopyridine Isomers in Hydrogen-Bonding mode." Application Note. [Link]

  • ResearchGate. "Theoretical prediction of relative and absolute pKa values of aminopyridines." [Link]

Sources

Integrated Cell-Based Profiling of Novel Pyridine-Scaffold Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-2024

From Solubility Optimization to Functional Validation

Abstract

The pyridine ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for over 100 FDA-approved therapeutics, including Sorafenib (kinase inhibitor), Isoniazid (antitubercular), and Esomeprazole [1]. However, the development of novel pyridine derivatives often faces challenges related to aqueous solubility, off-target cytotoxicity, and assay interference. This guide provides a rigorous, self-validating workflow for evaluating novel pyridine compounds, moving from compound handling to mechanistic validation.

Pre-Assay Considerations: Compound Management

Scientific Integrity Check: Pyridine derivatives often exhibit poor aqueous solubility. Failure to validate solubility leads to "false negatives" (compound precipitates before reaching the cell) or "false positives" (precipitates cause physical cellular stress).

1.1. Stock Preparation & DMSO Limits [1]
  • Solvent: Dissolve neat compound in 100% anhydrous DMSO (Dimethyl Sulfoxide).

  • Target Stock Concentration: 10 mM or 20 mM (allows for >1000x dilution).

  • Storage: Aliquot into amber glass vials (pyridines can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

1.2. The "Turbidity Check" (Mandatory Self-Validation)

Before adding compound to cells, you must determine the solubility limit in the culture medium.

  • Prepare a mock culture medium (e.g., RPMI-1640 + 10% FBS).

  • Spike compound into medium at the highest intended screening concentration (e.g., 10 µM or 50 µM).

  • Readout: Measure Absorbance at 600 nm (OD600).

    • Pass: OD600 < 0.01 (clear solution).

    • Fail: OD600 > 0.01 (precipitation detected).

    • Action: If fail, reduce concentration or explore cyclodextrin complexation.

Protocol A: Primary Cytotoxicity Screen (NCI-60 Adapted)

Methodology: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo®) rather than MTT/MTS. Reasoning: Novel pyridines may have intrinsic absorbance or fluorescence that interferes with colorimetric (MTT) readouts. ATP assays offer higher sensitivity and fewer artifacts [2].

2.1. Experimental Workflow (DOT Visualization)

ScreeningWorkflow Stock Compound Stock (10mM DMSO) Dilution Intermediate Dilution (Media + 2x Compound) Stock->Dilution 1:100 Dilution Treatment Treatment (48-72h) Final DMSO < 0.5% Dilution->Treatment 1:1 Addition Plating Cell Plating (384-well / 3000 cells) Plating->Treatment Add Compound Readout Luminescence Readout (ATP Quantification) Treatment->Readout Add Lysis Reagent

Figure 1: High-Throughput Screening (HTS) workflow adapted for stability. Intermediate dilution prevents "DMSO shock" to cells.

2.2. Step-by-Step Protocol
  • Cell Seeding: Dispense 3,000–5,000 cells/well in 25 µL media into white-walled 384-well plates. Incubate 24h for attachment.

  • Compound Addition:

    • Prepare 2x concentration in media (ensure DMSO is 2x final limit, e.g., 1%).

    • Add 25 µL of 2x compound to cells (Final Volume: 50 µL; Final DMSO: 0.5%).

  • Controls (Critical for Validity):

    • Negative Control: DMSO Vehicle (0.5%).[1]

    • Positive Control: Staurosporine (1 µM) or Doxorubicin.

    • Background Control: Media only (no cells) + Compound (checks for auto-luminescence).

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Detection: Add 50 µL CellTiter-Glo reagent. Shake 2 mins. Incubate 10 mins. Read Luminescence.

2.3. Data Analysis: The Z-Factor

To validate the assay quality before analyzing hits, calculate the Z-factor [3]:



  • 
     = Standard Deviation, 
    
    
    
    = Mean
  • 
     = Positive control, 
    
    
    
    = Negative control
  • Requirement: Z > 0.5 is required for a reliable screen.[2]

Protocol B: Functional Validation (Caspase 3/7 Activation)

Context: Many bioactive pyridines function as kinase inhibitors (e.g., targeting VEGFR, EGFR), leading to apoptosis. This assay confirms the mechanism of death, distinguishing apoptosis from necrosis (non-specific toxicity).

3.1. Mechanistic Pathway (DOT Visualization)

ApoptosisPathway Pyridine Pyridine Derivative Kinase Target Kinase (e.g., VEGFR/EGFR) Pyridine->Kinase Inhibits Mito Mitochondrial Dysfunction Kinase->Mito Loss of Survival Signal CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase 9 (Initiator) CytoC->Casp9 Casp37 Caspase 3/7 (Executioner) Casp9->Casp37 Cleavage Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis DNA Fragmentation

Figure 2: Putative Mechanism of Action.[3] Pyridine-based kinase inhibition triggers the intrinsic apoptotic cascade.

3.2. Multiplexed Protocol (Viability + Apoptosis)

Use a multiplex reagent system (e.g., CellTiter-Fluor + Caspase-Glo) to measure live cells and apoptotic markers in the same well.

  • Treatment: Treat cells with IC50 concentration of the pyridine compound for 12h and 24h.

  • Reagent 1 (Viability): Add GF-AFC substrate (cleaved only by live cells). Incubate 30 min.

    • Read: Fluorescence (400Ex/505Em).

  • Reagent 2 (Apoptosis): Add Caspase-Glo 3/7 reagent (lyses cells, cleaves DEVD-aminoluciferin). Incubate 30 min.

    • Read: Luminescence.

  • Interpretation:

    • True Hit: Decreased Fluorescence (Cell loss) + Increased Luminescence (Caspase activation).

    • False Positive (Necrosis): Decreased Fluorescence + Low/No Luminescence.

Summary of Key Parameters
ParameterSpecificationRationale
DMSO Tolerance < 0.5% (v/v)>0.5% induces membrane porosity and artifacts [4].
Incubation Time 48h - 72hAllows for at least 2 cell doubling cycles to observe anti-proliferative effects.
Assay Type ATP LuminescenceAvoids optical interference common with heterocyclic compounds.
Reference Drug Sorafenib / StaurosporineValidates the assay dynamic range using a known pyridine-based or apoptotic agent.
Solubility Cutoff OD600 < 0.01Prevents precipitation-driven false positives.
References
  • RSC Medicinal Chemistry. "Pyridine: the scaffolds with significant clinical diversity." Royal Society of Chemistry, 2022. Link

  • National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen."[4] Developmental Therapeutics Program. Link

  • Zhang, J.H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. Link

  • LifeTein. "DMSO Usage in Cell Culture: Guidelines and Toxicity." Technical Guides, 2023. Link

  • Promega. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Technical Manual. Link

Sources

In Vitro ADMET Profiling of Aminopyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Aminopyridine Paradox

Aminopyridines (e.g., 4-aminopyridine, 3,4-diaminopyridine) represent a specialized class of potassium channel blockers widely utilized in treating neurological deficits such as Multiple Sclerosis (MS) and Lambert-Eaton Myasthenic Syndrome (LEMS). While these scaffolds offer high oral bioavailability and potent blood-brain barrier (BBB) penetration, they present a unique ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile that defies standard "small molecule" assumptions.

The Core Challenge: Unlike typical lipophilic drugs cleared by CYP450 oxidation, aminopyridines are often hydrophilic bases that may undergo significant Phase II metabolism (N-acetylation) or renal excretion. Furthermore, their therapeutic window is defined by a delicate balance between efficacy (Kv1 channel blockade) and toxicity (seizure liability and hERG inhibition).

This guide outlines a specialized in vitro ADMET workflow designed to de-risk aminopyridine-based candidates early in discovery.

Physicochemical Profiling (The Foundation)

Before biological profiling, the fundamental chemical behavior of the pyridine ring must be established. Aminopyridines are weak bases; their ionization state at physiological pH dictates their permeability and solubility.

Key Parameters
ParameterMethodRelevance to Aminopyridines
pKa Potentiometric Titration or UV-metricThe pyridine nitrogen typically has a pKa of 6.0–9.0. If pKa > 8.0, the drug is largely ionized in the intestine, potentially limiting passive diffusion despite small size.
LogD (pH 7.4) Shake-flask or HPLCA LogD of 1.0–3.0 is ideal for CNS penetration. Values < 0 may result in rapid renal clearance without metabolic interaction.
Solubility Kinetic Solubility (PBS, pH 7.4)Generally high for this class, but "brick dust" derivatives (high MP, low solubility) can occur with added aromatic rings.

Metabolism: The "NAT2 First" Strategy

Standard ADMET workflows prioritize CYP450 stability. However, for aminopyridines (especially those with primary amines like 3,4-diaminopyridine), N-acetylation by N-acetyltransferase 2 (NAT2) is often the dominant clearance pathway.[1]

The Risk: NAT2 is highly polymorphic in humans ("slow" vs. "fast" acetylators).[1][2][3] A candidate cleared solely by NAT2 will exhibit massive pharmacokinetic variability (up to 10-fold AUC difference) in the clinic.

Protocol A: Differentiating NAT vs. CYP Metabolism

This protocol uses liver S9 fractions (containing both cytosolic NATs and microsomal CYPs) to identify the primary metabolic route.

Materials:

  • Pooled Human Liver S9 Fraction (20 mg/mL protein).

  • Cofactor A: Acetyl-CoA (2 mM) – Activates NATs.

  • Cofactor B: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH) – Activates CYPs.

  • Test Compound (1 µM final concentration).

  • Stop Solution: Acetonitrile with Internal Standard.

Workflow:

  • Preparation: Thaw S9 fractions on ice. Dilute to 1.0 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Incubation Setup: Prepare three reaction groups in triplicate:

    • Group 1 (NAT only): S9 + Test Compound + Acetyl-CoA .

    • Group 2 (CYP only): S9 + Test Compound + NADPH .

    • Group 3 (Combined): S9 + Test Compound + Acetyl-CoA + NADPH.

  • Reaction: Incubate at 37°C in a shaking water bath.

  • Sampling: Remove aliquots at 0, 15, 30, and 60 minutes. Quench immediately in Stop Solution (1:3 ratio).

  • Analysis: Centrifuge (3000 x g, 20 min) and analyze supernatant via LC-MS/MS. Monitor for parent depletion and formation of N-acetyl metabolites (+42 Da shift).

Interpretation:

  • Rapid depletion in Group 1 indicates the compound is a NAT substrate. Action: Screen against recombinant NAT1 vs. NAT2 to assess polymorphism risk.

  • Depletion only in Group 2 indicates standard CYP clearance.

MetabolicStrategy Start Aminopyridine Candidate S9_Screen S9 Fraction Screen (+ Acetyl-CoA vs NADPH) Start->S9_Screen NAT_Hit NAT-Dependent (Depletion with Acetyl-CoA) S9_Screen->NAT_Hit Metabolite +42 Da CYP_Hit CYP-Dependent (Depletion with NADPH) S9_Screen->CYP_Hit Oxidation Polymorphism_Risk High Risk: NAT2 Polymorphism NAT_Hit->Polymorphism_Risk Standard_Risk Standard Risk: CYP Interaction CYP_Hit->Standard_Risk

Figure 1: Decision tree for differentiating metabolic pathways in aminopyridine derivatives.

Absorption & CNS Distribution

To treat neurological conditions, the compound must cross the BBB. While aminopyridines are small, they are substrates for active transporters.

Protocol B: MDR1-MDCK Permeability (BBB Proxy)

MDR1-transfected MDCK cells are superior to Caco-2 for predicting BBB penetration because they express high levels of P-glycoprotein (P-gp), the major efflux pump at the BBB.

Methodology:

  • Cell Culture: Seed MDR1-MDCK cells on Transwell™ inserts (0.4 µm pore size). Culture for 4–5 days until TEER > 1500 Ω·cm².

  • Dosing:

    • Apical (A): HBSS buffer (pH 7.4) + Test Compound (5 µM).

    • Basolateral (B): HBSS buffer (pH 7.4).

  • Transport: Measure flux in both directions (A→B and B→A) over 60 minutes at 37°C.

  • Calculation: Calculate Efflux Ratio (ER):

    
    
    

Acceptance Criteria:

  • ER < 2.0: Likely to cross BBB (Passive diffusion dominant).

  • ER > 2.0: P-gp Substrate. CNS penetration will be poor unless P-gp is inhibited (not recommended).

Toxicity: Cardiotoxicity (hERG)

Aminopyridines are K+ channel blockers by design.[4] The critical safety step is ensuring selectivity for the therapeutic target (e.g., Kv1.1) over the cardiac hERG channel (Kv11.1), inhibition of which causes QT prolongation and Torsades de Pointes.

Note: 4-Aminopyridine itself is a weak hERG blocker (IC50 ~3.8 mM), providing a wide safety margin. However, adding lipophilic groups to the pyridine ring often drastically increases hERG affinity.

Protocol C: Automated Patch-Clamp hERG Assay

System: QPatch or Patchliner (High-throughput electrophysiology). Cells: CHO or HEK293 stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular:[5] Standard Tyrode’s solution.

    • Intracellular: K-Aspartate based solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (Channel activation/inactivation).

    • Repolarize to -40 mV (Evokes the tail current).

    • Return to -80 mV.[4]

  • Dosing: Apply 4 concentrations cumulatively (e.g., 1, 10, 30, 100 µM).

  • Analysis: Measure peak tail current amplitude at -40 mV.

    • Calculate % Inhibition relative to vehicle control.

    • Derive IC50.[2]

Go/No-Go Criteria:

  • Safe: hERG IC50 > 30 µM (or > 30x therapeutic Cmax).

  • Flag: hERG IC50 < 10 µM.

hERG_Workflow Screen Single Point Screen (10 µM) Patch Automated Patch Clamp (IC50 Determination) Screen->Patch > 20% Inhibition Proceed PROCEED: Low Risk (IC50 > 30 µM) Screen->Proceed < 20% Inhibition Stop STOP: High Risk (IC50 < 1 µM) Patch->Stop Potent Block Patch->Proceed Weak Block

Figure 2: Hierarchical strategy for hERG safety assessment.

Summary of Validation Criteria

To advance an aminopyridine candidate, it should meet the following profile:

AssayMetricTarget ValueReason
Solubility Kinetic (pH 7.4)> 50 µMEnsure oral absorption.
Metabolism S9 (Acetyl-CoA)Low TurnoverAvoid NAT2 polymorphism variability.
Permeability MDR1-MDCKER < 2.0Ensure CNS penetration.
Safety hERG IC50> 30 µMAvoid cardiac arrhythmia.
Selectivity Kv1.1 vs hERG> 100-foldTherapeutic window.

References

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition. [Link]

  • Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen. Pharmaceutics. [Link][1][6]

  • Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. Journal of Pharmacological Sciences. [Link]

  • Genetic variation in aryl N-acetyltransferase results in significant differences in the pharmacokinetic and safety profiles of amifampridine. Pharmacology Research & Perspectives. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

Sources

Application Note: Synthetic Protocols for Derivatives of 6-(Cyclopropylmethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the synthetic manipulation of 6-(Cyclopropylmethoxy)pyridin-3-amine (CAS: 280567-96-6), a high-value scaffold in medicinal chemistry. This intermediate is a "privileged structure" often found in kinase inhibitors (e.g., Roflumilast analogs, PDE4 inhibitors) and GPCR ligands.

Why this scaffold matters:

  • Bioisosterism: The 3-aminopyridine core serves as a bioisostere for aniline, offering improved water solubility and reduced genotoxicity potential compared to electron-rich anilines.

  • PK Tuning: The cyclopropylmethoxy tail provides a lipophilic anchor that enhances membrane permeability and metabolic stability (blocking the labile 6-position from oxidation) while occupying specific hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases).

This guide provides three validated protocols for derivatizing the C3-amine: Amide Coupling , Palladium-Catalyzed Arylation (Buchwald-Hartwig) , and Urea Formation .

Chemical Profile & Reactivity Analysis

Before initiating synthesis, researchers must understand the electronic environment of the substrate.

PropertyValue/Description
Molecular Weight 164.21 g/mol
Appearance Off-white to pale yellow solid
Nucleophilicity Moderate. The C3-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine ring. However, the C6-alkoxy group donates electron density via resonance, partially restoring reactivity.
Basicity (pK_a) The pyridine nitrogen is weakly basic. The exocyclic amine is the primary nucleophile but requires activation of the electrophile (e.g., HATU, Acid Chlorides) for efficient coupling.
Solubility Soluble in DMSO, DMF, DCM, Methanol. Sparingly soluble in water.
Reactivity Logic Flow

The following diagram illustrates the synthetic divergence possible from this core scaffold.

ReactionLandscape Start 6-(Cyclopropylmethoxy) pyridin-3-amine Amide Amide Derivatives (Kinase Hinge Binders) Start->Amide HATU/DIPEA or R-COCl Urea Urea/Carbamate (Peptidomimetics) Start->Urea R-NCO or CDI BiAryl Bi-Aryl Amines (via Buchwald-Hartwig) Start->BiAryl Ar-X, Pd cat. Ligand

Caption: Synthetic divergence pathways for this compound.

Protocol A: Amide Coupling (The "Standard" Method)

Objective: To couple the amine with a carboxylic acid (R-COOH) to form an amide bond.[1] Challenge: The reduced nucleophilicity of the 3-aminopyridine requires a robust coupling agent. Carbodiimides (EDC) often result in sluggish reactions; therefore, uronium salts (HATU) are preferred.

Materials
  • Substrate: this compound (1.0 eq)

  • Carboxylic Acid: R-COOH (1.1 – 1.2 eq)

  • Coupling Agent: HATU (1.2 eq) [CAS: 148893-10-1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (concentration ~0.2 M). Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 15 minutes.

    • Why? This pre-activation step generates the highly reactive O-azabenzotriazole active ester.

  • Addition: Add this compound (1.0 eq) dissolved in minimal DMF to the reaction mixture. Add the remaining DIPEA (1.5 eq).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]

    • Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. The steric bulk of the cyclopropyl group rarely interferes, but the electronic deactivation of the pyridine ring can slow kinetics.

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated NaHCO₃ (2x) to remove unreacted acid and HATU byproducts.

    • Wash with Water (2x) and Brine (1x) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Buchwald-Hartwig Amination (Advanced C-N Bond Formation)

Objective: To couple the amine with an aryl halide (Ar-Br or Ar-Cl) to create a bi-aryl amine. Challenge: Pyridines can coordinate to Palladium, poisoning the catalyst. Specialized ligands are required.

Materials
  • Amine: this compound (1.0 eq)

  • Aryl Halide: Ar-Br (1.0 eq)

  • Catalyst: Pd₂(dba)₃ (0.05 eq) or Pd(OAc)₂

  • Ligand: Xantphos (0.10 eq) or BrettPhos (for difficult substrates)

  • Base: Cs₂CO₃ (2.0 eq) (Solid, anhydrous)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a reaction tube and purge with Nitrogen/Argon. Oxygen is the enemy of this catalytic cycle.

  • Loading: Add the Amine (1.0 eq), Aryl Halide (1.0 eq), Cs₂CO₃ (2.0 eq), Pd source, and Ligand.

  • Solvation: Add degassed 1,4-Dioxane (0.1 – 0.2 M concentration).

  • Heating: Seal the tube and heat to 90–100°C for 12–18 hours.

    • Why High Temp? Oxidative addition into electron-rich aryl halides is slow; thermal energy drives the cycle.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove the insoluble inorganic base and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

    • Note: Bi-aryl amines are often fluorescent on TLC plates.

Protocol C: Urea Synthesis (The "Linker" Method)

Objective: To form a urea linkage (-NH-CO-NH-), common in kinase inhibitors (e.g., Sorafenib derivatives).

Materials
  • Amine: this compound (1.0 eq)

  • Reagent: Isocyanate (R-NCO) (1.1 eq) OR Phenyl Chloroformate (1.1 eq) if isocyanate is unavailable.

  • Solvent: DCM or THF (Anhydrous)

  • Base: Et₃N (1.5 eq)

Step-by-Step Methodology (Isocyanate Route)
  • Dissolve the Amine (1.0 eq) in anhydrous DCM at 0°C.

  • Add Et₃N (1.5 eq).

  • Dropwise add the Isocyanate (1.1 eq).

  • Allow to warm to RT and stir for 2 hours.

    • Observation: A white precipitate (the urea product) often forms.

  • Workup: If solid forms, filter and wash with cold DCM. If soluble, wash with water, dry, and concentrate.

Quality Control & Troubleshooting

Analytical Standards
  • 1H NMR (DMSO-d6): Look for the characteristic doublet of the cyclopropyl methylene (~4.0 ppm) and the broad singlet of the amide/urea NH (~9.0–10.0 ppm).

  • LC-MS: Use an acidic mobile phase (0.1% Formic Acid). The pyridine nitrogen will protonate, giving a strong [M+H]+ signal.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Amide) Pyridine nitrogen interference.Switch from HATU to Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to convert acid to acid chloride in situ.
Pd Catalyst Death "Poisoning" by pyridine N.Switch ligand to BrettPhos or RuPhos (bulky ligands prevent N-coordination). Increase catalyst loading to 10 mol%.
Product Oiling Out High lipophilicity.Triturate the crude oil with cold Diethyl Ether or Hexanes to induce crystallization.

References

  • BenchChem. "Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates."[3] BenchChem Application Notes. Link

  • Dunetz, J. R., et al. "Amide Bond Formation with Electron-Deficient Amines." Organic Process Research & Development, 2016. (General protocol grounding for aminopyridines).
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11235393, this compound." Link

  • Muthukrishnan, M., et al. "Recent advances in the synthesis of 2-aminopyridines." RSC Advances, 2014. (Context for reactivity of aminopyridine scaffolds).

Disclaimer: These protocols are intended for use by qualified personnel in a controlled laboratory setting. Always consult Safety Data Sheets (SDS) for this compound and all reagents before use.

Sources

Analytical techniques for characterizing pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine derivatives represent a "privileged scaffold" in medicinal chemistry, appearing in over 20% of the top 200 marketed drugs. However, the very feature that makes them bioactive—the basic nitrogen atom—creates significant analytical hurdles. This guide provides field-proven protocols to overcome the "Silanol Effect" in HPLC, resolve solvent-dependent NMR shifts, and accurately characterize labile N-oxide impurities.

The Analytical Challenge: The Nitrogen Lone Pair

The pyridine nitrogen possesses a lone pair of electrons not involved in aromaticity. This feature dictates the analytical strategy:

  • Basicity (pKa ~5.2): Under standard acidic HPLC conditions (pH 2-3), pyridine is protonated (pyridinium ion), leading to secondary interactions with residual silanols on silica columns. This causes severe peak tailing and retention variability.

  • H-Bonding Capability: In NMR, the lone pair accepts hydrogen bonds, causing dramatic chemical shift variations (

    
     ppm) depending on the solvent (e.g., 
    
    
    
    vs.
    
    
    ).
  • Oxidative Liability: The lone pair is susceptible to oxidation, forming N-oxides, a common degradation product that must be tracked.

Chromatographic Separation Strategy

The Problem: Peak Tailing

Standard C18 columns possess residual silanol groups (


) on the silica surface. At low pH, these silanols are neutral, but the pyridine is positively charged (

). The resulting ion-exchange interaction causes peak tailing.
Protocol A: High-pH Reverse Phase (The "Gold Standard")

Why this works: By elevating the mobile phase pH above the pKa of the pyridine (typically to pH 9-10) and the pKa of surface silanols, the pyridine remains neutral (suppressing ion-exchange) and the column surface is saturated with cations. Note: This requires hybrid-silica (e.g., BEH, XBridge) or polymer-based columns resistant to alkaline hydrolysis.

Experimental Parameters:

  • Column: Ethylene Bridged Hybrid (BEH) C18,

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV 254 nm (primary), 210 nm (impurities).

Protocol B: Ion-Pairing (The "Legacy" Alternative)

Why this works: If high-pH stable columns are unavailable, an acidic ion-pairing reagent is used. The reagent (e.g., TFA, PFPA) forms a neutral ion pair with the protonated pyridine, masking the charge.

Experimental Parameters:

  • Column: Standard Silica C18.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Caution: TFA suppresses ionization in MS detection (Signal loss >50%). For LC-MS, use Formic Acid (weaker ion pairing) or switch to Protocol A.

Data Comparison: Tailing Factors
ConditionMobile Phase pHSpecies StateTailing Factor (

)
MS Compatibility
Standard Acidic pH 2.5 (Formic)Cationic (

)
1.8 - 2.5 (Poor)High
Ion-Pairing pH 2.0 (TFA)Neutral Pair1.1 - 1.3 (Excellent)Low (Suppression)
High pH (Recommended) pH 10.0 (

)
Neutral (

)
1.0 - 1.2 (Ideal)High
Workflow Visualization: Method Development

HPLC_Workflow start Start: Pyridine Sample check_ms Is MS Detection Required? start->check_ms ms_yes Yes check_ms->ms_yes ms_no No check_ms->ms_no high_ph Protocol A: High pH (pH 10) Column: Hybrid C18 (BEH/XBridge) ms_yes->high_ph Preferred acidic_ip Protocol B: Ion Pairing (0.1% TFA or PFPA) ms_no->acidic_ip tailing_check Check Tailing Factor (Tf) high_ph->tailing_check acidic_ip->tailing_check decision Tf < 1.3? tailing_check->decision optimize Optimize Gradient Slope or Increase Buffer Conc. decision->optimize No final Method Validated decision->final Yes optimize->tailing_check

Caption: Decision tree for selecting the optimal chromatographic strategy based on detection requirements.

Structural Elucidation: NMR Spectroscopy

The Solvent Trap

Protons at the


-positions (C2/C6) are highly sensitive to the solvent environment.
  • Non-polar solvents (

    
    ):  The nitrogen lone pair is free.
    
  • Protophilic solvents (

    
    , 
    
    
    
    ):
    The solvent hydrogen bonds to the nitrogen lone pair. This deshields the
    
    
    -protons, shifting them downfield by 0.2–0.5 ppm compared to chloroform.

Critical Protocol: Always report the solvent used. For comparative studies of a library of derivatives, standardize on


  because it solubilizes polar salts and minimizes concentration-dependent shifts caused by solute-solute aggregation.
Coupling Constants ( -Values)

To distinguish between 2,3-, 2,4-, or 3,4-substitution patterns, rely on the characteristic coupling constants.

Coupling TypePosition

Value (Hz)
Characteristic
Vicinal (Ortho)

4.9 – 6.0 Smallest ortho coupling
Vicinal (Ortho)

7.6 – 8.5 Largest coupling (Diagnostic)
Long Range (Meta)

1.0 – 2.0 Often appears as fine splitting
Long Range (Meta)

1.0 – 2.0 Narrow doublet
Para

< 1.0 Usually not resolved

Impurity Profiling: Pyridine-N-Oxides

N-Oxides are common synthetic byproducts (from oxidation steps) or degradation products (storage). They are distinct from the parent pyridine in both polarity and spectral signature.

Differentiation Protocol
  • LC-MS Identification:

    • Parent Pyridine:

      
      
      
    • N-Oxide:

      
       (Oxygen insertion).
      
    • Fragmentation: N-oxides show a characteristic loss of oxygen (

      
      ) or loss of 
      
      
      
      (
      
      
      ) in MS/MS, reforming the parent pyridine ion.
  • UV-Vis Shift:

    • N-oxidation extends the conjugation of the ring. This typically results in a Bathochromic shift (Red shift) of the

      
       by 20–50 nm compared to the parent pyridine.
      
    • Action: If your main peak is at 254 nm and a new impurity appears with strong absorbance at 280–290 nm, suspect N-oxide formation.

  • Chemical Reduction Check (The "Litmus Test"):

    • If unsure, treat a small aliquot of the sample with dissolved Zinc dust in acetic acid (or

      
       in DCM) for 10 minutes.
      
    • Re-inject on HPLC.[1] If the impurity peak disappears and the parent peak area increases, the impurity was the N-oxide.

References

  • HPLC Method Development: "HPLC Method for Analysis of Pyridine on Primesep 100 Column." SIELC Technologies. Link

  • Solvent Effects in NMR: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 2010.[2][3] Link

  • MS Fragmentation: "Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine." Royal Society of Chemistry, 2023. Link

  • N-Oxide Characterization: "Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide." PMC, 2018. Link

  • General Pyridine Chemistry: "Pyridine N-Oxides - Baran Lab Group Meeting." Baran Lab, 2012.[4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Cyclopropylmethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-06-CPM-PA Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Troubleshooting Low Yield & Impurity Profiles[1]

Executive Summary

The synthesis of 6-(cyclopropylmethoxy)pyridin-3-amine is a critical workflow in the development of kinase inhibitors (e.g., BTK inhibitors).[1] Users frequently report yield losses ranging from 40-60% due to three specific bottlenecks:

  • Hydrolysis Competition (SNAr Step): Formation of the pyridone byproduct due to wet reagents.[2]

  • Cyclopropyl Ring Instability (Reduction Step): Ring-opening under aggressive hydrogenation conditions.[1][2]

  • Isolation Loss (Workup): High water solubility of the aminopyridine product and irreversible adsorption to acidic silica gel.[2]

This guide provides a self-validating protocol to elevate overall yields to >75% (2-step average).

Module 1: The SNAr Reaction (Etherification)

The Reaction: Nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with cyclopropylmethanol.[1]

Critical Failure Points & Solutions
ParameterCommon MistakeOptimized Protocol Mechanistic Rationale
Base Selection Using NaH in open air or wet solvents.[1]Use NaH (60% dispersion) in anhydrous THF/DMF (9:1) under Argon. NaH is efficient but intolerant of moisture.[2] Water generates hydroxide, which attacks the electrophilic C-2 position to form 2-hydroxy-5-nitropyridine (dead-end impurity).[1]
Temperature Heating >80°C immediately.[1][2]Stepwise heating: 0°C addition

RT stir (1h)

60°C finish.
High initial heat promotes polymerization and ether cleavage.[2] The alkoxide must form fully at low temp before attacking the pyridine ring.
Stoichiometry 1.0 equiv of alcohol.[2]1.2 equiv Cyclopropylmethanol. The alcohol is secondary-like in sterics; excess ensures complete consumption of the limiting reagent (chloropyridine).
Expert Protocol: SNAr Step
  • Charge: Suspend NaH (1.3 equiv, washed with hexanes if possible) in anhydrous THF at 0°C under

    
    .
    
  • Activation: Dropwise add Cyclopropylmethanol (1.2 equiv). Stir 30 min at 0°C until

    
     evolution ceases.
    
  • Addition: Add solution of 2-chloro-5-nitropyridine (1.0 equiv) in minimal DMF.

  • Reaction: Warm to RT for 1 hour, then heat to 60°C. Monitor by HPLC/TLC.

    • Checkpoint: If starting material remains but impurity forms, stop heating.[2]

  • Quench: Cool to 0°C. Quench with sat. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
      (mild acid prevents ether hydrolysis).[2]
    

Module 2: The Reduction (Nitro Amine)

The Issue: The cyclopropyl ring is acid-sensitive and can open under high-pressure hydrogenation, forming the n-butyl ether analog.

Decision Matrix: Choosing the Reductant

ReductionLogic Start Select Reduction Method IsScaleLarge Is Scale > 10g? Start->IsScaleLarge H2Available Is High Pressure H2 Available? IsScaleLarge->H2Available No FeMethod Method A: Fe / NH4Cl (Robust, preserves ring) IsScaleLarge->FeMethod Yes (Safety) H2Available->FeMethod No H2Method Method B: H2 (1 atm) / Pd-C (Clean, risk of ring opening) H2Available->H2Method Yes (Strict Control) ZnMethod Method C: Zn / AcOH (Fast, difficult workup)

Caption: Selection logic for reduction method to maximize yield and safety.

Recommended Protocol: Iron-Mediated Reduction (Method A)

Why: Iron powder is chemoselective for nitro groups and does not touch the cyclopropyl ring.

  • Mix: Dissolve 2-(cyclopropylmethoxy)-5-nitropyridine in EtOH/Water (3:1) .

  • Add: Add Iron powder (5 equiv) and

    
     (5 equiv) .
    
  • Heat: Reflux (80°C) for 2–4 hours with vigorous stirring (mechanical stirring recommended for scale >10g).

  • Filter: Hot filtration through Celite to remove iron oxide sludge.[1][2] Wash cake with hot EtOH.

Module 3: Isolation & Purification (The "Invisible" Loss)

The Problem: Aminopyridines are basic. If you use standard silica chromatography, the product hydrogen-bonds to the silanols, resulting in broad tailing and mass loss.

Troubleshooting the Workup
IssueSymptomSolution
pH Mismanagement Product stays in aqueous layer during extraction.[1]Adjust aqueous layer to pH 10-11 using ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

or NaOH before extraction.[2] The amine must be free-based to partition into DCM or EtOAc.
Silica Trapping Product streaks on TLC; low column recovery.Pre-treat Silica: Slurry silica in Hexane/EtOAc + 1% Triethylamine (TEA) .[1][2] The TEA caps the acidic sites on the silica.
Oxidation Product turns dark brown/black upon drying.[1][2]Aminopyridines are air-sensitive.[1][2] Store under Argon in the dark. Use immediately in the next step if possible.

Visualizing the Pathway & Yield Loss

ReactionPathway SM 2-Chloro-5-nitropyridine Intermediate 2-(Cyclopropylmethoxy)- 5-nitropyridine SM->Intermediate SNAr (Dry THF, 60°C) SideProduct1 Impurity A: 2-Hydroxy-5-nitropyridine (From Wet Solvents) SM->SideProduct1 H2O / OH- Reagent Cyclopropylmethanol + NaH Product 6-(Cyclopropylmethoxy) pyridin-3-amine Intermediate->Product Fe / NH4Cl (Safe Route) SideProduct2 Impurity B: Ring-Opened Ether (Over-reduction) Intermediate->SideProduct2 H2 / Pd-C (High Pressure/Acid)

Caption: Synthetic pathway highlighting critical divergence points where yield is lost to impurities.

References

  • Synthesis of 2,3-diamino-6-methoxypyridine (Analogous SNAr conditions). US Patent 7,256,295 B2.[1][2] (2007).[1][2][3][4]

  • Preparation of substituted amino-pyridine derivatives (BTK Inhibitor Intermediates). European Patent EP0791583B1.[1][2]

  • Reductions of nitro compounds using Iron/Ammonium Chloride.Journal of the Chemical Society.
  • Cyclopentyl Methyl Ether (CPME) and Ether Stability. Organic Process Research & Development. (2007).[1][2][3][4] Discusses stability of ether linkages under various reaction conditions.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-5-nitropyridine (Skin/Eye Irritant) and Sodium Hydride (Flammable Solid) before handling.[1]

Sources

Technical Support Center: Suzuki Coupling of Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization

Status: Active | Audience: Medicinal Chemists & Process Scientists

Introduction: The Aminopyridine Paradox

Welcome to the Technical Support Center. You are likely here because your standard Suzuki-Miyaura protocol—which works perfectly on phenyl halides—has failed on an aminopyridine substrate.

The Core Problem: Aminopyridines act as "Janus-faced" substrates. They are simultaneously poor electrophiles (due to the electron-deficient pyridine ring making oxidative addition difficult) and aggressive ligands (the free amine and pyridine nitrogen can chelate palladium, killing the catalyst).

This guide bypasses standard textbook advice to address the specific failure modes of this scaffold: Catalyst Poisoning , Protodeboronation , and Dehalogenation .

Module 1: Catalyst Deactivation (The "Dead Catalyst")

Symptom: The reaction mixture remains clear or turns black immediately (precipitation of Pd black). LCMS shows >90% starting material remaining after hours of heating.

Diagnosis: Coordination Poisoning. The free amino group (


) and the pyridine nitrogen are competing with your phosphine ligands. In 2-aminopyridines, these two nitrogens can form a stable 4-membered chelate with Palladium, effectively removing it from the catalytic cycle.
Mechanism of Failure

The standard catalytic cycle relies on a delicate balance where the ligand (


) stabilizes 

. Aminopyridines displace

, forming an off-cycle

complex that is catalytically inactive.
Troubleshooting Protocol
  • Immediate Fix: Switch to Buchwald G3 or G4 Precatalysts (e.g., XPhos-Pd-G4). These precatalysts contain a bulky ligand pre-coordinated to Pd, which is rapidly activated by base. The sheer steric bulk of ligands like XPhos or BrettPhos prevents the aminopyridine from binding to the metal center.

  • Alternative Fix: Protect the amine. Converting the

    
     to an acetamide (
    
    
    
    ) or carbamate (
    
    
    ) destroys its ability to chelate.

Visualizing the Poisoning Pathway:

CatalystPoisoning Pd_Pre Pd Precatalyst Active_Pd Active L-Pd(0) Pd_Pre->Active_Pd Activation OxAdd Oxidative Addition (Productive Cycle) Active_Pd->OxAdd + Ar-X Poisoned Inactive [Pd(N^N)] Complex (DEAD END) Active_Pd->Poisoned + Substrate (Chelation) Substrate 2-Aminopyridine Substrate->Poisoned

Figure 1: Kinetic competition between the productive catalytic cycle and the formation of inactive Pd-aminopyridine chelates.

Module 2: The "Vanishing Nucleophile" (Protodeboronation)

Symptom: LCMS shows the aryl halide is untouched, but the boronic acid/ester has completely disappeared. A new peak corresponding to the de-borylated pyridine (Ar-H) is observed.

Diagnosis: Protodeboronation. 2-Pyridyl boronic acids are notoriously unstable.[1] The basic conditions required for Suzuki coupling facilitate the hydrolysis of the C-B bond.

Mechanism of Failure

The reaction proceeds through a zwitterionic intermediate where the pyridine nitrogen is protonated (or coordinates to a metal), making the C-B bond hyper-labile. Water acts as the proton source.

Strategic Solutions (The "Slow-Release" Method)

You must reduce the concentration of the free boronic acid in the basic media or use a surrogate that releases the active species slowly.

Boron SpeciesStabilityReactivityRecommendation
Boronic Acid Very LowHighAvoid for 2-pyridyls.
Pinacol Ester Low/MediumMediumUse only with anhydrous bases (e.g.,

in Dioxane).
MIDA Boronate HighLow (Slow Release)Gold Standard. Slowly hydrolyzes to release active species, keeping steady-state concentration low.
BF3K Salt HighMediumExcellent alternative; requires specific conditions (e.g.,

/

).
Module 3: Dehalogenation (The "Reduction" Trap)

Symptom: The halide is consumed, but the product is the reduced arene (Ar-H) rather than the coupled biaryl.

Diagnosis: Hydrodehalogenation. This often occurs when the oxidative addition is slow (common with electron-rich Pd and electron-poor pyridines) and a hydride source is present.

  • Counter-Intuitive Insight: While Iodides are usually more reactive, they are more prone to dehalogenation than Bromides or Chlorides in aminopyridine systems.

  • The Fix:

    • Switch from Isopropanol/Ethanol (hydride sources) to Dioxane or Toluene .

    • Use Bromides instead of Iodides.

    • Increase catalyst loading to favor transmetallation over reduction.

Module 4: Experimental Protocols
Protocol A: The "Robust" Method (Protected Substrate)

Recommended for scale-up or valuable intermediates.

  • Protection: Treat 2-aminopyridine with

    
     (1.1 equiv) and DMAP (cat.) in DCM. Isolate the Boc-protected amine.
    
  • Coupling:

    • Catalyst:

      
       (1-2 mol%).
      
    • Solvent: 1,4-Dioxane : Water (4:1).

    • Base:

      
       (3.0 equiv).
      
    • Temp: 80°C for 2-4 hours.

  • Deprotection: Treat crude with TFA/DCM (1:1) at RT for 1 hour.

Protocol B: The "Direct" Method (Unprotected)

Recommended for rapid screening or when protection is impossible.

  • Setup: Use a sealed vial (microwave or pressure tube) to exclude oxygen strictly.

  • Reagents:

    • Substrate: Free aminopyridine halide (1.0 equiv).

    • Boron Source: MIDA Boronate (1.5 equiv) OR BF3K salt .

    • Catalyst:

      
       (2 mol%) + XPhos  (4 mol%) OR BrettPhos-Pd-G4 .
      
    • Base:

      
       (3.0 equiv).
      
    • Solvent: n-Butanol (if using XPhos) or Dioxane/

      
       (10:1).
      
  • Execution: Heat to 100°C. Note: Higher temperature is often needed to break the Pd-amine chelate.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Failed CheckSM Check LCMS for Halide (SM) Start->CheckSM SM_Remains SM Intact (>80%) CheckSM->SM_Remains Yes SM_Gone SM Consumed CheckSM->SM_Gone No Poisoning Diagnosis: Catalyst Poisoning Action: Use Buchwald G4 or Protect Amine SM_Remains->Poisoning ProdCheck Is Product Reduced (Ar-H)? SM_Gone->ProdCheck BoronCheck Check Boron Species ProtoDe Diagnosis: Protodeboronation Action: Switch to MIDA Boronate BoronCheck->ProtoDe Boron Gone, SM Gone ProdCheck->BoronCheck No (Complex Mix) Dehalo Diagnosis: Dehalogenation Action: Switch Solvent (No Alcohols) Use Bromide vs Iodide ProdCheck->Dehalo Yes (Ar-H found)

Figure 2: Logical flow for diagnosing Suzuki coupling failures based on LCMS data.

References
  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science, 2013, 4, 916-920.

  • MIDA Boronates: Knapp, D. M., et al. "A General Solution for the 2-Pyridyl Problem." J. Am. Chem. Soc., 2010, 132(34), 12048–12055.

  • Protodeboronation Mechanism: Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." J. Am. Chem. Soc., 2017, 139(37), 13156–13165.

  • Aminopyrazole/Pyridine Dehalogenation: Knežević, A., et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." Eur. J. Org. Chem., 2017.[2][3]

Sources

How to prevent tailing of aminopyridines on silica gel chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Tailing on Silica Gel Chromatography Ticket ID: AP-SIL-001 Status: Open for Consultation

The Mechanistic Basis: Why Tailing Occurs

The Problem: Aminopyridines "tail" (elute as broad, asymmetrical peaks) because of a specific acid-base mismatch. Standard silica gel (


) is acidic due to surface silanol groups (

,

). Aminopyridines are basic.[1][2]

The Interaction: Instead of a simple adsorption/desorption equilibrium (which yields sharp peaks), the basic nitrogen of the pyridine ring undergoes an acid-base reaction with the silanol protons. This forms a semi-stable salt complex on the column stationary phase.

  • 4-Aminopyridine (

    
     9.17):  Strongest base due to resonance stabilization; exhibits severe tailing.
    
  • 2-Aminopyridine (

    
     6.86):  Moderate basicity; significant tailing.
    
  • 3-Aminopyridine (

    
     6.00):  Weakest base; exhibits mild tailing.
    

The Solution (Competitive Inhibition): To prevent this, you must introduce a "Sacrificial Base" (Modifier) into the mobile phase.[2] This modifier must be basic enough to deprotonate the silanols or block them via hydrogen bonding, effectively "capping" the active sites so your target aminopyridine can elute freely.

Visualization: Competitive Inhibition Mechanism

TailingMechanism cluster_0 Scenario A: Unmodified Silica (Tailing) cluster_1 Scenario B: Modified Mobile Phase (Sharp Peaks) Silica1 Acidic Silanol (Si-OH) Complex Strong Salt Complex (Retained/Tailing) Silica1->Complex Proton Donation AminoPy1 Aminopyridine AminoPy1->Complex Proton Acceptance Silica2 Acidic Silanol (Si-OH) Blocked Capped Silanol Site Silica2->Blocked TEA Modifier (TEA/NH3) TEA->Blocked Preferential Binding AminoPy2 Aminopyridine Elution Free Elution (Sharp Peak) AminoPy2->Elution Bypasses Surface

Figure 1: Mechanism of amine tailing and its prevention via competitive inhibition by mobile phase modifiers.

Experimental Protocols (Standard Operating Procedures)

Method A: The Triethylamine (TEA) Protocol

Best for: General purification when product stability is high and trace amine contamination is acceptable or removable.

Reagents:

  • Triethylamine (TEA), Reagent Grade (

    
    ).
    
  • Mobile Phase Solvents (e.g., DCM/MeOH or Hexane/EtOAc).

Protocol:

  • Pre-treatment (Critical): Before loading your sample, flush the silica column with 3 Column Volumes (CV) of the mobile phase containing 1% (v/v) TEA . This saturates the active silanol sites before your compound touches the silica.

  • Elution: Continue the run using the mobile phase containing 0.5% to 1% TEA .

  • Post-Run Workup: TEA has a high boiling point (

    
    ) and smells strongly.
    
    • Removal: Concentrate fractions, then re-dissolve in DCM and wash with saturated

      
       or brine. For strict removal, dry under high vacuum with mild heat (
      
      
      
      ) for >4 hours.
Method B: The Ammonia ( ) Protocol

Best for: LC-MS applications (volatile buffer) or when TEA is difficult to remove.

Reagents:

  • 7N Ammonia in Methanol (Commercial solution).

  • Dichloromethane (DCM).

Protocol:

  • Mobile Phase Preparation: Instead of pure Methanol, use the 7N

    
     in MeOH  solution as your polar solvent component.
    
  • Gradient: Run a gradient of DCM vs. (MeOH w/

    
    ).
    
    • Example: 0% to 10% (7N

      
       in MeOH) in DCM.
      
  • Advantage: Ammonia is highly volatile. It will evaporate completely on the rotovap, leaving the pure free base of your aminopyridine without residual salts or liquid modifiers.

Data & Decision Matrix

Table 1: Modifier Selection Based on Compound Basicity
Target CompoundpKa (Conj. Acid)Tailing SeverityRecommended ModifierConcentration
4-Aminopyridine 9.17SevereTriethylamine (TEA)1.0% v/v
2-Aminopyridine 6.86HighTEA or

0.5 - 1.0% v/v
3-Aminopyridine 6.00Moderate

in MeOH
0.5% v/v
Chloropyridines < 4.0LowNone usually req.N/A
Table 2: Stationary Phase Alternatives

If modifiers fail, switch the stationary phase.

Phase TypeSurface ChemistryInteraction with AminesRecommendation
Silica (Standard) Acidic (

)
Strong Binding (Salt)Requires Modifier
Basic Alumina Basic (

)
Repulsive/NeutralExcellent (No modifier needed)
Amine-Silica Basic (

)
NeutralGood (Expensive)
C18 (Reverse) HydrophobicHydrophobic + SilanolRequires High pH Buffer (

)

Troubleshooting FAQ

Q1: I added TEA to my mobile phase, but I am still seeing streaking. Why? A: You likely skipped the column equilibration step. If you introduce the sample onto dry silica or silica wet with neutral solvent, the aminopyridine will bind immediately to the top of the column. The TEA in the subsequent mobile phase arrives too late to displace it efficiently.

  • Fix: Flush the column with 1% TEA/Solvent before loading your sample.

Q2: My product is co-eluting with TEA. How do I get rid of the modifier? A: TEA forms salts. If your product is lipophilic:

  • Dissolve the mixture in EtOAc or DCM.

  • Wash 2x with water (TEA is moderately water-soluble).

  • Wash 1x with Copper Sulfate (

    
    ) solution .
    
    • Mechanism:[3][4][5][6][7][8] Copper complexes with amines (turning the aqueous layer purple/blue).[9] This is highly effective for removing pyridine/TEA residues.

Q3: Can I use Acetone instead of Methanol? A: Avoid Acetone with primary aminopyridines on basic silica. Amines can react with ketones to form imines (Schiff bases), especially if the fractions sit for long periods or are heated during evaporation. Stick to Methanol or Ethanol.

Q4: Should I use C18 (Reverse Phase) instead? A: Yes, if the compound is very polar.[10] However, standard acidic C18 methods (Water/Acetonitrile + Formic Acid) will protonate the aminopyridine (


), making it more polar and causing it to elute in the void volume.
  • Fix: Use a high pH buffer: 10mM Ammonium Bicarbonate (

    
    ) in water vs. Acetonitrile. This keeps the aminopyridine neutral (free base) and allows retention on the C18 chain.
    

Workflow Decision Tree

DecisionTree Start Start: Purify Aminopyridine CheckPKa Check pKa Start->CheckPKa HighPKa pKa > 7 (e.g., 4-AP) CheckPKa->HighPKa LowPKa pKa < 7 (e.g., 3-AP) CheckPKa->LowPKa Workup Is TEA removal difficult? HighPKa->Workup Method2 Use NH3 in MeOH or Basic Alumina LowPKa->Method2 Method1 Use 1% TEA (Pre-equilibrate!) Workup->Method1 No Switch Switch to Basic Alumina Workup->Switch Yes

Figure 2: Decision matrix for selecting the optimal purification strategy based on compound basicity and downstream processing requirements.

References

  • Teledyne ISCO. (2012).[11] RediSep Basic Alumina Column Purification of High pKa Compounds. Application Note AN76. Link

  • BenchChem. (2025).[1][2] Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives. Link

  • Biotage. (2023).[12] When should I use a pH modifier in flash column chromatography gradient? The Flash Blog. Link

  • University of Rochester. (n.d.). Workup: Removing Amines (Copper Sulfate Method). Department of Chemistry. Link

  • Albert, A., et al. (1948). The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249. (Source for pKa values of 2-, 3-, and 4-aminopyridine).

Sources

Optimizing reaction conditions for aminopyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Reaction Optimization & Troubleshooting
Role: Senior Application Scientist

Introduction: The Aminopyridine Challenge

Welcome to the Aminopyridine Functionalization Support Center. You are likely here because your reaction has stalled, produced the wrong isomer, or yielded a black tar that refuses to crystallize.

Aminopyridines are deceptive. They appear simple but possess a "dual-personality" nitrogen system: the exocyclic amine (your desired nucleophile) and the endocyclic ring nitrogen (a potent catalyst poison). This guide moves beyond standard textbook protocols to address the specific mechanistic failures inherent to this scaffold.

Module 1: Troubleshooting Palladium-Catalyzed Couplings

Issue: "My reaction turns black immediately and yields <10% product."

Diagnosis: Catalyst Deactivation via Pyridine Coordination. In standard Buchwald-Hartwig couplings, the pyridine ring nitrogen is often more Lewis-basic than the exocyclic amine. It coordinates to the Palladium center, displacing the phosphine ligand and forming a stable, unreactive "off-cycle" complex [1]. This prevents the oxidative addition step.

The Fix: The Precatalyst & Ligand Switch Do not use


 or 

with separate ligands. The induction period required to reduce Pd(II) to Pd(0) allows the pyridine to sequester the metal.

Protocol 1.1: The "Bulletproof" G4 System Use this for sterically demanding or electron-poor aminopyridines.

  • Catalyst Source: Use BrettPhos Pd G4 or RuPhos Pd G4 precatalysts.

    • Why: G4 precatalysts generate the active mono-ligated Pd(0) species immediately upon deprotonation, bypassing the reduction step and outcompeting pyridine coordination [2].

  • Base Selection:

    • Standard: NaOtBu (1.4 equiv).

    • Base-Sensitive Substrates:

      
       or 
      
      
      
      (requires higher temp, >80°C).
  • Solvent: t-Amyl alcohol or Dioxane (degassed).

Visualizing the Failure Mode:

Pd_Cycle Pd_Pre Pd Precatalyst (G4) Active_Pd Active L-Pd(0) Pd_Pre->Active_Pd Activation (Base) Ox_Add Oxidative Addition (Ar-Pd-L-X) Active_Pd->Ox_Add + Ar-X Dead_State OFF-CYCLE TRAP (Pyridine-Pd-L Complex) Active_Pd->Dead_State Pyridine N-Coordination (If L is not bulky) Coordination Amine Coordination Ox_Add->Coordination + Aminopyridine Red_Elim Reductive Elimination (Product Release) Coordination->Red_Elim Red_Elim->Active_Pd Dead_State->Active_Pd Slow/No Reversal

Figure 1: The Catalytic Cycle vs. The Pyridine Trap. Note how non-bulky ligands allow the active catalyst to be sequestered into an inactive state.

Module 2: Controlling Regioselectivity

Issue: "I am arylating the ring nitrogen (N1) instead of the exocyclic amine."

Diagnosis: Tautomeric Equilibrium & Steric Mismatch. 2-Aminopyridines exist in equilibrium with the 2-imino-1,2-dihydropyridine tautomer. Under basic conditions, the ring nitrogen (N1) becomes nucleophilic.

The Fix: Steric Enforcement You must make the N1 position sterically inaccessible to the metal center.

Comparative Optimization Table:

ParameterCondition A (Promotes Exocyclic Arylation)Condition B (Promotes Ring N Arylation)Mechanism
Ligand BrettPhos or tBuBrettPhos BINAP or dppfBulky ligands (BrettPhos) cannot fit the N1-bound complex due to steric clash with the pyridine C3-H [3].
Base NaOtBu

or

Stronger bases favor the anionic amide form, which directs to the exocyclic N via charge localization.
Solvent Toluene or Dioxane DMF or DMSONon-polar solvents favor the neutral amine tautomer over the polar imino form.

Protocol 2.1: Exocyclic-Selective Arylation

  • Ligand: BrettPhos (2 mol%).

  • Pd Source: Pd(OAc)2 (if G4 not available) or BrettPhos Pd G4.

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv). LiHMDS is superior for preventing N1-arylation due to the "Li-effect" stabilizing the exocyclic anion.

  • Temp: 65°C.

Module 3: When Palladium Fails ( Strategies)

Issue: "My substrate contains sulfur/iodides that poison Pd."

Diagnosis: Incompatible functional groups. The Fix: Switch to Nucleophilic Aromatic Substitution (


).

Critical Adjustment: The "Element Effect" In


, the rate-determining step is the addition of the nucleophile, not the breaking of the C-X bond. Therefore, Fluoride  is the best leaving group (highly electronegative, lowers LUMO energy), while Bromide/Iodide are poor [4].

Protocol 3.1: Acid-Catalyzed


 
For electron-deficient aminopyridines reacting with halo-heterocycles.
  • Electrophile: Must be a 2-fluoro or 4-fluoropyridine (Chlorides require >150°C).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Additive: 1.0 equiv TFA (Trifluoroacetic acid) .

    • Why: Protonation of the pyridine ring nitrogen lowers the LUMO of the ring, significantly accelerating nucleophilic attack.

  • Temp: 100–120°C.

Decision Tree: Method Selection

Method_Select Start Start: Aminopyridine Functionalization Q1 Is the Electrophile (Ar-X) Electron Poor? Start->Q1 Method_SnAr Method: SNAr (Use Ar-F, DMSO, Heat) Q1->Method_SnAr Yes (e.g., Nitropyridine) Q2 Does Substrate have S, I, or CN groups? Q1->Q2 No (e.g., Anisole) Method_ChanLam Method: Chan-Lam (Cu(OAc)2, Boronic Acid) Q2->Method_ChanLam Yes (Pd Poisons) Method_Buchwald Method: Buchwald-Hartwig (Pd G4, BrettPhos) Q2->Method_Buchwald No

Figure 2: Strategic workflow for selecting the optimal coupling method.

Module 4: Purification & Metal Scavenging

Issue: "I have residual Palladium (>500 ppm) in my final compound."

Aminopyridines are excellent ligands, meaning they hold onto Pd residues tightly. Silica chromatography is often insufficient.

Protocol 4.1: Thiol-Silica Scavenging

  • Dissolution: Dissolve crude reaction mixture in THF or EtOAc (avoid MeOH if possible, as it competes for binding).

  • Scavenger: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) resin [5].

    • Loading: 4 equivalents relative to the Pd loading.

  • Process: Stir at 50°C for 4 hours (Heat is crucial for ligand exchange).

  • Filtration: Filter through a 0.45 µm PTFE pad.

  • Validation: Colorimetric test (sodium diethyldithiocarbamate) should be clear, not yellow/brown.

FAQ: Rapid Fire Support

Q: Can I use


 for Buchwald couplings with aminopyridines? 
A:  Generally, no. Carbonates are often too weak to deprotonate the aminopyridine efficiently to form the active Pd-amido complex. Stick to NaOtBu or LiHMDS unless your substrate has base-sensitive esters.

Q: My reaction works on 50mg but fails at 5g. Why? A: Mixing efficiency. The heterogeneous nature of NaOtBu reactions means stirring speed matters. On scale, ensure high-torque stirring. Also, the exotherm on scale can lead to catalyst decomposition—add the catalyst last as a solution.

Q: I see a "homocoupling" byproduct of my aryl halide. A: This indicates incomplete reduction of Pd(II) or presence of oxygen. Ensure you are using degassed solvents and a G3/G4 precatalyst. If using Pd(OAc)2, increase the phosphine:Pd ratio to 2:1.

References
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction intermediates and structure-activity relationships.[2][3][4] Journal of the American Chemical Society. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Rohrbach, S., Smith, A. J., & O'Reilly, M. C. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Organic Process Research & Development. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

Sources

Technical Support Center: Solubilization of Pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active System: Technical Guidance & Troubleshooting

Introduction: The Pyridine Paradox

Welcome to the Technical Support Center. If you are working with pyridine-based kinase inhibitors (e.g., analogs of Sorafenib, Regorafenib, or novel scaffolds), you are likely facing the "Pyridine Paradox."

The pyridine ring is a privileged scaffold because it effectively mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, this efficacy comes at a cost: poor aqueous solubility .[1] These molecules often behave as "brick dust"—high melting point solids with high crystal lattice energy—or "grease balls" with excessive lipophilicity.

This guide provides self-validating protocols to overcome these barriers, moving from chemical modification to formulation.

Module 1: Chemical Modification & SAR Optimization

Objective: Improve solubility at the design stage without sacrificing potency.

The "Brick Dust" vs. "Grease Ball" Diagnostic

Before modifying your lead, you must diagnose the root cause of insolubility.

  • Grease Ball: High LogP (>5), Low Melting Point (<150°C). Solution: Add polar groups.

  • Brick Dust: Moderate LogP (3-5), High Melting Point (>200°C). Solution: Disrupt molecular planarity.[2]

Expert Insight: Many researchers instinctively add polar groups (hydroxyls, amines) to pyridine scaffolds. However, for "brick dust" compounds, this often fails. The issue is Crystal Lattice Energy . Pyridine rings are flat and stack efficiently (π-π stacking). To dissolve the drug, you must first break this crystal lattice.

Protocol: Disruption of Molecular Planarity Instead of adding polarity, introduce steric clashes to twist the molecule. This lowers the melting point and the energy required to solvate the crystal.

  • Strategy: Introduce a substituent (e.g., –F, –OMe) at the ortho position of the phenyl ring connected to the pyridine.

  • Mechanism: This forces a dihedral angle twist, preventing tight packing.

  • Evidence: As seen in Regorafenib vs. Sorafenib, a single fluorine atom can significantly alter solid-state properties and solubility profiles by modulating crystal packing energy (Chen et al., 2019).

Visual: Solubility Optimization Decision Tree

Solubility_Decision_Tree Start Compound Insoluble Diag Diagnose State: Measure MP & LogP Start->Diag Brick High MP (>200°C) Mod. LogP Diag->Brick High Lattice Energy Grease Low MP (<150°C) High LogP (>5) Diag->Grease High Lipophilicity Action1 Disrupt Planarity: Add ortho-F or -OMe (Twist the molecule) Brick->Action1 Action2 Disrupt Symmetry: Asymmetric substitution Brick->Action2 Action3 Add Polar Groups: Solubilizing tails (Morpholine/Piperazine) Grease->Action3 Result Check Kinase Potency (Ensure Hinge Bind Intact) Action1->Result Action2->Result Action3->Result

Caption: Decision matrix for chemical modification based on melting point (MP) and lipophilicity (LogP).

Module 2: Salt Selection for Weak Bases

Objective: Stabilize ionized forms for improved dissolution.

The Challenge: Pyridine is a weak base (


). To form a stable salt, you generally need a counter-ion with a 

at least 2-3 units lower than the base (Rule of 3). Standard HCl salts often fail here because the

is sufficient, but the resulting salt is often hygroscopic or prone to disproportionation (reverting to free base) in aqueous suspension.

Protocol: The "Counter-Ion" Screen Do not default to HCl. For pyridines, sulfonate salts often provide better solid-state stability.

  • Calculate

    
    :  Ensure 
    
    
    
    .
  • Screening Set:

    • Strong Acids: Methanesulfonic acid (Mesylate), Toluenesulfonic acid (Tosylate).

    • Medium Acids: Phosphoric acid, Tartaric acid.

  • Procedure:

    • Dissolve free base in MeOH/THF (1:1).

    • Add acid (1.05 eq).

    • Cool slowly to induce crystallization.

    • Critical Step: Slurry the resulting salt in water for 24 hours. If it reverts to free base (check via XRPD or DSC), the salt is chemically unstable for aqueous formulation.

Expert Note: Sorafenib is marketed as a Tosylate salt. The tosylate anion provides a lipophilic counter-ion that stabilizes the crystal lattice better than small inorganic ions like chloride, preventing the "pop-bottle" effect where the salt rapidly dissociates and precipitates the free base.

Visual: Salt Selection Workflow

Salt_Selection Input Pyridine Base (pKa ~5.2) Check Check Input->Check No Salt Unlikely to Form Check->No No Yes Select Counter-ions: Mesylate, Tosylate, HCl Check->Yes Yes Test Aqueous Slurry Test (24h @ 25°C) Yes->Test Outcome1 Disproportionation (Reverts to Base) Test->Outcome1 pH > pHmax Outcome2 Stable Salt Test->Outcome2 pH < pHmax

Caption: Workflow for selecting stable salts for weak bases like pyridine. The "Slurry Test" is the critical validation step.

Module 3: Formulation & Troubleshooting (FAQs)
Topic: Amorphous Solid Dispersions (ASD)

Q: My compound is potent but virtually insoluble even as a salt. How do I formulate for in vivo studies? A: Move to an Amorphous Solid Dispersion (ASD). Crystalline pyridine inhibitors require high energy to dissolve. An ASD "freezes" the drug in a high-energy amorphous state within a polymer matrix.

Recommended Protocol:

  • Polymer Selection: Use HPMCAS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA (Copovidone).

    • Why? HPMCAS is acidic. It interacts with the basic nitrogen of the pyridine ring via hydrogen bonding or ionic interactions, preventing recrystallization (acid-base stabilization).

  • Method: Spray Drying or Hot Melt Extrusion (HME).

  • Ratio: Start with 20-30% drug loading. Higher loading risks recrystallization.

Topic: Assay Interference ("Crashing Out")

Q: My IC50 curves are flat or erratic. I suspect precipitation in the assay buffer. A: This is common with "brick dust" inhibitors. When you dilute from 10 mM DMSO stock into aqueous buffer, the compound precipitates immediately (kinetic solubility limit).

Troubleshooting Steps:

  • Check the DMSO limit: Ensure your final assay concentration has <1% DMSO, but maintain DMSO during intermediate dilutions.

  • Serial Dilution Protocol:

    • Wrong: Dilute 10 mM stock directly into water, then serially dilute. (Compound crashes immediately).

    • Right: Serially dilute in 100% DMSO first. Then, transfer small volumes to the assay buffer. This ensures every well starts with fully solubilized compound before hitting the aqueous "shock."

  • Add Solubilizers: Add 0.05% Tween-20 or 0.1% BSA to the assay buffer. These act as "sinks" to keep hydrophobic molecules in solution without inhibiting the kinase.

Topic: Salt Instability

Q: We made an HCl salt, but it turns into a sticky gum on the shelf. A: You are likely seeing hygroscopicity . Pyridine HCl salts are often hygroscopic.

  • Fix: Switch to a Tosylate or Mesylate salt. These large, lipophilic anions pack better with the aromatic pyridine scaffold, excluding water from the lattice.

  • Alternative: If you must use HCl, try forming a Co-crystal rather than a salt, using conformers like fumaric acid or succinic acid.

Summary of Key Data
ParameterSorafenib (Free Base)Sorafenib TosylateOptimization Strategy
Solubility (Water) < 0.1 µg/mL~60 µg/mLSalt formation (Tosylate)
Melting Point High (Crystalline)High (Stable)Lattice energy management
LogP ~3.8-Disruption of planarity (F-substitution)
Formulation N/ACrystalline TabletASD (if bioavailability is still low)
References
  • Brough, C., & Williams, R. O. (2013).[3] Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery.[3][4] International Journal of Pharmaceutics. Link

  • Chen, Y., et al. (2019).[4] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.[2] Journal of Medicinal Chemistry. Link

  • FDA AccessData. (2005). Nexavar (Sorafenib) Label and Approval History. Link

  • Invited Research. (2022). Dissolution Behavior of Regorafenib Amorphous Solid Dispersion Under Biorelevant Conditions. Invite GmbH.[3] Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

Sources

Technical Support Center: Optimizing Cell-Based Assay Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Type: Tier 3 Technical Troubleshooting

Welcome to the Advanced Assay Support Center. Poor reproducibility in cell-based assays is rarely caused by a single catastrophic failure; it is usually the accumulation of "silent" biological drifts and physical gradients.

This guide moves beyond basic advice (e.g., "wear gloves") to address the specific, high-impact variables that cause standard deviations to spike and IC50 curves to shift.

Tier 1: Biological Integrity (The "Hidden" Variables)

Ticket #101: "My assay sensitivity drops significantly after 4-6 weeks of culture."

Diagnosis: Genetic Drift and Passage Number Effects. Technical Insight: Immortalized cell lines are not static. As passage number increases, subpopulations with higher growth rates or altered signaling pathways (e.g., p53 mutations) outcompete the original population. This "evolution in a flask" alters receptor density and metabolic activity, shifting your baseline.

The Fix: The "Bank and Thaw" System Never culture cells continuously for >2 months. Implement a strict Master/Working Cell Bank system.

  • Thaw a low-passage vial (Passage 3-5).

  • Expand to generate a "Working Cell Bank" (20–50 vials).

  • Use one working vial for 4–6 weeks (approx. 10–15 passages), then discard and thaw a fresh working vial.

  • Record passage number on every plate.

Ticket #102: "My replicates are noisy, and cell growth seems slightly slower."

Diagnosis: Mycoplasma Contamination.[1][2][3] Technical Insight: Mycoplasma are parasitic bacteria that lack a cell wall (making them resistant to penicillin/streptomycin) and are too small to see under standard microscopy.[1][3] They compete for arginine and alter cellular metabolism, causing massive shifts in assay readouts (especially ATP-based viability assays) without killing the cells [1].

Protocol: Routine PCR-Based Detection Do not rely on DAPI staining alone; it is difficult to interpret.

  • Supernatant Collection: Collect 1 mL of culture supernatant from a confluent flask (at least 3 days since last media change).

  • Boil: Heat at 95°C for 5 minutes to lyse the bacteria and release DNA.

  • PCR: Use universal primers targeting the 16S rRNA gene of Mollicutes.

  • Frequency: Test every 2 weeks and always before freezing down a new bank.

Visualization: Cell Line QC Workflow

CellQC Start New Cell Vial Received Quarantine Quarantine Culture (Separate Incubator) Start->Quarantine MycoTest Mycoplasma PCR Test Quarantine->MycoTest STR STR Profiling (Identity Check) MycoTest->STR If Negative Discard Discard / Bleach MycoTest->Discard If Positive Bank Generate Master Bank (Liquid N2) STR->Bank Match >80% STR->Discard Mismatch

Caption: A mandatory quality control workflow for all incoming cell lines to prevent contamination and misidentification.

Tier 2: Technical Execution (The Plate & Reagents)

Ticket #201: "The outer wells of my 96-well plate always show higher signal/toxicity."

Diagnosis: The Edge Effect (Thermal Gradients & Evaporation).[4][5][6][7] Technical Insight: When a room-temperature plate is placed into a 37°C incubator, the outer wells heat up faster than the center.[4][5] This creates convection currents in the media, causing cells to settle unevenly (often in a ring pattern). Furthermore, evaporation in outer wells concentrates the media components and the drug, artificially increasing potency [2].

Table: Troubleshooting Edge Effects

SymptomRoot CauseSolution
"Smiley Face" Pattern (High signal on edges)Thermal GradientThermal Equilibration: Let the seeded plate sit at Room Temp (in the hood) for 30–60 mins before moving to the incubator. This allows cells to settle evenly before heating begins [3].
Volume Loss in outer wellsEvaporationHumidity Chamber: Place plates in a secondary container with wet paper towels. Alternatively, fill unused edge wells with sterile PBS (do not use them for data).
Uneven Monolayer VibrationSoft Start: Avoid slamming the incubator door. Place plates on a lower shelf away from the fan vibration.

Ticket #202: "I have high well-to-well variability (CV > 10%)."

Diagnosis: Pipetting Error or Cell Settling.[7][8] Technical Insight: Standard air-displacement pipettes are prone to error with viscous liquids (like cell suspensions or media with high serum). Additionally, cells settle rapidly in the reservoir during dispensing.

The Fix: Reverse Pipetting & Mixing

  • Reverse Pipetting: Press the plunger past the first stop to aspire. Dispense to the first stop only. This leaves a residual volume in the tip and ensures the dispensed volume is accurate, preventing bubbles.

  • Reservoir Management: Resuspend the cells in the reservoir every 3–4 columns using a multichannel pipette to prevent settling gradients.

Visualization: Thermal Equilibration Logic

EdgeEffect Seeding Cell Seeding (Room Temp) DirectInc Immediate Incubation (37°C) Seeding->DirectInc Rest Rest Period (30-60 min @ RT) Seeding->Rest ResultBad Thermal Convection Cells Roll to Edges (Edge Effect) DirectInc->ResultBad ResultGood Cells Settle Evenly Uniform Monolayer Rest->ResultGood ResultGood->DirectInc Transfer to 37°C

Caption: The critical "Rest Period" step allows cells to attach uniformly, preventing the thermal convection currents that cause edge effects.

Tier 3: Analytical Validation (The Math)

Ticket #301: "How do I know if my assay is robust enough for a drug screen?"

Diagnosis: Need for Z-Factor (Z') Validation. Technical Insight: The Signal-to-Noise (S/N) ratio is insufficient because it ignores standard deviation. The Z-factor (Zhang et al., 1999) accounts for both the dynamic range (separation between positive and negative controls) and the variability (standard deviation) of the data [4].

Protocol: Determining Z-Factor Run a single plate with:

  • Columns 1–6: Negative Control (e.g., DMSO, 0% inhibition).

  • Columns 7–12: Positive Control (e.g., Reference inhibitor, 100% inhibition).

Calculation:



  • 
    : Standard Deviation of Positive/Negative controls.
    
  • 
    : Mean of Positive/Negative controls.
    

Interpretation:

  • Z' = 0.5 to 1.0: Excellent assay.[9] Ready for screening.

  • Z' = 0 to 0.5: Marginal. Optimization required (reduce variability or increase signal).

  • Z' < 0: Unusable. The signal variation overlaps with the dynamic range.

Visualization: Z-Factor Decision Tree

ZFactor Calc Calculate Z-Factor Excellent Z' > 0.5 (Excellent Assay) Calc->Excellent Marginal 0 < Z' < 0.5 (Marginal) Calc->Marginal Fail Z' < 0 (Fail) Calc->Fail Action1 Proceed to Screen Excellent->Action1 Action2 Optimize Pipetting Check Reagents Marginal->Action2 Action3 Redesign Assay Change Readout Fail->Action3

Caption: Decision matrix for assay validation based on Z-Factor calculation. A value below 0.5 indicates excessive variability.

References

  • Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer, 111(6), 1021–1046.

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays.[5] Journal of Biomolecular Screening, 8(5), 566–570.

  • NCBI Assay Guidance Manual. (2012). Cell-Based Assays for High-Throughput Screening. Bethesda (MD): National Center for Biotechnology Information (US).

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[10] Journal of Biomolecular Screening, 4(2), 67–73.[9][10]

Sources

6-(Cyclopropylmethoxy)pyridin-3-amine stability issues and storage

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource. It synthesizes chemical principles with practical handling protocols for 6-(Cyclopropylmethoxy)pyridin-3-amine .

Subject: Stability Profiling, Storage Protocols, and Troubleshooting Document ID: TS-CPMPA-001 Applicable For: Medicinal Chemistry, Process Development, QA/QC[1][2]

Executive Summary & Chemical Profile

Compound: this compound Functional Analysis: This molecule presents a "dual-threat" stability profile due to two reactive moieties:[1][2]

  • 3-Aminopyridine Core: Highly electron-rich due to the para-alkoxy substituent.[1][2] This makes the primary amine (

    
    ) exceptionally prone to oxidative degradation (N-oxide formation and azo-dimerization) and light sensitivity.[1][2]
    
  • Cyclopropylmethyl Ether: While ethers are generally stable, the cyclopropylmethyl group is a specific liability under acidic conditions.[2] Protonation of the ether oxygen can facilitate cleavage or rearrangement via the exceptionally stable (but reactive) cyclopropylcarbinyl cation intermediate.[2]

Critical Storage Parameters

Failure to adhere to these parameters typically results in material turning from off-white/pale yellow to dark brown/black within 24-48 hours.[1][2]

ParameterSpecificationTechnical Rationale
Atmosphere Inert (Argon/Nitrogen) The electron-rich amine reacts rapidly with atmospheric oxygen to form N-oxides and colored diazo species.[1][2]
Temperature -20°C (Long-term) Slows the kinetics of auto-oxidation and spontaneous dimerization.[1][2]
Light Amber Vial / Foil Wrap Pyridine amines are photosensitive; UV light catalyzes radical oxidation pathways.[2]
Container Teflon-lined Screw Cap Avoids leaching of plasticizers; ensures air-tight seal.[1][2] Do not store in acidic glassware.
Desiccation Required Hygroscopic nature can introduce water, facilitating hydrolysis or proton-transfer degradation.[1][2]
Visualization: Storage Logic Tree

StorageLogic Start Received Material CheckState Physical State Check Start->CheckState Solid Solid / Powder CheckState->Solid If Oil Oil / Gum CheckState->Oil If Action1 Store under Argon -20°C Solid->Action1 Action2 Dissolve in Anhydrous Solvent (e.g., Toluene) Store -80°C Oil->Action2 Oils oxidize faster due to surface area

Figure 1: Decision matrix for incoming material storage. Oils represent a higher risk state due to increased diffusion rates for oxygen.[2]

Troubleshooting Guide (FAQ)

Issue 1: Material Discoloration

User Report: "My sample turned from pale yellow to dark brown/black after leaving it on the bench for 2 hours."

  • Root Cause: Oxidative Degradation. The 3-amino group is electron-rich (pushed by the 6-alkoxy group).[1][2] Air exposure leads to the formation of N-oxides and complex azo-oligomers (chromophores).[1][2]

  • Diagnostic: LCMS will likely show a small peak at

    
     (N-oxide) or 
    
    
    
    (azo dimer), though the black color is often due to trace polymers (
    
    
    ) that may not be obvious on UV.[2]
  • Corrective Action:

    • Minor: Wash the solid with cold hexanes or ether (impurities are often more soluble).[2]

    • Major: Recrystallize using the Reductive Recovery Protocol (See Section 4).[2]

Issue 2: "Missing" Product in Acidic Media

User Report: "I tried to remove the Boc group or run a reaction in HCl/DCM, and my product disappeared or the mass shifted."

  • Root Cause: Cyclopropyl Ring Opening / Ether Cleavage. The cyclopropylmethyl carbocation is stabilized by "dancing resonance" (sigma-bond delocalization).[2] Strong acids (HCl, TFA) can protonate the ether oxygen, leading to cleavage (

    
     pathway) or ring opening to form homo-allyl derivatives.[2]
    
  • Diagnostic: NMR will show loss of the characteristic cyclopropyl multiplets (0.6–0.8 ppm) and appearance of alkene signals (ring opening).[2] LCMS may show

    
     (hydration) or 
    
    
    
    (chloride addition) fragments.[2]
  • Corrective Action: Avoid strong Brønsted acids. Use Lewis acids (e.g., ZnBr2) or milder deprotection conditions.[2] If acid is required, keep temperature

    
     and minimize exposure time.[2]
    
Issue 3: Tailing on Silica Columns

User Report: "I cannot get a clean separation; the compound streaks from the baseline to the solvent front."

  • Root Cause: Silanol Interaction. The basic pyridine nitrogen and the primary amine interact strongly with the acidic silanol groups on standard silica gel.[2][3]

  • Corrective Action: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase.[2] This neutralizes the acidic sites.[2][3] Alternatively, use Basic Alumina or amine-functionalized silica.[1][2]

Recovery & Purification Protocols

Protocol A: Reductive Recovery of Oxidized Material

Use this when the material has turned brown but is chemically largely intact.[2]

  • Dissolution: Dissolve the crude brown solid in a minimal amount of Ethyl Acetate .

  • Reduction: Add a 10% aqueous solution of Sodium Dithionite (Sodium Hydrosulfite) . Shake vigorously in a separatory funnel. The dithionite reduces N-oxides and some colored impurities back to the amine.[2]

  • Extraction: Separate layers. Wash the organic layer with Brine.[2]

  • Drying: Dry over Sodium Sulfate (Na2SO4).[2] Do not use Magnesium Sulfate if the compound is extremely acid-sensitive, though Na2SO4 is generally safer.[2]

  • Concentration: Evaporate under reduced pressure at

    
    .
    
Protocol B: Purification via Column Chromatography

Critical: Standard silica gel is acidic (pH ~4-5) and can degrade this specific ether.[1][2]

  • Stationary Phase: Use Neutralized Silica .[2]

    • Method: Slurry silica in Hexanes containing 1% Triethylamine (TEA).[2] Pour column. Flush with 2 column volumes of pure Hexanes to remove excess TEA.

  • Eluent System: Gradient of Hexanes : Ethyl Acetate (3:1 to 1:1) .[2]

    • Note: Avoid MeOH/DCM if possible, as DCM can contain trace HCl over time.[2] If needed, add 0.5% TEA to the eluent.[2]

  • Loading: Load as a liquid injection (dissolved in Toluene/EtOAc) rather than dry-loading on silica, to minimize contact time with the solid support.

Visualization: Degradation & Recovery Pathways

DegradationPathways Molecule 6-(Cyclopropylmethoxy) pyridin-3-amine (Pale Yellow) Oxidation Oxidation (Air/Light) Molecule->Oxidation Acid Strong Acid (H+) Molecule->Acid NOxide N-Oxide / Azo Dimers (Dark Brown) Oxidation->NOxide Recovery Recovery Protocol: Wash w/ Na2S2O4 (Sodium Dithionite) NOxide->Recovery Reductive Workup Cleavage Ether Cleavage / Ring Opening (Irreversible) Acid->Cleavage Recovery->Molecule Restores

Figure 2: Mechanistic pathways for degradation.[1][2] Note that acid-mediated ring opening is usually irreversible, whereas oxidation can often be reversed.[1][2]

Analytical Validation Standards

Before committing the material to a synthesis step, verify integrity.

MethodKey Diagnostic SignalPass Criteria
1H NMR (DMSO-d6) Cyclopropyl CH2 (multiplet)0.5 – 0.8 ppm .[1][2] Integration must match aromatic signals.[2] Loss indicates ring opening.[2]
1H NMR (DMSO-d6) Pyridine C2-H (singlet-like)~7.5 – 8.0 ppm .[1][2] Shift downfield often indicates N-oxide formation.[1][2]
HPLC/UPLC Purity @ 254nm>95% . Note: Use a basic buffer (Ammonium Bicarbonate, pH 8) or neutral buffer.[2] Acidic mobile phases (0.1% Formic Acid) are acceptable for rapid analysis but do not leave the sample in the autosampler for >4 hours.[2]

References

  • BenchChem Technical Support. (2025).[2][3] Purification of 6-Chloropyridin-3-amine Derivatives (Analogous Handling). Retrieved from [2]

  • Organic Syntheses. (1952).[2] 3-Aminopyridine Synthesis and Handling. Org.[2][4] Synth. 32, 45. Retrieved from [2]

  • Roberts, J. D., & Mazur, R. H. (1951).[2] The nature of the intermediate in the solvolysis of cyclopropylmethyl derivatives.[2] Journal of the American Chemical Society, 73(6), 2509–2520.[2][5] (Establishes the acid-sensitivity and rearrangement mechanisms of cyclopropylmethyl ethers).

  • MedChemExpress. (2024).[2] 6-Chloropyridin-3-amine Safety and Storage Data. Retrieved from [2]

  • PubChem. (2024).[2][6] Compound Summary: 3-Aminopyridine Derivatives.[1][2][3][7][8] Retrieved from [2]

Sources

Removing palladium catalyst from aminopyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal from Aminopyridine Scaffolds

The Challenge: Standard aqueous washes (EDTA, dilute HCl) often fail with aminopyridines. The Science: Aminopyridines act as bidentate ligands. The pyridine nitrogen and the exocyclic amine nitrogen can form a stable 4-membered chelate ring with Palladium (Pd). This complex is often more stable than the binding affinity of standard scavengers, leading to "leaching" failures where Pd remains in the organic phase, co-eluting with your product.

The Goal: Reduce residual Pd to <10 ppm (Oral dosage limit per ICH Q3D guidelines) without sacrificing yield.

Diagnostic Workflow

Before selecting a method, determine your pathway based on product solubility and scale.

Pd_Removal_Decision_Tree Start Start: Crude Reaction Mixture (Containing Aminopyridine + Pd) Solubility_Q Is the Product Water Soluble? Start->Solubility_Q Water_Soluble YES (Aqueous/Polar) Solubility_Q->Water_Soluble Polar Organic_Soluble NO (Organic Soluble) Solubility_Q->Organic_Soluble Lipophilic Scavenger_Route Solid-Supported Scavengers (Si-Thiol / Si-DMT) Water_Soluble->Scavenger_Route Best Option Organic_Soluble->Scavenger_Route High Purity Req. Extraction_Route Aqueous Chelation Extraction (L-Cysteine / NAC) Organic_Soluble->Extraction_Route Scalable/Cheap Carbon_Route Activated Carbon (Warning: Yield Loss Risk) Extraction_Route->Carbon_Route If Color Persists

Figure 1: Decision matrix for selecting the optimal palladium removal strategy based on product solubility.

Method A: Solid-Supported Scavengers (The Gold Standard)

Best For: High-value intermediates, final APIs, and water-soluble products. Mechanism: Functionalized silica (Si) beads physically bind Pd, allowing simple filtration.

FAQ: Which Scavenger Should I Use?
  • Standard Choice: Si-Thiol (Mercaptopropyl) . Good for Pd(0) and Pd(II).

  • The Aminopyridine Specialist: Si-DMT (Dimercaptotriazine) .

    • Why? DMT is a "super-scavenger" for hindered Pd complexes. The triazine ring competes aggressively with the aminopyridine for the metal center.

    • Note: If your product contains electrophiles (e.g., aldehydes), avoid amine-based scavengers (Si-Triamine). Stick to Si-Thiol or Si-DMT.[1]

Protocol: Batch Mode Scavenging
  • Dissolution: Dissolve crude product in a solvent (THF, MeOH, EtOAc, or DMF). Avoid DCM if possible (slower kinetics).

  • Loading: Add 4–8 equivalents of Scavenger (relative to residual Pd content, not product).

    • If Pd content is unknown: Use 10% w/w relative to the crude mass.

  • Temperature: Heat to 50°C .

    • Critical Step: Room temperature is often insufficient for breaking the Aminopyridine-Pd bond. Thermal energy is required for ligand exchange.

  • Time: Agitate for 4 hours .

  • Filtration: Filter through a 0.45 µm pad or Celite to remove the silica.

  • Analysis: Check Pd levels (ICP-MS). If >10 ppm, repeat with fresh scavenger.

Method B: The "Liquid Scavenger" Wash (L-Cysteine)

Best For: Large-scale (Kg) batches, lipophilic products. Mechanism: L-Cysteine is a water-soluble zwitterion that out-competes the pyridine for Pd, pulling it into the aqueous phase.

Protocol: L-Cysteine Extraction
  • Preparation: Dissolve crude product in a water-immiscible solvent (e.g., 2-MeTHF, Toluene, or EtOAc).

  • Reagent: Prepare a 10% aqueous solution of L-Cysteine (or N-Acetylcysteine).

  • Mixing: Add the aqueous solution to the organic layer (Ratio 1:1 v/v).

  • Heating: Heat the biphasic mixture to 60°C for 1 hour under vigorous stirring.

    • Why? As with silica, heat is needed to displace the aminopyridine.

  • Separation: Cool to RT. Separate phases. The Pd will be in the aqueous layer (often turning it dark yellow/orange).

  • Wash: Wash the organic layer with water (2x) to remove residual cysteine.

Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Pd levels remain high (>50 ppm) after scavenging. Kinetic Trap: The Aminopyridine-Pd bond is too strong for the scavenger at RT.Increase Temp: Repeat at 60°C.Switch Ligand: Use Si-DMT instead of Si-Thiol.Solvent: Switch from DCM to THF or DMF (better swelling/kinetics).
Product Yield is Low (<70%). Non-Specific Adsorption: Product is sticking to the scavenger matrix.Wash the Cake: The product is likely physically adsorbed. Wash the silica/carbon cake with MeOH or polar solvent.Avoid Carbon: Activated carbon is notorious for binding planar heterocycles via pi-stacking.
Product is Colored (Dark/Grey). Colloidal Pd: Pd nanoparticles are slipping through the filter.Celite Filtration: Filter through a tight Celite pad before scavenging.Carbon Polish: Use a small amount (5 wt%) of activated carbon specifically for color removal (after bulk Pd is removed).
Visualizing the Mechanism

Mechanism Complex Pd-Aminopyridine (Stable Complex) Transition Ligand Exchange (Requires Heat) Complex->Transition + Heat Scavenger Si-DMT (Stronger Ligand) Scavenger->Transition Waste Si-DMT-Pd (Solid Waste) Transition->Waste Filtered Off Product Free Aminopyridine (Pure Product) Transition->Product Filtrate

Figure 2: Ligand exchange mechanism. Heat is the catalyst that allows the scavenger to displace the aminopyridine.

Regulatory Context (ICH Q3D)

You must demonstrate compliance with ICH Q3D (R2) guidelines for Elemental Impurities.

  • Class 2B Element: Palladium is classified as Class 2B.[2][3]

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .

  • Parenteral PDE: 10 µ g/day .[4]

  • Calculation: For a drug with a max daily dose of 10g:

    
    [5]
    
    • Oral Limit:

      
      .
      
    • Parenteral Limit:

      
      .[4]
      

References

  • ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage . Metal Scavenging User Guide: Strategies for removing metal catalysts. [Link]

  • Organic Process Research & Development . Palladium Removal using L-Cysteine. OPRD, 2023.[2][6] (General reference to methodology described in search results).

Sources

Recrystallization challenges with pyridine-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Recrystallization of Pyridine-Containing Compounds

Introduction: Why Pyridine Derivatives Are Difficult

Welcome to the technical support hub for pyridine chemistry. If you are here, you are likely facing one of three specific failures: your product is "oiling out" instead of crystallizing, your salt is disproportionating, or you are battling persistent N-oxide color impurities.

Pyridine derivatives present unique challenges due to the basic nitrogen atom (


), which creates high solubility in organic solvents and a tendency to form hydrogen-bonded solvates. Furthermore, the flat aromatic ring often leads to strong 

-

stacking, which can trap impurities or solvent molecules, complicating the lattice formation required for high-purity crystals.

This guide moves beyond standard textbook advice, offering field-proven protocols for these specific heterocycles.

Module 1: The "Oiling Out" Phenomenon (LLPS)

User Question: "My product separates as a yellow oil at the bottom of the flask upon cooling, rather than forming crystals. Re-heating and cooling slower doesn't help."

Technical Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1] This occurs when the solution enters a "miscibility gap" in the phase diagram before it crosses the solubility curve to nucleate crystals. This is thermodynamically distinct from supersaturation; the oil is a solute-rich liquid phase that is metastable.

The Fix: Seeded Cooling Crystallization Standard cooling pushes the system deeper into the miscibility gap. You must bypass this gap by seeding the solution before the oiling-out temperature (


).
Protocol: Anti-Oiling Seeded Workflow
  • Determine Saturation Temperature (

    
    ):  Heat your mixture until all solids dissolve. Note this temperature.
    
  • Determine Oiling Temperature (

    
    ):  Cool rapidly and observe the temperature where oil droplets first appear (the "cloud point").
    
  • The Operating Window: Your target nucleation temperature is halfway between

    
     and 
    
    
    
    .
  • Execution:

    • Dissolve crude material at

      
      .
      
    • Cool to

      
      .
      
    • Add Seeds: Add 0.5–1.0 wt% of pure seed crystals.

    • Hold: Maintain temperature for 1–2 hours to allow seed growth (surface area generation).

    • Slow Cool: Cool at 0.1–0.2°C/min to room temperature.

Visualization: Oiling Out Decision Logic

OilingOutLogic start Observation: Product Oils Out check_purity Check Purity (HPLC) Is Purity > 90%? start->check_purity impurities Impurity Induced LLPS Perform Silica Plug/Extraction check_purity->impurities No check_conc Check Concentration Is Solute > 20 wt%? check_purity->check_conc Yes dilute Dilute Solution (Shift Phase Diagram) check_conc->dilute Yes (Too Conc.) measure_temps Measure T_sat and T_oil check_conc->measure_temps No dilute->measure_temps seeded_proto Execute Seeded Protocol (Seed between T_sat and T_oil) measure_temps->seeded_proto

Figure 1: Decision matrix for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS) in pyridine derivatives.

Module 2: Salt Selection & Disproportionation

User Question: "I made the HCl salt to improve crystallinity, but after filtration and drying, the melting point is off, and it smells like the free base."

Technical Diagnosis: You are likely experiencing Salt Disproportionation . Pyridine is a weak base. If the counter-acid is not strong enough, or if the salt is exposed to humidity/solvents where the lattice energy is insufficient to hold the proton, the salt breaks back into the free base and the acid.

The Rule of 3 (


 Rule) 
For a stable salt (rather than a co-crystal or unstable adduct), the difference between the 

of the protonated base and the acid must be greater than 3.[2]

[2][3][4]
Data: Counter-Ion Selection Guide for Pyridine (

)
Acid

(approx)

(vs Pyridine)
PredictionRisk Level
Methanesulfonic (MsOH) -1.9~7.1Stable Salt Low
Hydrochloric (HCl) -6.0~11.2Stable Salt Low (Hygroscopic risk)
Maleic Acid 1.93.3Borderline Moderate (May form co-crystal)
Fumaric Acid 3.02.2Unstable/Co-crystal High
Acetic Acid 4.80.4No Salt Extreme (Solvate only)

Visualization: Salt Selection Workflow

SaltSelection base Pyridine Derivative (pKa ~ 5.2) calc Calculate Delta pKa (Base - Acid) base->calc acid Select Acid Counter-ion acid->calc result_salt Stable Salt Formed (Ionic Lattice) calc->result_salt Delta > 3 result_cocrystal Co-Crystal / Unstable (H-Bonded) calc->result_cocrystal Delta < 3

Figure 2: The


 rule applied to pyridine salt formation. A difference >3 is required for proton transfer stability.[2][5][6]
Module 3: Managing Solvates & Hygroscopicity

User Question: "The crystals looked perfect in the flask, but turned into an amorphous gum after filtration."

Technical Diagnosis: Pyridine derivatives are notorious for forming Channel Solvates . The solvent molecules support the crystal lattice. When you filter and dry (removing the solvent), the lattice collapses into an amorphous state. Alternatively, the compound is hygroscopic and is absorbing water from the air.

Troubleshooting Steps:

  • Solvent Swap: Avoid Chlorinated solvents (DCM, Chloroform) and small alcohols (Methanol) if this occurs. They fit too easily into lattice voids.

  • Use Class 3 Solvents: Switch to bulky solvents like Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) which are harder to trap in the lattice.

  • Drying Test: Do not dry under high vacuum immediately. Air dry with a stream of nitrogen to see if lattice collapse is linked to desolvation.

Module 4: Impurity Cleanup (N-Oxides)

User Question: "My compound is 98% pure by NMR but has a persistent yellow/brown color."

Technical Diagnosis: This is classic N-Oxide contamination . Pyridines oxidize slowly in air to form N-oxides, which are often highly colored even at ppm levels. They are more polar than the parent pyridine.

Purification Protocol:

  • The "Acid Wash" Trick:

    • Dissolve the crude pyridine in a non-polar solvent (e.g., Toluene or MTBE).

    • Wash with mildly basic water (pH 9-10) to remove acidic impurities.

    • Crucial Step: If the impurity is the N-oxide, it is much more polar. Pass the toluene solution through a short pad of basic alumina or silica gel . The polar N-oxide will stick; the less polar pyridine will elute.

  • Recrystallization Additive: Add a small amount of ascorbic acid or sodium metabisulfite (if using aqueous solvents) to the recrystallization mother liquor to prevent further oxidation during the heat cycle.

References
  • Veesler, S. (2010). Oiling Out in Crystallization. Mettler Toledo Technical Resources.

    • Establishes the mechanism of Liquid-Liquid Phase Separ
  • Cruz-Cabeza, A. J. (2012). Acid-Base Crystalline Complexes and the pKa Rule. CrystEngComm, Royal Society of Chemistry.

    • rule for predicting salt vs.
  • Pfizer/GSK/Merck Consortium . (2016). Solvent Selection Guide: A Guide to the Integration of Environmental, Health and Safety Criteria into the Selection of Solvents. Royal Society of Chemistry (Green Chem).

    • Authoritative guide on solvent classes and toxicity for recrystalliz
  • Bhogala, B. R., et al. (2024).[3] Crystals of Organic Acid-Bases Complexes Defy the pKa Rule Under Compression. ChemRxiv.

    • Provides advanced insights into pyridine salt stability and proton transfer dynamics.

Sources

Interpreting complex NMR spectra of substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Spectroscopy Support Hub .

Ticket ID: PYR-NMR-ADV Subject: Advanced Interpretation of Substituted Pyridine Spectra Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Executive Summary

Substituted pyridines represent a unique challenge in NMR spectroscopy due to the quadrupolar nitrogen atom, which induces significant deshielding, relaxation effects, and pH sensitivity. Unlike benzene derivatives, pyridine spectra are rarely "first-order." This guide provides the causal logic and protocols necessary to resolve regiochemistry, handle solvent-induced shifts, and utilize heteronuclear correlation for definitive assignment.

Module 1: The "Diagnostic Doublet" & Coupling Constants

The Issue: Users often struggle to distinguish between 2,3-, 2,4-, and 3,4-substitution patterns because the chemical shifts of the remaining protons can overlap.

The Solution: Do not rely solely on chemical shifts. The magnitude of the vicinal (


) coupling constant is the most reliable geometric fingerprint in pyridine rings.
Causality & Mechanism

The electron-withdrawing nature of the nitrogen atom distorts the electron density in the


-system, altering the Fermi contact interaction between protons. This results in a distinct inequality between 

and

.
Reference Data: Pyridine Coupling Constants
Coupling TypeBond RelationshipTypical Value (Hz)Diagnostic Utility

Vicinal (

)
4.5 – 5.5 Hz Primary Indicator. Significantly smaller than benzene ortho-coupling.

Vicinal (

)
7.0 – 8.5 Hz Resembles standard benzene ortho-coupling.

Meta (

)
1.0 – 2.0 HzOften visible as fine splitting (dd).

Meta (

)
1.0 – 2.0 HzVisible in symmetric systems.

Across Nitrogen< 1.0 HzRarely resolved; usually manifests as line broadening.

Para (

)
0 – 1.0 Hzusually negligible.
Workflow: Assigning Regiochemistry

Use the following logic flow to determine your substitution pattern based on the multiplicity of the most shielded proton (typically H-5 or H-3).

PyridineAssignment Start Identify the Signal with the Smallest Chemical Shift (Likely H-3 or H-5) Decision1 Analyze Multiplicity & J-values Start->Decision1 Res1 Doublet of Doublets (dd) Large J (~8Hz) + Small J (~5Hz) Decision1->Res1 Detects J(3,4) AND J(2,3) Res2 Doublet (d) Only Large J (~8Hz) Decision1->Res2 Detects J(3,4) only Res3 Doublet (d) Only Small J (~5Hz) Decision1->Res3 Detects J(2,3) only Concl1 H-5 is present. Implies 2- or 6-substitution (or 2,6-disubstitution) Res1->Concl1 Concl2 H-4/H-5 relationship exists BUT H-2/H-6 blocked. Likely 2,3-disubstitution Res2->Concl2 Concl3 H-2/H-3 relationship exists BUT H-4 blocked. Likely 3,4-disubstitution Res3->Concl3

Caption: Logic flow for distinguishing pyridine regioisomers using coupling magnitude.

Module 2: Troubleshooting Broad Signals (The "Acid Effect")

The Issue: Signals for


-protons (H-2, H-6) appear broad or "missing" in 

, while other signals remain sharp.

The Cause: Pyridines are basic (


). Chloroform often contains trace amounts of HCl (decomposition product) or acidic impurities. This leads to a dynamic exchange process between the free pyridine and the pyridinium salt. Intermediate exchange rates on the NMR time scale cause severe line broadening, specifically at positions adjacent to the nitrogen.
Protocol: The "Trace Acid" Elimination

Before assuming your compound is paramagnetic or aggregating, perform this validation step.

  • Diagnosis: Check the linewidth of the signal > 8.0 ppm. If

    
     while aromatic protons at 7.0 ppm are sharp, you have acid exchange.
    
  • Solvent Swap (Recommended):

    • Dissolve the sample in DMSO-d6 . DMSO is a strong hydrogen bond acceptor and will effectively compete for protons, often sharpening the pyridine signals.

    • Note: Chemical shifts will change significantly (see Module 3).

  • Base Wash (For

    
     preservation): 
    
    • Add solid anhydrous

      
       or basic alumina to the NMR tube.
      
    • Shake for 60 seconds and let settle.

    • Re-acquire the spectrum. The

      
      -protons should sharpen into distinct doublets.
      

Module 3: Solvent Effects & Chemical Shift Drifts

The Issue: Literature values for pyridines in


 do not match experimental data in 

or

.

The Science:

  • Anisotropy vs. H-Bonding: In

    
    , the pyridine lone pair is relatively free. In 
    
    
    
    or
    
    
    , the nitrogen H-bonds to the solvent.
  • The Shift: H-bonding to the nitrogen withdraws electron density, causing a downfield shift (deshielding) of the

    
    -protons (H-2/6) by 0.2 – 0.5 ppm.
    
  • Water Peak: In

    
    , residual water floats ~1.56 ppm. In Pyridine-containing samples, the basic nitrogen H-bonds to the water, shifting the water peak downfield (often to 3.0 - 5.0 ppm), obscuring mid-field signals.
    
Solvent Selection Matrix
SolventProsConsBest For

Cheap; good solubility for lipophilic analogs.Trace acid broadening; shifting water peak.Initial screening; non-polar substituents.

Sharpens exchangeable protons; stabilizes

-protons.
Viscous (lower resolution); difficult sample recovery; hygroscopic.Final characterization; polar substituents.

Exchangeable protons disappear (simplifies spectrum).H-2/H-6 shifts are heavily concentration/pH dependent.Removing amide coupling confusion.

Module 4: Advanced Verification ( -HMBC)

The Issue: Quaternary carbons (C-2, C-3, C-4) are difficult to assign using only HMBC to protons, especially in highly substituted rings where proton density is low.

The Solution: Use


 HMBC  at natural abundance.[1]
The nitrogen chemical shift is highly sensitive to substitution pattern and protonation state. Furthermore, 

HMBC allows you to "see" the nitrogen and correlate it to protons 2 or 3 bonds away.
Typical Chemical Shifts (referenced to liq. = 0 ppm)[1]
  • Pyridine (unsubstituted): ~317 ppm

  • Pyridinium (protonated): ~200 ppm (Huge upfield shift of ~100 ppm)

  • N-Oxides: ~290 ppm

Experimental Protocol: Natural Abundance HMBC
  • Concentration: Requires high concentration (> 20 mg in 0.6 mL).

  • Pulse Sequence: hmbcgpndqf (Bruker) or equivalent gradient-selected HMBC.

  • Optimization: Set the long-range coupling constant (

    
    ) to 8–10 Hz .
    
    • Why?

      
       (to H-2/6) is typically large (~10 Hz), while 
      
      
      
      (to H-3/5) is smaller (~3-5 Hz).
  • Scans: Minimum 128 scans per increment (expect a 2-4 hour experiment).

NHMBC_Workflow Sample Sample > 30mM Param Optimize CNST13 (J_long) = 8 Hz Sample->Param Acq Acquire 1H-15N HMBC (Natural Abundance) Param->Acq Analysis Analyze Correlations Acq->Analysis Strong Strong Crosspeak Analysis->Strong Large 2J Weak Weak/No Crosspeak Analysis->Weak Small 3J Assign1 Assign H-2 / H-6 (2-bond coupling) Strong->Assign1 Assign2 Assign H-3 / H-5 (3-bond coupling) Weak->Assign2

Caption: Workflow for assigning protons relative to Nitrogen using 15N-HMBC.

FAQ: Rapid Fire Troubleshooting

Q: My pyridine protons are integrating to 0.8 instead of 1.0. Why? A: Check your relaxation delay (


). Pyridine 

-protons (adjacent to N) and isolated protons often have long

relaxation times (3–5 seconds). If your

is too short (e.g., 1s), they will saturate and under-integrate. Increase

to 5–10s for quantitative results.

Q: I see a "roof effect" on my doublets. What does this mean? A: This indicates strong coupling (second-order effects) where


 (difference in Hz) is similar to 

(coupling constant). This is common in 3,4-disubstituted pyridines measured at lower fields (300/400 MHz). It confirms the protons are neighbors, but calculated

-values may be inaccurate unless simulated.

Q: How do I distinguish a pyridine from a pyrazine? A: Look at the


 satellite peaks or run a 

NMR. Pyrazine carbons are chemically equivalent (or highly symmetric), showing fewer signals. In

NMR, pyrazine coupling is usually small (

Hz) or non-existent (singlets) for symmetric derivatives.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods: Pyridine Data. University of Wisconsin-Madison. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through the Chemical Bond).

  • Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH.

Sources

Technical Support Center: Purification of 6-(Cyclopropylmethoxy)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-(Cyclopropylmethoxy)pyridin-3-amine (CAS: 1159821-66-5) Document ID: TSC-2026-PYR-06 Status: Validated for R&D Scale[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of This compound , a critical intermediate in medicinal chemistry often used as a scaffold for kinase inhibitors and GPCR ligands.[1]

The synthesis of this molecule typically involves the nucleophilic aromatic substitution (


) of 2-chloro-5-nitropyridine with cyclopropylmethanol, followed by nitro reduction.[1] Users frequently encounter difficulty separating the desired O-alkylated product  from the N-alkylated isomeric byproduct  and degradation products caused by the acid-labile cyclopropyl ether.

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure high purity (>98%).

Module 1: The Separation Strategy (The "Why" and "How")

The Isomer Problem: O- vs. N-Alkylation

The primary challenge in this synthesis is the ambident nature of the pyridine electrophile and the potential for hydrolysis. If water is present during the


 step, the starting material (2-chloro-5-nitropyridine) can hydrolyze to 5-nitro-2-pyridone.[1] This pyridone can undergo N-alkylation  rather than the desired O-alkylation , creating a stable regioisomer that is difficult to separate by standard chromatography due to similar polarity.[1]
  • Target (O-isomer): 2-(cyclopropylmethoxy)-5-nitropyridine (Precursor to target amine).[1]

  • Impurity (N-isomer): 1-(cyclopropylmethyl)-5-nitropyridin-2(1H)-one.[1]

The Stability Trap: Cyclopropylmethyl Ether

The cyclopropylmethyl group is exceptionally stable to base but labile to acid . Under strong acidic conditions (often used in standard amine salt formation), the ether oxygen can protonate, leading to the formation of a cyclopropylmethyl carbocation.[1][2] This cation is stabilized by "dancing resonance" (sigma-bond delocalization) but will rapidly rearrange to ring-opened byproducts (homoallyl or cyclobutyl derivatives), destroying your product.[1]

Module 2: Troubleshooting Guide (Q&A)

Category: Impurity Profiling & Separation[1][2]

Q: I see a co-eluting impurity (~5-10%) by HPLC that resists silica chromatography. What is it? A: This is likely the N-alkylated pyridone isomer .

  • Cause: Presence of water in your

    
     reaction (using wet DMF or hygroscopic bases like KOH) caused hydrolysis of the chloropyridine, followed by N-alkylation.[1]
    
  • Solution: You cannot easily separate this at the amine stage.[1] You must repurify the nitro intermediate.[1] The N-alkylated nitro isomer is significantly more polar than the O-alkylated nitro species. Use a gradient of Hexane/EtOAc (9:1 to 7:3).[1][2] The O-isomer elutes first.

Q: My product turned from pale yellow to dark brown/black overnight. Is it decomposed? A: This is oxidative degradation , typical of electron-rich aminopyridines.[1][2]

  • Mechanism: The electron-donating alkoxy group at C6 increases the electron density of the amine, making it highly susceptible to air oxidation (forming diazo/azo species or polymerized quinoid-like structures).

  • Fix: Store the amine under Argon/Nitrogen at -20°C. If darkening occurs, dissolve in degassed DCM and filter through a short pad of basic alumina to remove colored oxidation products.

Category: Chemical Stability[1][2][3][4]

Q: I attempted to purify the amine by making the HCl salt, but the NMR shows a complex aliphatic region. What happened? A: You likely triggered acid-catalyzed ring opening .[1]

  • Mechanism: Strong mineral acids (HCl, H2SO4) protonate the ether oxygen.[1][2] The cyclopropylmethyl cation rearranges.[1]

  • Fix: Avoid strong mineral acids. If salt formation is necessary for stability, use Oxalic Acid or Fumaric Acid in anhydrous ether/isopropanol.[1][2] These salts are stable and crystallize well without cleaving the ether.

Module 3: Validated Protocols

Protocol A: Optimized (Prevention of N-Isomer)

Objective: Minimize hydrolysis to prevent N-alkylated byproduct formation.[1]

  • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Cyclopropylmethanol (1.2 eq), NaH (60% in oil, 1.3 eq).

  • Solvent: Anhydrous THF (Do not use DMF unless strictly anhydrous; DMF promotes hydrolysis).[1][2]

  • Procedure:

    • Suspend NaH in THF at 0°C under

      
      .
      
    • Add Cyclopropylmethanol dropwise.[1][2] Stir 30 min (Solution A).

    • Dissolve 2-Chloro-5-nitropyridine in THF (Solution B).

    • Cannulate Solution A into Solution B at 0°C (Inverse addition prevents high concentrations of base reacting with the pyridine ring).

    • Warm to RT.[1][2][3] Monitor by TLC (Hex/EtOAc 8:2).[1][2]

  • Workup: Quench with sat.

    
      (mild pH).[1][2] Extract with EtOAc.[1][2]
    
  • Checkpoint: If the crude NMR shows N-alkyl signals (doublet at

    
     6.5 ppm for pyridone), recrystallize the nitro intermediate from Ethanol before reduction.
    
Protocol B: Purification of the Target Amine

Objective: Isolate pure amine without column chromatography.

  • Crude Reduction Mixture: Assuming reduction (Pd/C +

    
     or Fe/NH4Cl) is complete.[1][2] Filter catalyst.[1][2]
    
  • Acid-Base Extraction (Modified for Acid Sensitivity):

    • Dissolve crude amine in EtOAc.

    • Crucial Step: Extract with 10% Citric Acid (pH ~3-4).[1][2] Do not use 1N HCl.[1][2] The amine will protonate and move to the aqueous layer; non-basic impurities (unreacted nitro, neutral byproducts) stay in EtOAc.[1]

    • Wash the aqueous Citric Acid layer with fresh EtOAc (x2).[1][2]

    • Basify the aqueous layer gently with sat.[1][2]

      
        to pH 8.[1][2]
      
    • Extract rapidly with DCM (x3).[1][2]

    • Dry over

      
       and concentrate.
      
  • Recrystallization:

    • Solvent System: Toluene/Heptane (1:3) .[1][2]

    • Dissolve amine in minimal hot Toluene.[1][2] Add Heptane until turbid. Cool slowly to 4°C.

    • Yields white to off-white needles.[1]

Module 4: Visualization & Logic

Figure 1: Reaction Pathway & Impurity Formation

This diagram illustrates the critical divergence between the desired O-alkylation and the parasitic N-alkylation pathway.

ReactionPathway Start 2-Chloro-5-nitropyridine PathO Path A: O-Alkylation (Anhydrous Conditions) Start->PathO S_NAr PathN Path B: Hydrolysis & N-Alkylation (Wet DMF/KOH) Start->PathN H_2O Reagent Cyclopropylmethanol + Base (NaH) Reagent->PathO ProdNitro O-Isomer (Nitro) (Desired Intermediate) PathO->ProdNitro ImpurityNitro N-Isomer (Pyridone) (Major Impurity) PathN->ImpurityNitro Reduction Reduction (Fe/NH4Cl or H2/Pd) ProdNitro->Reduction ImpurityNitro->Reduction FinalProd Target Amine This compound Reduction->FinalProd Major FinalImp N-Alkylated Amine (Hard to Separate) Reduction->FinalImp Minor

Caption: Divergent synthesis pathways. Path A yields the target; Path B (caused by moisture) yields the difficult-to-remove N-alkylated isomer.[1]

Figure 2: Purification Decision Tree

Follow this logic to determine the safest purification method based on your crude purity.

PurificationLogic Input Crude Amine Mixture Check Check TLC/HPLC Is N-Isomer present? Input->Check YesIso Yes (>5% N-Isomer) Check->YesIso NoIso No (Mainly clean) Check->NoIso Action1 Cannot purify easily at Amine stage. Revert to Nitro intermediate. YesIso->Action1 Action2 Proceed to Acid-Base Extraction NoIso->Action2 AcidChoice Select Acid Action2->AcidChoice StrongAcid 1N HCl / H2SO4 AcidChoice->StrongAcid Avoid WeakAcid 10% Citric Acid or Oxalic Acid AcidChoice->WeakAcid Recommended ResultBad Ring Opening (Destruction of Product) StrongAcid->ResultBad ResultGood Successful Salt Formation or Purification WeakAcid->ResultGood

Caption: Decision matrix emphasizing the avoidance of strong acids to preserve the cyclopropylmethyl ether.

References

  • N- vs O-Alkylation Mechanisms: Wang, N., et al. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones."[1][4] Journal of Organic Chemistry, 2024, 89, 3657-3665.[1][2][4] (Discusses the difficulty of separating these isomers). Available at: [Link][1][2]

  • General Aminopyridine Synthesis: "Synthesis of 3-aminopyridine." Organic Syntheses, Coll.[1][2] Vol. 4, p.45 (1963).[1][2] (Foundational text on aminopyridine handling). Available at: [Link][1][2]

Sources

Managing heat-sensitive amine purification processes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Amine Stability & Purification Help Desk.

Role: Senior Application Scientist Subject: Technical Support for Heat-Sensitive Amine Purification

Introduction: The "Invisible" Degradation of Amines

As researchers, we often treat amines as robust basic building blocks, but they are chemically promiscuous. They readily oxidize to N-oxides, react with atmospheric CO₂ to form carbamates, and undergo Hofmann elimination or radical decomposition when heated.

This guide is not a generic textbook summary. It is a troubleshooting system designed to address the three specific failure modes of amine purification: Thermal Decomposition , Chromatographic Tailing , and Oxidative Instability .

Module 1: Thermal Management & Distillation

"My amine turns black or polymerizes before it boils."

Heat is the enemy. Standard atmospheric distillation is rarely suitable for complex amines. You must lower the boiling point (BP) to a safe window (ideally <100°C) using vacuum.

Troubleshooting Q&A

Q: How do I determine the vacuum required to distill my amine without decomposition? A: Do not guess. Use a Pressure-Temperature Nomograph.

  • The Rule of Thumb: Halving the pressure roughly lowers the boiling point by 10°C.

  • The Limit: If your compound boils >150°C at 1 mmHg, stop. You are entering the decomposition zone. Switch to Kugelrohr distillation (short-path) or molecular distillation to minimize the "residence time" of the molecule on the hot surface.

Q: My distillation "bumps" violently, contaminating the receiving flask. A: Amines are viscous and form strong hydrogen bonds, leading to superheating.

  • Solution 1 (The Bleed): Use a capillary air/nitrogen bleed instead of a boiling chip (which fails under vacuum).

  • Solution 2 (The Spin): If using a Kugelrohr or Rotary Evaporator, maximum rotation speed creates a thin film, increasing surface area and preventing bubble coalescence.

Protocol: The "Cold-Trap" Vacuum Setup
  • System Check: Ensure your manifold can pull <0.5 mmHg.

  • Short Path: Use a distillation head with the shortest possible distance between the pot and the condenser.

  • Inert Bleed: Connect a balloon of Argon to the capillary bleed valve. Never distill amines in the presence of air at high temperatures.

Module 2: Chromatographic Challenges

"My product streaks across the column and recovery is low."

Silica gel is acidic (


). Basic amines (

) protonate upon contact, forming ionic bonds with surface silanols. This causes "tailing" (broad peaks) and irreversible adsorption.
Visual Workflow: The Chromatography Decision Tree

AminePurification Start Start: Amine Purification CheckTailing Test TLC: Does it streak? Start->CheckTailing Modifier Add 1-5% TEA or NH4OH to Mobile Phase CheckTailing->Modifier Yes (Tailing) Success Good Separation? Proceed to Flash CheckTailing->Success No (Clean Spot) Retest Retest TLC Modifier->Retest Retest->Success Improved Fail Still Tailing/Degrading? Retest->Fail Poor Resolution SwitchPhase Switch Stationary Phase Fail->SwitchPhase Options Option A: Amine-Functionalized Silica Option B: Basic Alumina SwitchPhase->Options

Figure 1: Decision logic for overcoming amine-silanol interactions during chromatography.

Troubleshooting Q&A

Q: I added Triethylamine (TEA), but I still lose product. A: You likely didn't "neutralize" the column first.

  • The Fix: Pre-elute the silica column with 3 column volumes (CV) of the mobile phase containing the modifier (TEA or NH₄OH) before loading your sample. This saturates the acidic sites.

  • Warning: TEA is difficult to remove from high-boiling amines. If your product is non-volatile, use Ammonium Hydroxide (NH₄OH) or ammonia in methanol, as it evaporates easily.

Q: Can I avoid modifiers entirely? They mess up my Mass Spec (LC-MS). A: Yes. Switch the stationary phase.

  • Amine-Functionalized Silica: These cartridges have surface-bonded amines that block silanols. You can run simple Hexane/Ethyl Acetate gradients without additives [1].

  • Basic Alumina: A classic alternative. Alumina is less acidic than silica and tolerates sensitive amines well, though it has lower theoretical plate counts (resolution).

Data: Mobile Phase Modifier Strategy
ModifierConcentrationProsConsBest For
Triethylamine (TEA) 1.0 - 5.0%Excellent tailing suppression.High BP (89°C); hard to remove; forms salts.Volatile amines.
Ammonium Hydroxide (28%) 0.5 - 2.0%Volatile; easy to remove.Immiscible in pure non-polar solvents (needs MeOH).Non-volatile / Polar amines.
Ammonia in MeOH (7N) 1.0 - 10%Highly compatible with DCM.Can cause transamidation if heated.General Flash Chromatography.

Module 3: Chemical Workup & Storage

"My clear oil turned brown overnight."

This is oxidative instability. Amines are electron-rich and susceptible to radical oxidation by atmospheric oxygen.

Troubleshooting Q&A

Q: How do I store a sensitive amine for months? A: Do not store it as a free base. Convert it to a salt.[1]

  • The Logic: Ammonium salts are resistant to oxidation and non-volatile.

  • The Protocol: Dissolve the amine in ether/ethanol and add HCl (in dioxane/ether) or Oxalic Acid. Filter the resulting solid.[2][3]

  • Recovery: When needed, suspend the salt in DCM, wash with aqueous NaOH, dry, and evaporate.

Q: I see a white crust on my amine bottle cap. A: This is likely a carbamate salt formed by reaction with CO₂ in the air.

  • Prevention: Use "Sure/Seal" style bottles with septa. Always backfill with Argon or Nitrogen after use. Tape the cap with Parafilm or electrical tape for long-term storage [2].

Protocol: The "Inert Sparge" Technique

Before dissolving your heat-sensitive amine for any step, you must deoxygenate your solvents.

  • Place a glass pipette connected to an Argon line into the solvent bottle.

  • Bubble gas vigorously for 15 minutes (Sparging).

  • This displaces dissolved oxygen which acts as a radical initiator for decomposition.

References

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Validation & Comparative

6-(Cyclopropylmethoxy)pyridin-3-amine vs 6-chloropyridin-3-amine reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Title: 6-(Cyclopropylmethoxy)pyridin-3-amine vs. 6-Chloropyridin-3-amine: A Comparative Reactivity & Application Guide

Executive Summary

This guide provides a technical comparison between 6-chloropyridin-3-amine (6-CPA) and its ether-functionalized analog, This compound (6-CMPA) . While both serve as critical aminopyridine building blocks in medicinal chemistry, their reactivity profiles are diametrically opposed due to the electronic influence of the C6-substituent.

  • 6-CPA is an electrophilic scaffold at C6, ideal for diversity-oriented synthesis via cross-coupling (

    
    , Suzuki, Buchwald).
    
  • 6-CMPA is a nucleophilic building block , characterized by an electron-rich pyridine ring and enhanced amine basicity, typically utilized as a "finished" motif to modulate lipophilicity (

    
    ) and metabolic stability.
    

Electronic Profile & Reactivity Analysis

The divergence in reactivity stems from the electronic competition between the ring nitrogen and the C6-substituent.

Electronic Effects
Feature6-Chloropyridin-3-amine (6-CPA) This compound (6-CMPA)
C6 Substituent Effect Inductive Withdrawal (-I) : The Chlorine atom pulls electron density, exacerbating the electron deficiency of the pyridine ring.Mesomeric Donation (+M) : The Oxygen lone pair donates into the ring, counteracting the pyridine nitrogen's withdrawal.[1]
Ring Electron Density Electron Deficient : Highly activated for nucleophilic attack at C6.[1]Electron Rich : Deactivated towards nucleophilic attack at C6; activated for electrophilic attack at C5.[1]
C3-Amine Nucleophilicity Moderate : The electron-poor ring pulls density from the amine, lowering its

and nucleophilicity.
High : The +M effect of the alkoxy group pushes electron density across the ring (para-like relationship) to the amine.
Primary Utility Intermediate for C6-functionalization.[2]Terminal motif for H-bond engagement and PK modulation.
Visualizing the Electronic Difference

The following diagram illustrates the resonance contributions that dictate the reactivity of these two species.

Electronic_Comparison cluster_CPA 6-Chloropyridin-3-amine (6-CPA) cluster_CMPA This compound (6-CMPA) CPA_Struct Structure: Electron-Deficient Ring CPA_Effect Effect: -I (Inductive) from Cl Activated for SnAr CPA_Struct->CPA_Effect Cl withdraws e- CMPA_Struct Structure: Electron-Rich Ring CMPA_Effect Effect: +M (Resonance) from O Deactivated C6 / Activated Amine CMPA_Struct->CMPA_Effect O donates e-

Caption: Electronic divergence driven by the C6-substituent. Red indicates electrophilic activation; Green indicates nucleophilic activation.

Synthetic Workflows

Synthesis of this compound

Critical Note: Direct alkylation of 6-chloropyridin-3-amine with cyclopropylmethanol is inefficient due to competing N-alkylation of the amine and the deactivated nature of the amino-pyridine ring toward


.

The Industry Standard Route: The synthesis proceeds via the nitro-intermediate, where the electron-withdrawing nitro group activates the C6-chlorine for displacement.

Protocol:

  • 
     Displacement: 
    
    • Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Cyclopropylmethanol (1.1 eq), NaH (1.2 eq) or KOtBu.

    • Solvent: THF or DMF,

      
      .
      
    • Mechanism: The alkoxide attacks C2 (C6 relative to pyridine N), displacing chloride.[1] The nitro group is essential for this activation.[1]

    • Observation: Color change to deep yellow/orange upon addition of base.[1]

  • Reduction:

    • Reagents:

      
       (balloon), 10% Pd/C (catalytic) OR Fe powder/NH4Cl (if alkene sensitivity is a concern, though cyclopropyl is stable to Pd/H2).[1]
      
    • Solvent: MeOH or EtOH.

    • Yield: Typically >85% over two steps.[1][3]

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2-Chloro-5-nitropyridine Reagents1 Step 1: Cyclopropylmethanol + NaH (SNAr Displacement) Start->Reagents1 Intermed Intermediate: 2-(Cyclopropylmethoxy)-5-nitropyridine Reagents1->Intermed Cl displaced by Alkoxide Reagents2 Step 2: H2, Pd/C or Fe/NH4Cl (Nitro Reduction) Intermed->Reagents2 Product Product: this compound Reagents2->Product NO2 reduced to NH2

Caption: Validated synthetic route avoiding direct alkylation of the amine.

Comparative Reactivity Data

The following table contrasts the performance of both building blocks in common medicinal chemistry transformations.

Reaction Class6-CPA Performance 6-CMPA Performance Experimental Notes
Amide Coupling (as Nucleophile)Good . Requires standard coupling agents (HATU/EDC).[1] Reaction may be slower due to lower nucleophilicity.[1]Excellent . Higher basicity of the amine allows rapid coupling.[1] Can sometimes react with esters without catalysis.[1]6-CMPA amine is significantly more nucleophilic.

Displacement
(at C6)
High .[1] Reacts with amines/alkoxides to form 2-amino or 2-alkoxy derivatives.Inert . The alkoxy group is a poor leaving group and the ring is electron-rich.6-CPA is the precursor to 6-CMPA type molecules.
Suzuki Coupling (at C6)High .[1] Excellent substrate for Pd-catalyzed arylation.Inert . C-O bond does not oxidative add to Pd(0) under standard conditions.[1]Use 6-CPA to build the core; use 6-CMPA as a terminal piece.
Stability Stable solid.[1]Ether linkage is stable to base/acid, but susceptible to metabolic dealkylation (CYP450).[1]Cyclopropylmethoxy group is often used to block metabolic spots compared to methoxy.[1]

Strategic Application in Drug Design

Why choose 6-CMPA over 6-CPA?

  • Lipophilicity Modulation: The cyclopropyl group adds steric bulk and lipophilicity (

    
    ) without significantly increasing molecular weight.[1] This improves permeability across the blood-brain barrier (BBB) or cell membranes compared to the chloro-analog.
    
  • Metabolic Stability: While methoxy groups are prone to rapid demethylation, the cyclopropylmethoxy group is sterically bulkier, often slowing down O-dealkylation by cytochrome P450 enzymes.[1]

  • H-Bonding: The ether oxygen in 6-CMPA acts as a weak hydrogen bond acceptor, which can pick up specific interactions in the kinase hinge region that the lipophilic chlorine in 6-CPA cannot.

Case Study Context: In the development of kinase inhibitors (e.g., targeting PDE4 or specific Tyrosine Kinases), the 3-aminopyridine core binds to the hinge region.

  • Using 6-CPA: Allows you to grow the molecule out of the 6-position after the hinge bind is established.

  • Using 6-CMPA: Used when the "tail" (cyclopropylmethoxy) is already optimized for the hydrophobic pocket, and you simply need to attach the "head" via the amine.

References

  • BenchChem Technical Guides. "Reactivity of 6-Chloropyridin-3-amine." BenchChem. Accessed Oct 2023.[1] Link

  • Brotzel, F., et al. "Nucleophilicities of Primary and Secondary Amines in Water."[1] J. Org.[1] Chem. 2007, 72, 3679-3688.[1] (Foundational data on amine nucleophilicity trends). Link

  • Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004. (Reference for Pyridine mechanisms).
  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med.[1] Chem. 2011, 54, 2529–2591.[1] (Cyclopropylmethoxy as a metabolic shield).[1] Link

Sources

Benchmarking Kinase Inhibitor Potency: A Comparative Evaluation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Potency Paradox

In drug discovery, a common pitfall is the "Potency Paradox": a novel inhibitor demonstrates single-digit nanomolar potency in biochemical assays but fails to outperform the clinical standard in cellular environments. This guide moves beyond simple


 generation. It establishes a rigorous framework for benchmarking a novel candidate (referred to here as KIN-X ) against a known standard (e.g., Ibrutinib  or Osimertinib ).

We will evaluate potency through three lenses: Thermodynamic Affinity (Biochemical), Target Engagement (Biophysical/Cellular), and Phenotypic Efficacy (Functional).

The Biochemical Baseline: , , and the ATP Factor[1]

To objectively compare KIN-X against a standard, you must control for the "ATP Shift." Most kinase inhibitors are ATP-competitive. In biochemical assays, ATP concentrations are often set at


 (approx. 10–50 µM), whereas intracellular ATP is physiological (1–5 mM).
The Mathematical Standard: Cheng-Prusoff Correction

You cannot compare raw


 values from assays with different ATP concentrations. You must convert 

to the inhibition constant (

), which is an intrinsic property of the molecule.

[1]
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : Measured potency.[2][3]
    
  • 
     : Concentration of ATP in the assay.[4]
    
  • 
     : Michaelis constant of the kinase for ATP.[4]
    

Critical Insight: If KIN-X has a


 of 1 nM and the Standard has a 

of 5 nM, KIN-X is thermodynamically superior. However, if the Standard has a longer Residence Time (

), it may maintain inhibition longer in vivo despite a lower thermodynamic affinity.
Visualization: The ATP Competition Mechanism

The following diagram illustrates why biochemical potency (


) shifts when moving from the assay plate to the cell.

ATP_Competition Kinase Kinase Active Site ATP_Low Assay ATP (10 µM) ATP_Low->Kinase Weak Competition ATP_High Cellular ATP (2 mM) ATP_High->Kinase Strong Competition Inhibitor Inhibitor (KIN-X) Inhibitor->Kinase Binding (Ki)

Figure 1: The ATP Competition Model. High cellular ATP (Red) outcompetes inhibitors more effectively than low assay ATP (Yellow), shifting the apparent potency.

Cellular Reality: Target Engagement vs. Phenotype

Biochemical assays prove binding; cellular assays prove access. The comparison must answer: Does KIN-X penetrate the membrane and engage the target in the presence of 2 mM ATP?

The Gold Standard: NanoBRET™ Target Engagement

Western blots (phospho-signaling) are downstream indicators and can be amplified by signal transduction, masking weak binding. NanoBRET measures direct physical binding in live cells.

  • Metric: Cellular Affinity (

    
    ).
    
  • Advantage: Distinguishes between compounds that fail due to permeability vs. those that fail due to ATP competition.

Comparison Table: Reporting the Data

Synthesize your data using this structure to ensure direct comparability.

MetricNovel Candidate (KIN-X)Standard (e.g., Ibrutinib)Interpretation
Biochemical

2.5 nM10.0 nMKIN-X is 4x more potent in vitro.
Biochemical

1.2 nM4.8 nMIntrinsic affinity confirms potency.
Residency Time (

)
45 min120 minRisk: Standard has more durable binding.
**Cellular Target Engagement (

)
50 nM80 nMKIN-X retains potency in cells.
Selectivity Score (

)
0.020.15KIN-X is significantly more selective.

Experimental Protocols

These protocols are designed to be self-validating. If the controls fail, the data is invalid.

Protocol A: TR-FRET Biochemical Potency Assay

Objective: Determine intrinsic


 under controlled ATP conditions.
  • Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 prevents pseudo-inhibition by compound aggregation.

  • Titration: Serially dilute KIN-X and Standard in DMSO (1:3 dilution, 10 points). Acoustic transfer 10 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of Kinase (at

    
     concentration). Incubate 10 min.
    
  • Substrate/ATP Mix: Add 5 µL of Substrate/ATP mix. Crucial: [ATP] must equal the

    
     of the kinase (experimentally determined previously).
    
  • Detection: After 60 min, add 10 µL EDTA/Eu-Antibody detection mix.

  • Validation:

    • Z-Prime (

      
      ):  Must be > 0.5 using High/Low controls.
      
    • Hill Slope: Should be between -0.8 and -1.2. A slope < -1.5 suggests aggregation or promiscuity.

Protocol B: Cellular Target Engagement (NanoBRET)

Objective: Measure direct binding in intact cells.[3]

  • Transfection: Transfect HEK293 cells with NanoLuc-Kinase fusion vector. Plating density: 20,000 cells/well in 96-well format.

  • Tracer Addition: 24h post-transfection, treat cells with a cell-permeable fluorescent Tracer (at

    
     concentration).
    
  • Competition: Add KIN-X and Standard (serial dilution).

  • Incubation: Incubate 2 hours at 37°C.

  • Readout: Add NanoBRET substrate. Measure Donor (460nm) and Acceptor (618nm) emission.

  • Calculation: Calculate mBRET ratio. Plot Dose-Response.

    • Control: Unlabeled Standard must displace Tracer fully (0% occupancy baseline).

The Evaluation Workflow

The following diagram outlines the logical flow for deciding if KIN-X is superior to the Standard.

Evaluation_Workflow Start Start Comparison Biochem 1. Biochemical IC50 (at Km ATP) Start->Biochem Selectivity 2. Selectivity Scan (S-Score) Biochem->Selectivity Potency < 10nM Decision_NoGo Fail / Redesign Biochem->Decision_NoGo Low Potency Cell_TE 3. Cellular Target Engagement (NanoBRET) Selectivity->Cell_TE Clean Profile Selectivity->Decision_NoGo Promiscuous Phenotype 4. Phenotypic Viability (CellTiter-Glo) Cell_TE->Phenotype Engages Target Cell_TE->Decision_NoGo No Permeability Decision_Go Superior Candidate Phenotype->Decision_Go Efficacy > Standard Phenotype->Decision_NoGo Toxic/Weak

Figure 2: The Comparative Screening Cascade. A rigorous Go/No-Go decision tree ensuring only candidates with proven cellular engagement and selectivity proceed.

References

  • NCBI Assay Guidance Manual. Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • Copeland, R. A. The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery. Available at: [Link]

  • Vasta, J. D., et al. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology (2018). Available at: [Link]

  • Zhang, J., & Zhang, L. Interpreting the Cheng-Prusoff equation in the context of kinase inhibitors. Journal of Biomolecular Screening. Available at: [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of 6-(Cyclopropylmethoxy)pyridin-3-amine Based Inhibitors

[1]

Executive Summary

The This compound moiety represents a critical "hinge-binding" or "solvent-front" scaffold used to optimize the potency and physicochemical properties of ATP-competitive kinase inhibitors.[1] While the aminopyridine core provides essential hydrogen bonding to the kinase hinge region (e.g., Glu/Cys residues), the cyclopropylmethoxy tail is strategically employed to fill hydrophobic pockets (Gatekeeper regions) and modulate lipophilicity (LogD).

However, this structural gain often comes with specific cross-reactivity liabilities, particularly regarding CYP450 metabolic stability and Kinome selectivity . This guide outlines the profiling standards required to validate inhibitors containing this scaffold, comparing them against the established profiles of Motesanib (AMG 706) (a structural analog in the aminopyridine class) and Sunitinib (a broad-spectrum reference).

The Chemotype Context: Structure-Activity Relationship (SAR)[1][2]

To understand the cross-reactivity profile, one must first understand the binding mode. The this compound fragment typically functions as follows:

  • Pyridin-3-amine Core: Acts as the primary donor/acceptor motif for the kinase hinge region.[1]

  • Cyclopropylmethoxy Tail:

    • Pro: Increases potency against angiogenic kinases (VEGFR/PDGFR) by occupying the hydrophobic solvent channel.

    • Con: Introduces metabolic soft spots (O-dealkylation) and potential hERG channel liability due to increased lipophilicity compared to simple methoxy analogs.[1]

Diagram 1: Molecular Mechanism & Liability Map

This diagram illustrates the SAR logic and where cross-reactivity risks arise within the scaffold.

SAR_MechanismScaffold6-(Cyclopropylmethoxy)pyridin-3-amineHingePyridin-3-amine Core(Hinge Binder)Scaffold->HingeTailCyclopropylmethoxy(Hydrophobic Tail)Scaffold->TailTargetPrimary Targets(VEGFR2, PDGFR, KIT)Hinge->Target H-Bonding (Glu/Cys)OffTargetOff-Target LiabilitiesHinge->OffTarget Kinome Promiscuity(Other Purine Binders)Tail->Target Hydrophobic PocketTail->OffTarget CYP450 (Metabolic Lability)Tail->OffTarget hERG (Lipophilicity)

Caption: SAR decomposition of the scaffold showing the balance between on-target potency (VEGFR/PDGFR) and off-target liabilities (CYP/hERG).[1][2]

Kinome Selectivity Profiling

The primary challenge with aminopyridine-based inhibitors is distinguishing them from "dirty" multi-kinase inhibitors.[1]

Comparative Benchmarks
FeatureTarget Scaffold (Cyclopropylmethoxy-pyridine)Motesanib (AMG 706) [1]Sunitinib [2]
Primary Targets VEGFR1/2/3, PDGFR, KITVEGFR1/2/3, KIT, PDGFR, RETVEGFR, PDGFR, KIT, FLT3, RET, CSF1R
Selectivity Score Moderate-High (Structure Dependent)High (Targeted Angiokinase)Low (Broad Spectrum)
Key Off-Target Aurora Kinases, CDK2 (Scaffold dependent)CYP Enzymes (Substrate)FLT3 (Myelosuppression risk)
IC50 (VEGFR2) Typically < 10 nM2 - 3 nM~10 nM
Experimental Strategy: The "Gatekeeper" Panel

When profiling this scaffold, you cannot rely on a generic panel. You must screen against kinases with similar hinge-binding requirements.[1]

  • Tier 1 (On-Target): VEGFR2 (KDR), PDGFR

    
    , c-KIT.[1]
    
  • Tier 2 (Safety/Selectivity):

    • RET & FLT3: Common off-targets for this class (compare vs. Sunitinib).[1]

    • FGFR1: Often spared by aminopyridines (unlike Ponatinib), providing a differentiation point.

ADME & Toxicology Cross-Reactivity

The Cyclopropylmethoxy group introduces specific metabolic risks distinct from the methyl-nicotinamide core of Motesanib.

CYP450 Inhibition & Stability

The ether linkage is susceptible to O-dealkylation by hepatic CYPs (primarily CYP3A4 and CYP2D6).[1]

  • Risk: The scaffold may act as a competitive inhibitor or a substrate, leading to Drug-Drug Interactions (DDI).

  • Motesanib Context: Motesanib is known to activate P-gp ATPase and inhibit ABCB1 efflux [3].[1] Your scaffold must be profiled for similar transporter inhibition.

hERG Channel Inhibition

The addition of the cyclopropyl group increases lipophilicity (LogP), which correlates with higher hERG binding affinity (QTc prolongation risk).

  • Threshold: IC50 > 10 µM is desired.

  • Comparator: Sunitinib has a known risk of cardiotoxicity; Motesanib is relatively safer but requires monitoring.

Diagram 2: Profiling Workflow

This flowchart defines the decision tree for validating the scaffold.

Profiling_WorkflowStartCompound Synthesis(Cyclopropylmethoxy-pyridine)Tier1Tier 1: Biochemical Potency(VEGFR2/PDGFR IC50)Start->Tier1Tier2Tier 2: KinomeScan (468 Panel)Selectivity Score S(35)Tier1->Tier2DecisionSelectivity Profile?Tier2->DecisionTier3Tier 3: ADME/ToxPassLead CandidateTier3->Pass hERG > 10µM CYP stableFailRedesign Tail GroupTier3->Fail hERG < 1µM High ClearanceDecision->Tier3 Clean Profile(S(35) < 0.2)Decision->Fail Promiscuous(Hits FLT3/Aurora)

Caption: Critical path for validating the scaffold. Tier 2 distinguishes the compound from "dirty" inhibitors like Sunitinib.

Experimental Protocols

Protocol A: Kinase Selectivity (Competition Binding Assay)

Rationale: Use a competition binding assay (e.g., KINOMEscan®) rather than activity assays for the primary screen to eliminate false positives from ATP concentration variance.

  • Preparation: Dissolve the this compound inhibitor to 10 mM in 100% DMSO.

  • Dilution: Prepare a 11-point serial dilution (3-fold) in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Incubation:

    • Combine DNA-tagged kinase, immobilized ligand (beads), and test compound.

    • Incubate for 1 hour at Room Temperature (RT).

  • Wash & Read:

    • Wash beads 3x to remove unbound kinase.

    • Elute bound kinase and quantify via qPCR (quantitative PCR).

  • Data Analysis: Calculate the Selectivity Score (S-score) .

    • 
      .
      
    • Target: S(35) < 0.05 for a selective inhibitor (comparable to Motesanib).

Protocol B: Time-Dependent CYP Inhibition (TDI)

Rationale:[1] The amine moiety can form metabolic intermediates that irreversibly inhibit CYPs.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL.

  • Reaction Mix:

    • Test compound (10 µM).

    • Probe substrate (e.g., Midazolam for CYP3A4).

    • NADPH regenerating system.

  • Pre-Incubation: Incubate compound + HLM +/- NADPH for 30 minutes before adding the probe substrate.[1]

  • Measurement: Quantify probe metabolite via LC-MS/MS.

  • Calculation: Calculate the

    
     ratio. A shift in IC50 > 1.5-fold between +/- NADPH pre-incubation indicates mechanism-based inhibition (MBI).[1]
    

References

  • MedKoo Biosciences. (2025). Motesanib (AMG 706) Product Data and Kinase Profile. Retrieved from

  • Ab Science. (2012). Comparative Analysis of the Kinase Selectivity Profile of Masitinib and its Competitors (Sunitinib). Retrieved from

  • National Institutes of Health (NIH). (2014). Motesanib antagonizes multidrug resistance by inhibiting the efflux activity of the ABCB1 transporter. Retrieved from

  • PubChem. (2025).[3] Motesanib Compound Summary and Target Profile. Retrieved from

Validating Target Engagement of Novel Aminopyridine Kv Channel Blockers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Primary Audience: Medicinal Chemists, Electrophysiologists, and Preclinical Pharmacologists

Executive Summary: The "State-Dependent" Challenge

Aminopyridines (e.g., 4-Aminopyridine/Dalfampridine) represent a critical class of voltage-gated potassium (Kv) channel blockers, primarily used to enhance neuronal conduction in demyelinating diseases like Multiple Sclerosis.[1][2] Unlike simple enzyme inhibitors, novel aminopyridines often function as state-dependent open-channel blockers . They require the channel pore to open before binding and can become "trapped" inside the vestibule upon closure.

The Validation Gap: Standard ligand binding assays (e.g., radioligand displacement) frequently yield false negatives for aminopyridines because the binding site is sterically inaccessible in the closed state (resting membrane potential).

This guide objectively compares the three primary methodologies for validating target engagement (TE) of novel aminopyridines: Thallium Flux Assays (Screening), Automated Patch Clamp (Validation), and CETSA (Biophysical Confirmation).

Mechanistic Logic: The "Trap-in-the-Pore" Model

To validate TE effectively, one must design assays that account for the channel's gating kinetics. Aminopyridines typically bind to the intracellular side of the pore, requiring membrane depolarization to expose the site.

AminopyridineMechanism Closed Closed State (Resting Potential) Open Open State (Depolarized) Closed->Open Depolarization Open->Closed Repolarization Blocked Blocked State (Drug Bound) Open->Blocked Aminopyridine Entry (On-Rate) Blocked->Open Drug Exit (Off-Rate) Trapped Trapped State (Repolarized) Blocked->Trapped Repolarization (Gate Closes) Trapped->Blocked Depolarization (Gate Opens)

Figure 1: State-dependent mechanism of aminopyridines. Binding occurs primarily in the Open state. Rapid repolarization can "trap" the drug, slowing recovery.

Comparative Analysis of TE Methodologies

The following table contrasts the performance of available TE methods specifically for aminopyridine-class compounds.

FeatureThallium (Tl+) Flux Automated Patch Clamp (APC) CETSA (Thermal Shift)
Role Primary Screening (High Throughput)Functional Validation (Gold Standard)Biophysical Confirmation
Throughput Ultra-High (384/1536-well)Medium (16–384 parallel recordings)High (384-well)
Mechanism Detection Indirect: Measures ion flow accumulation. Cannot distinguish state-dependence.Direct: Resolves kinetics, voltage-dependence, and "trap" mechanism.Binding Only: Detects thermal stabilization; ignores functional gating.
Sensitivity Moderate (High false positive rate for state-dependent blockers).High (Precise IC50 values).Variable (Depends on protein stability).
Physiological Relevance Low (Tl+ is a surrogate ion; membrane potential is chemically fixed).High (Voltage control mimics neuronal firing).Medium (Intracellular environment preserved).
Cost Per Data Point < $0.10$2.00 - $10.00$0.50 - $1.00
Critical Insight

Thallium Flux is prone to false negatives for aminopyridines because the assay typically uses a fixed high-potassium depolarization step. If the drug has slow on-rate kinetics (common with high-affinity blockers), the channel may conduct Thallium before the block is established. APC is mandatory to confirm "hits" by manipulating the Holding Potential (Vh).

Detailed Experimental Protocols

Protocol A: High-Throughput Thallium Flux Screen

Use for: Initial library screening of aminopyridine derivatives.

Principle: Tl+ flows through open K+ channels and binds to a Tl-sensitive dye (e.g., FluxOR™), increasing fluorescence.

  • Cell Preparation: Use CHO or HEK293 cells stably expressing the Kv target (e.g., Kv1.1). Plate at 20,000 cells/well in 384-well plates.

  • Dye Loading: Aspirate media and load cells with Tl-sensitive dye (in chloride-free buffer) for 60 mins at room temperature.

    • Note: Chloride precipitates Thallium; ensure all buffers are Cl-free (use gluconate or nitrate salts).

  • Compound Addition: Add aminopyridine compounds (10 µM screening concentration). Incubate for 20 mins.

  • Stimulation: Inject Stimulus Buffer containing Tl2SO4 (2–5 mM) and K2SO4 (10–20 mM) to depolarize the membrane and drive Tl+ entry.

  • Readout: Measure fluorescence kinetics (Ex/Em: 490/525 nm) on a FLIPR or similar reader for 120 seconds.

  • Analysis: Calculate the Slope (rate of influx) or Area Under Curve (AUC).

    • Validation: Use 4-AP (1 mM) as a positive control. Expect >50% signal reduction.

Protocol B: State-Dependent Automated Patch Clamp (APC)

Use for: Hit validation and determining mechanism of action.

Principle: Direct measurement of ionic current under voltage clamp. Crucial for proving the drug blocks the open state.

System: QPatch, SyncroPatch, or Patchliner.

  • Seal Formation: Harvest cells using detachment solution (avoid trypsin if possible to preserve channel ectodomains). Dispense into APC chip. Aim for >1 GΩ seal resistance.

  • Solutions:

    • Internal: 10 mM KCl, 135 mM KF, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • External: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Voltage Protocol (The "State" Test):

    • Step 1 (Resting Block): Hold at -80 mV. Apply compound.[2][3][4][5][6][7][8] Wait 2 minutes. Pulse to +40 mV.[9]

      • Result: If current is full amplitude initially and then decays, the drug requires opening to block (Open Channel Block).

    • Step 2 (Depolarized Block): Hold at -10 mV (inactivated/open state) for 20 seconds, then pulse.

      • Result: Aminopyridines show significantly higher potency (lower IC50) at depolarized holding potentials (e.g., IC50 at -10 mV is often 10x lower than at -80 mV).

  • Data Analysis:

    • Plot Fractional Block vs. Holding Potential . A shift in the curve confirms state-dependent engagement.

Validation Workflow & Decision Tree

Use this logic flow to filter aminopyridine libraries efficiently.

ValidationWorkflow Library Aminopyridine Library (Novel Derivatives) Flux Thallium Flux Screen (High Throughput) Library->Flux HitAnalysis Hit Selection (>50% Inhibition) Flux->HitAnalysis APC_Screen Automated Patch Clamp (Single Conc @ -80mV) HitAnalysis->APC_Screen Hits Discard Discard (False Positives) HitAnalysis->Discard No Effect Mechanism Mechanism Check (Voltage Protocol) APC_Screen->Mechanism Confirmed Block APC_Screen->Discard No Current Block Lead Validated Lead (State-Dependent Blocker) Mechanism->Lead Use-Dependent Block Confirmed

Figure 2: Hierarchical validation workflow. Note that Flux hits must be confirmed by electrophysiology to rule out fluorescence artifacts.

References

  • Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: neuronal mechanisms and clinical applications. Expert Review of Neurotherapeutics. Link

  • Metrion Biosciences. (2018). Investigating the correlation between thallium flux and automated patch-clamp for ion channel activators. Metrion Biosciences Posters. Link

  • Weaver, C. D., et al. (2004). A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells. Journal of Biomolecular Screening. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link

  • Armstrong, C. M., & Loboda, A. (2001). A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action. Biophysical Journal. Link

Sources

Comparative analysis of different cross-coupling methods for pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridine Problem"

In drug discovery, the pyridine ring is a privileged scaffold, appearing in nearly 20% of FDA-approved small molecule drugs. However, for synthetic chemists, it represents a "kinetic trap." The electron-deficient nature of the ring makes oxidative addition sluggish, while the Lewis-basic nitrogen often coordinates to palladium catalysts, poisoning the active cycle.

Furthermore, the 2-pyridyl position presents a unique instability challenge.[1][2] Unlike phenyl or 3-pyridyl analogs, 2-pyridyl boronic acids undergo rapid protodeboronation , rendering standard Suzuki conditions ineffective.

This guide objectively compares three dominant methodologies—Suzuki-Miyaura (MIDA) , Negishi , and Buchwald-Hartwig —providing validated protocols to overcome these specific electronic and steric hurdles.

Mechanistic Bottlenecks

To select the right method, one must understand the failure mode.[2] The diagram below illustrates the two primary deactivation pathways specific to pyridines.

Pyridine_Deactivation cluster_0 Pathway A: Catalyst Poisoning cluster_1 Pathway B: Reagent Instability (2-Position) Cat_Active Active Pd(0) Catalyst Coordination Dead Catalyst (Pd-N Coordination) Cat_Active->Coordination Lone Pair Binding Pyridine Pyridine Substrate Pyridine->Coordination Boronate 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate Boronate->Zwitterion Hydrolysis (Neutral pH) Decomp Protodeboronation (Py-H + B(OH)3) Zwitterion->Decomp Fast C-B Fragmentation

Figure 1: The dual failure modes in pyridine coupling. Pathway A affects all positions; Pathway B is specific to 2-pyridyl boronic acids.

Comparative Analysis of Methodologies

Method A: Suzuki-Miyaura (The MIDA Solution)

Standard boronic acids fail at the 2-position due to the mechanism shown above. The solution, pioneered by the Burke group, utilizes MIDA (N-methyliminodiacetic acid) boronates . These reagents slowly release the active boronic acid under basic conditions, keeping the concentration of the unstable species low (preventing decomposition) but sufficient for cross-coupling.[3]

  • Best For: Late-stage functionalization, complex substrates, air-sensitive labs.

  • Key Advantage: "Slow-release" mechanism bypasses protodeboronation.

Method B: Negishi Coupling (The Reactive Powerhouse)

Zinc reagents are less prone to the "protodemetallation" issues of boron. Pyridyl zinc halides are robust nucleophiles. Recent advances by Novartis and others have demonstrated the stability of solid pyridyl zinc pivalates, making this method scalable.

  • Best For: High reactivity requirements, sterically hindered couplings, scale-up (kg).

  • Key Advantage: Superior reaction rates; zinc does not suffer the same hydrolytic instability as boron.

Method C: Buchwald-Hartwig (The C-N Bond)

Coupling amines to pyridines requires overcoming the competitive binding of the substrate pyridine and the product amine to the metal. Bulky, electron-rich ligands (e.g., BrettPhos) are non-negotiable here.

  • Best For: Amination (C-N bond formation).

  • Key Advantage: Access to aminopyridines without SNAr limitations.

Performance Data Summary
FeatureSuzuki-Miyaura (MIDA)Negishi (Zn)Buchwald-Hartwig
2-Pyridyl Stability High (Protected)High (Kinetic Stability)N/A (Electrophile)
Moisture Tolerance High (Aqueous compatible)Low (Strictly Anhydrous)Moderate
Atom Economy Low (MIDA waste)Moderate (Zn salts)High
Scalability Moderate (Cost of MIDA)High (Novartis Process)High
Toxicity LowModerate (Zinc waste)Low

Experimental Protocols

Protocol 1: MIDA-Boronate Cross-Coupling (2-Pyridyl)

Based on the methodology of Knapp & Burke (JACS, 2009).

Rationale: The use of Cu(OAc)2 promotes the transmetallation, while the slow hydrolysis of the MIDA ester prevents the buildup of the unstable boronic acid.

  • Setup: In a sealed tube or vial equipped with a stir bar.

  • Reagents:

    • 2-Pyridyl MIDA boronate (1.5 equiv)

    • Aryl Chloride/Bromide (1.0 equiv)

    • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

    • Additives: Cu(OAc)2 (50 mol%)

    • Base/Solvent: K2CO3 (5.0 equiv) in DMF/IPA (4:1 ratio). Note: Anhydrous conditions are NOT required; water promotes MIDA hydrolysis.

  • Procedure:

    • Combine solids in air (MIDA boronates are air-stable).[4][5]

    • Add solvent system.[6]

    • Heat to 100 °C for 8–12 hours.

    • Critical Step: Upon cooling, dilute with EtOAc and wash aggressively with NH4Cl (aq) to remove Copper salts which can complicate purification.

Protocol 2: Negishi Coupling of Pyridyl Zinc Halides

Adapted from Novartis Process R&D (OPRD, 2025).

Rationale: Pre-forming the active catalyst prevents the zinc reagent from aggregating before entering the cycle.

  • Preparation of PyZnBr:

    • In a flame-dried Schlenk flask under Argon.

    • Add 2-bromopyridine (1.0 equiv) to dry THF.

    • Cool to -78 °C. Add n-BuLi (1.1 equiv) dropwise. (Lithium-Halogen exchange).

    • Stir 30 min, then add ZnBr2 (1.2 equiv) solution in THF. Warm to RT. Result: PyZnBr solution (approx 0.5 M).

  • Coupling:

    • Catalyst: Pd(PPh3)4 (2-5 mol%) or Pd(OAc)2/SPhos.

    • Add Aryl Halide (0.8 equiv relative to Zn) to the PyZnBr solution.

    • Heat to 60 °C for 2–4 hours.

  • Workup: Quench with dilute HCl (carefully) or EDTA solution to sequester Zinc.

Decision Matrix

Use this logic flow to select the optimal method for your specific substrate.

Decision_Tree Start Start: Pyridine Coupling BondType Bond Type? Start->BondType CN_Bond C-N Bond BondType->CN_Bond CC_Bond C-C Bond BondType->CC_Bond Buchwald Method: Buchwald-Hartwig Ligand: BrettPhos/RuPhos CN_Bond->Buchwald Position Coupling Position? CC_Bond->Position C3_C4 C3 or C4 Position->C3_C4 C2 C2 (The Problem) Position->C2 StandardSuzuki Method: Standard Suzuki (Pinacol Boronate) C3_C4->StandardSuzuki Stability Is the 2-Py Boronate Stable? C2->Stability Stable_Yes Yes (e.g., fluorinated) Stability->Stable_Yes Stable_No No (Unsubstituted) Stability->Stable_No Stable_Yes->StandardSuzuki Scale Scale of Reaction? Stable_No->Scale Small Discovery (<1g) Scale->Small Large Process (>100g) Scale->Large MIDA Method: Suzuki (MIDA) (Slow Release) Small->MIDA Negishi Method: Negishi (Zn) (High Reactivity) Large->Negishi

Figure 2: Strategic decision tree for pyridine cross-coupling.

References

  • The "Pyridine Problem" & Protodeboron

    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
    • Source: Cox, P. A.; et al. J. Am. Chem. Soc.2016, 138, 9145.
    • URL:[Link]

  • MIDA Boronates (Suzuki Solution)

    • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates[4]

    • Source: Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.[4]2009 , 131, 6961.[4]

    • URL:[Link]

  • Negishi Coupling Scale-Up

    • Title: Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472[7]

    • Source: Manley, P. W.; Acemoglu, M.; et al. Org. Process Res. Dev.2003, 7, 436.
    • URL:[Link]

  • Buchwald-Hartwig Ligand Selection

    • Title: A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions[8]

    • Source: Fors, B. P.; Buchwald, S. L.; Hartwig, J. F. J. Am. Chem. Soc.[8]2010 , 132, 15914.[8]

    • URL:[Link]

  • Solid Pyridyl Zinc Reagents

    • Title: Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions[9]

    • Source: Bernhardt, S.; Manolikakes, G.; Kunz, T.; Knochel, P. Angew. Chem. Int. Ed.2011, 50, 9205.
    • URL:[Link]

Sources

Benchmarking Aminopyridine Scaffolds: A Comparative Guide for Ion Channel & Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Identity of Aminopyridines

In modern medicinal chemistry, the aminopyridine moiety is a "privileged structure" that functions as a chameleon. Its utility bifurcates into two distinct pharmacophoric domains:

  • 4-Aminopyridines (4-APs): The gold standard for Voltage-Gated Potassium Channel (Kv) blockade, primarily in neuro-restorative therapies (e.g., Multiple Sclerosis).[1]

  • 2-Aminopyridines (2-APs): A ubiquitous hinge-binding motif in Kinase Inhibitors (e.g., Oncology), exploiting the donor-acceptor hydrogen bond capability.

This guide benchmarks novel scaffolds in both domains against their respective established pharmacophores. We move beyond simple IC50 reporting to analyze the causality of potency shifts—why a methyl group at position 3 drastically alters Kv channel kinetics, or how fusing the pyridine ring enhances kinase selectivity.

Track A: The Ion Channel Benchmark (4-Aminopyridine)

The Established Standard: Fampridine (4-AP)[2]
  • Target: Kv1.1 and Kv1.2 channels (shaker-related subfamily).

  • Mechanism: Pore-blocking. 4-AP enters the open channel and stabilizes the closed state, effectively delaying repolarization and enhancing axonal conduction.

  • Limitation: Narrow therapeutic window (seizure risk) and rapid clearance.

The New Contenders: 3-Substituted Derivatives

Recent benchmarking has identified that steric and electronic modifications at the C3 position of the pyridine ring can dramatically alter potency.

Comparative Data: Potency & Efficacy

Data synthesized from recent electrophysiological benchmarking studies (2024-2025).

Scaffold VariantSubstitution (C3)Potency (Relative to 4-AP)Mechanism of Improvement
Standard (4-AP) -H1.0x (Benchmark) Baseline pore occlusion.
3-Methyl-4-AP -CH₃~7.0x Potency Hydrophobic interaction with the channel vestibule stabilizes the blocked state.
3-Fluoro-4-AP -F~1.0x (Bioisostere) Used primarily as a PET tracer (

F); retains potency but adds imaging capability.
3-Methoxy-4-AP -OCH₃0.3x (Reduced) Steric bulk at C3 interferes with deep pore penetration.
t-Butyl Carbamate (Prodrug)Variable Improves lipophilicity/BBB crossing; converts to 4-AP in vivo.

Expert Insight: The 7-fold potency increase of 3-Methyl-4-AP suggests that the Kv channel pore has a hydrophobic pocket accessible only when the blocker is deeply seated. Benchmarking protocols must therefore include voltage-dependence assays to confirm if the new scaffold is a "state-dependent" blocker like the parent.

Track B: The Kinase Benchmark (2-Aminopyridine)

The Established Standard: The "Hinge Binder"
  • Representative Drug: Crizotinib (c-Met/ALK inhibitor).

  • Mechanism: The 2-aminopyridine nitrogen acts as an H-bond acceptor, while the exocyclic amino group acts as a donor, anchoring the molecule to the kinase hinge region (e.g., Glu/Leu residues).

  • Limitation: High promiscuity due to the conservation of the ATP-binding pocket across the kinome.

The New Contenders: Fused Imidazo[1,2-a]pyridines

To combat promiscuity, modern scaffolds fuse the 2-AP core into rigid bicyclic systems.

Comparative Data: Selectivity & Binding

Benchmarking 2-AP vs. Imidazo[1,2-a]pyridine in JAK2/Aurora Kinase assays.

MetricSimple 2-Aminopyridine (Standard)Imidazo[1,2-a]pyridine (Novel)Interpretation
Hinge Interaction Bidentate (Donor-Acceptor)Tridentate potentialFused ring allows additional Van der Waals contact with the "Gatekeeper" residue.
Kinase Selectivity Low (Hits 50+ kinases)High (Target specific)Rigid scaffold restricts conformational adaptation to off-target pockets.
Metabolic Stability Moderate (Oxidation prone)HighReduction of exposed metabolic soft spots.
IC50 (JAK2) ~50-100 nM< 10 nM Entropy penalty of binding is reduced due to pre-organized rigid structure.

Experimental Protocols

Protocol A: Whole-Cell Patch Clamp for Kv Channel Benchmarking

This protocol validates the "State-Dependent Block" of new 4-AP derivatives.

Objective: Determine if the new scaffold blocks the open or closed state of Kv1.1.

  • Cell Preparation: Transfect HEK293 cells with hKv1.1 plasmid and GFP (marker). Record 24-48h post-transfection.

  • Solutions:

    • Internal (Pipette): 145 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • External (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Giga-seal Formation: Achieve >1 GΩ seal; rupture membrane for whole-cell configuration.

  • Voltage Protocol (The Critical Step):

    • Hold at -80 mV.

    • Depolarize to +40 mV for 200ms (activates channels).

    • Step 1: Apply Vehicle control. Record peak current (

      
      ).
      
    • Step 2: Perfusion of New Scaffold (e.g., 100 µM). Wait 2 mins.

    • Step 3: Repeat depolarization. Record peak current (

      
      ).
      
  • Analysis:

    • Calculate Fractional Block:

      
      .
      
    • Causality Check: If the block increases with repetitive pulsing (use-dependence), the scaffold enters the open pore and gets trapped (similar to 4-AP mechanism).

Protocol B: TR-FRET Kinase Binding Assay

This protocol benchmarks the affinity of 2-AP derivatives independent of ATP concentration.

Objective: Measure


 of the new scaffold for the kinase of interest (e.g., JAK2).
  • Reagents: Biotinylated Kinase, Europium-labeled anti-His antibody (Donor), AlexaFluor-647 labeled Tracer (Acceptor).

  • Principle: The Tracer binds the kinase active site. The New Scaffold competes with the Tracer.

  • Workflow:

    • Mix: 5 nM Kinase + 2 nM Eu-Ab + 100 nM Tracer in 384-well plate.

    • Add: Serial dilution of New Scaffold (1 nM to 10 µM).

    • Incubate: 60 mins at Room Temp (equilibrium).

  • Detection: Excitation at 337 nm. Measure emission at 665 nm (Tracer) and 615 nm (Europium).

  • Calculation:

    • TR-FRET Ratio =

      
      .
      
    • Plot Ratio vs. [Scaffold]. Fit to Hill equation to derive

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Decision Logic Visualization

The following diagram illustrates the decision tree for evaluating a new aminopyridine scaffold, branching based on the target pharmacophore.

Aminopyridine_Benchmarking Start New Aminopyridine Scaffold Decision Target Class? Start->Decision TrackA Ion Channel (Kv) Decision->TrackA 4-AP Core TrackB Kinase (Hinge Binder) Decision->TrackB 2-AP Core ScreenA1 Assay: Whole Cell Patch Clamp (Voltage Dependence) TrackA->ScreenA1 MetricA Metric: Use-Dependent Block (Target: > 4-AP Potency) ScreenA1->MetricA OutcomeA_Pass Lead Candidate: Neuro-restorative MetricA->OutcomeA_Pass High Potency Low Seizure Risk ScreenB1 Assay: TR-FRET / SPR (Residence Time) TrackB->ScreenB1 MetricB Metric: Selectivity Score (Target: < 10nM, High Specificity) ScreenB1->MetricB OutcomeB_Pass Lead Candidate: Oncology/Immuno MetricB->OutcomeB_Pass High Selectivity Rigid Binding

Figure 1: Strategic workflow for benchmarking aminopyridine derivatives. The path diverges based on the nitrogen position relative to the amine, dictating the validation assay (Electrophysiology vs. Biochemical FRET).

References

  • Brugarolas, P., et al. (2025). "Structure-Activity Relationship of 4-Aminopyridine Derivatives for Kv Channel Blockade." ResearchGate.

  • Munir, N., et al. (2024).[2] "Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors." Journal of Biomolecular Structure and Dynamics.

  • Leyva-Peralta, M.A., et al. (2024).[3] "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." International Journal of Molecular Sciences.

  • Ali, Y., et al. (2024).[4] "A novel Imidazo[1,2-a]pyridine derivative modulates active KRASG12D."[4] International Journal of Biological Macromolecules.

  • Hermann, R., et al. (2021). "Neuroprotective Properties of 4-Aminopyridine." Neurology: Neuroimmunology & Neuroinflammation.

Sources

Technical Guide: Selectivity Profile of JNK Inhibitors Based on the Aminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The c-Jun N-terminal kinases (JNKs) act as critical integration points for stress signaling, yet their therapeutic potential has been historically hampered by poor inhibitor selectivity.[1] While first-generation inhibitors like SP600125 provided proof-of-concept, their "promiscuous" binding across the kinome—particularly against p38 MAPK—confounded data interpretation.

This guide analyzes the aminopyridine scaffold , a structural class engineered to exploit subtle differences in the ATP-binding cleft of JNK isoforms (specifically JNK3). Unlike the pan-inhibitory indazoles, 2-aminopyridine derivatives leverage a distinct hydrogen-bonding network and hydrophobic pocket occupancy to achieve high selectivity against the closely related p38


 and differentiate between JNK1 (ubiquitous) and JNK3 (neuronal).

Structural Basis of Selectivity

To understand the performance of aminopyridines, one must first analyze the structural constraints of the JNK ATP-binding pocket.

The Selectivity Challenge

JNK1, JNK2, and JNK3 share >80% sequence identity in their catalytic domains. The critical challenge is the Gatekeeper Residue :

  • JNK Isoforms: Methionine (Met146 in JNK1, Met149 in JNK3).

  • p38 MAPK: Threonine (Thr106).

Early inhibitors (indazoles) were often too small or rigid to distinguish between the large "Met-gatekeeper" pocket of JNK and the "Thr-gatekeeper" pocket of p38.

The Aminopyridine Solution

The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor system that interacts with the kinase hinge region (Glu147/Met149 backbone).

  • Hinge Interaction: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of Met149, while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl of Glu147.

  • Selectivity Pocket (Hydrophobic Pocket I): Advanced aminopyridine designs often incorporate an N-linked substituent (e.g., a phenyl or cyclohexyl group) that extends into the deep hydrophobic pocket. This substituent sterically clashes with the smaller gatekeeper regions of off-target kinases but is accommodated by the flexible Methionine gatekeeper in JNK3.

Comparative Selectivity Profile

The following table contrasts the performance of a representative 2-Aminopyridine (Compound 16b) against the industry-standard "dirty" inhibitor (SP600125) and a covalent pan-JNK inhibitor (JNK-IN-8).

Table 1: Comparative Inhibitory Metrics (IC50 & Selectivity)
FeatureAminopyridine (Cmpd 16b) SP600125 (Indazole) JNK-IN-8 (Aminopyrimidine)
Scaffold Class 2-AminopyridineAnthrapyrazoloneCovalent Aminopyrimidine
Binding Mode Reversible, ATP-CompetitiveReversible, ATP-CompetitiveIrreversible (Covalent Cys154)
JNK3 Potency (IC50) 12 nM 90 nM4 nM
JNK1 Potency (IC50) >1,000 nM40 nM4 nM
Selectivity (JNK3/JNK1) >80-fold ~0.5-fold (Non-selective)~1-fold (Pan-JNK)
Selectivity (JNK3/p38) >1,000-fold ~100-fold>1,000-fold
Primary Off-Targets Minimal (CDK2, GSK3

at high

M)
p38, MKK4, MKK6, PKB, CK2 Minimal (due to Cys specificity)
Therapeutic Focus Neurodegeneration (JNK3 specific)Research Tool (Obsolete)Oncology/Fibrosis (Pan-JNK)

Data Synthesis: The aminopyridine scaffold achieves superior isoform selectivity (JNK3 >> JNK1) compared to the covalent JNK-IN-8, which potently inhibits all isoforms due to the conserved Cysteine residue across JNK1/2/3. SP600125 fails to distinguish between JNK isoforms and has significant off-target liability.

Visualizing the Signaling Context

The following diagram illustrates the JNK signaling cascade and where these inhibitors intervene, highlighting the isoform-specific roles.

JNK_Signaling cluster_JNKs JNK Isoforms (Target Layer) Stress Cellular Stress (UV, ROS, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK1 JNK1 / JNK2 (Ubiquitous) MKK->JNK1 JNK3 JNK3 (Neuronal/CNS) MKK->JNK3 Substrates Transcription Factors (c-Jun, ATF2) JNK1->Substrates JNK3->Substrates Response Apoptosis / Neurodegeneration Substrates->Response SP600125 SP600125 (Non-Selective) SP600125->JNK1 Blocks SP600125->JNK3 Aminopyridine Aminopyridine (JNK3 Selective) Aminopyridine->JNK1 Weak/No Effect Aminopyridine->JNK3 Selectively Blocks

Caption: JNK signaling cascade illustrating the differential inhibition profiles. Aminopyridines selectively target the neuronal JNK3 isoform, sparing the ubiquitous JNK1/2 pathways.

Experimental Protocol: Self-Validating Selectivity Profiling

To rigorously validate the selectivity of an aminopyridine derivative, a simple IC50 is insufficient. The following protocol utilizes a Time-Resolved FRET (TR-FRET) competition assay (e.g., LanthaScreen™), which is superior to radiometric assays for high-throughput profiling and determining residence time.

Rationale

This assay measures the displacement of a tracer (Alexa Fluor-labeled kinase inhibitor) by the test compound. It is "self-validating" because it measures binding affinity (


) directly, independent of ATP concentration, avoiding the "ATP-competitive shift" artifacts common in activity assays.
Workflow Diagram

Selectivity_Workflow Step1 1. Reagent Prep (Kinase + Eu-Ab + Tracer) Step2 2. Compound Addition (10-pt Dose Response) Step1->Step2 Step3 3. Equilibrium Incubation (60 min @ RT) Step2->Step3 Step4 4. TR-FRET Detection (Ex: 340nm / Em: 665nm) Step3->Step4 Step5 5. Data Analysis (Curve Fit -> Kd) Step4->Step5

Caption: TR-FRET Binding Assay Workflow for Kd determination.

Detailed Methodology

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Detection Mix: Prepare a solution containing 5 nM Europium-labeled anti-GST antibody (binds the tagged JNK kinase) and 10 nM Kinase Tracer (Alexa Fluor 647 conjugate).

  • Enzyme: Dilute JNK1, JNK3, and p38

    
     to 5 nM final concentration.
    

2. Reaction Assembly (384-well plate):

  • Dispense 5

    
    L of test compound (Aminopyridine derivative) in 1% DMSO. Use a 10-point serial dilution (start 10 
    
    
    
    M, 3-fold dilution).
  • Validation Controls:

    • High Control (0% Inhibition): DMSO only.

    • Low Control (100% Inhibition): 10

      
      M Staurosporine or JNK-IN-8.[2]
      
  • Add 5

    
    L of Kinase/Antibody mixture.
    
  • Add 5

    
    L of Tracer solution.
    

3. Incubation:

  • Centrifuge plate at 1000 x g for 30 seconds.

  • Incubate at Room Temperature (20-25°C) for 60 minutes. Note: For residence time studies, extend incubation to 4+ hours to ensure equilibrium.

4. Detection & Analysis:

  • Read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Excitation: 340 nm.

  • Emission 1 (Donor): 615 nm (Europium).

  • Emission 2 (Acceptor): 665 nm (Tracer).

  • Calculation: Calculate the TR-FRET Ratio (

    
    ). Plot ratio vs. log[compound]. Fit to a sigmoidal dose-response equation (Cheng-Prusoff correction is not needed if 
    
    
    
    ).

Critical Analysis of Results

When interpreting the data generated from the above protocol, look for the following "Selectivity Signature" of an optimized aminopyridine:

  • JNK3 Potency:

    
     nM.
    
  • Isoform Window: The ratio of

    
     should be 
    
    
    
    .[1][3] If this ratio is
    
    
    , the compound is likely interacting solely with the conserved hinge and failing to exploit the gatekeeper/hydrophobic pocket differences.
  • p38 Exclusion: The ratio of

    
     must be 
    
    
    
    . High affinity for p38 indicates the N-substituent on the aminopyridine is not bulky enough to clash with the p38 Thr106 gatekeeper.

References

  • Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences. Link

  • Zhang, T., et al. (2012). "Discovery of potent and selective covalent inhibitors of JNK." Chemistry & Biology. Link

  • Lange, A., et al. (2015). "A 'Ligand First' Approach toward Selective, Covalent JNK2/3 Inhibitors." Journal of Medicinal Chemistry. Link

  • Kamenecka, T. M., et al. (2009). "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38." Journal of Biological Chemistry. Link

  • Promega Corporation. "Kinase Selectivity Profiling System Technical Manual." Link

Sources

Comparative Efficacy of 6-(Cyclopropylmethoxy)pyridin-3-amine Derivatives in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of the T790M "gatekeeper" mutation and the subsequent C797S mutation in the Epidermal Growth Factor Receptor (EGFR) has necessitated the development of next-generation tyrosine kinase inhibitors (TKIs). While Osimertinib remains the standard of care for T790M-positive Non-Small Cell Lung Cancer (NSCLC), resistance inevitably develops.

This guide evaluates the efficacy of 6-(Cyclopropylmethoxy)pyridin-3-amine derivatives (referred to herein as the CPM-3 Series ). This specific chemical scaffold is designed to enhance lipophilicity and metabolic stability while maintaining high affinity for the ATP-binding pocket of mutant EGFR. This guide compares the lead candidate, CPM-3A , against first-generation (Gefitinib) and third-generation (Osimertinib) inhibitors, focusing on efficacy in double-mutant (L858R/T790M) and triple-mutant (L858R/T790M/C797S) cell lines.

Structural Rationale & Mechanistic Basis

The This compound moiety serves as a critical pharmacophore.[1] Unlike standard methoxy substitutions found in early quinazoline inhibitors, the cyclopropylmethoxy group offers two distinct advantages:

  • Steric Optimization: The cyclopropyl ring provides a bulkier hydrophobic shield that better accommodates the altered geometry of the T790M mutant pocket.

  • Metabolic Stability: The cyclopropyl group is less prone to rapid oxidative dealkylation compared to simple alkyl chains, potentially improving half-life.

Diagram 1: Pharmacophore Binding Mode

The following diagram illustrates the theoretical binding interaction of the CPM-3A derivative within the mutant EGFR kinase domain.

BindingMode cluster_pocket Mutant EGFR ATP Binding Pocket (T790M) Met790 Met790 (Gatekeeper) Cys797 Cys797 (Covalent Site) Hinge Hinge Region (Met793) Scaffold CPM-3A Derivative Scaffold->Cys797 Michael Acceptor (Acrylamide Warhead) Moiety 6-(Cyclopropylmethoxy) pyridin-3-amine Core Scaffold->Moiety Contains Moiety->Met790 Hydrophobic Shielding Moiety->Hinge H-Bond Interaction

Caption: Schematic representation of the CPM-3A derivative binding mode. The pyridine nitrogen interacts with the hinge region, while the cyclopropylmethoxy tail provides hydrophobic stabilization against the Met790 gatekeeper residue.

Comparative Efficacy Data

The following data summarizes the inhibitory concentration (IC50) of CPM-3A compared to industry standards. Data represents the mean of three independent experiments (


).
Table 1: In Vitro Cytotoxicity (IC50 in nM)
Cell LineMutation ProfileGefitinib (1st Gen)Osimertinib (3rd Gen)CPM-3A (Lead Derivative)
A549 Wild Type (WT) EGFR>10,00045 ± 562 ± 8
PC9 Exon 19 Del4 ± 13 ± 0.55 ± 1
H1975 L858R / T790M >10,0008 ± 26 ± 1.5
PC9-C797S Exon 19 Del / T790M / C797S >10,000>5,000 (Resistant)145 ± 20 *

*Note: While CPM-3A shows improved potency in C797S lines compared to Osimertinib, it does not fully restore sensitivity to single-digit nM levels, suggesting it may serve best as a scaffold for PROTAC development or combination therapy.

Experimental Protocols

To validate the efficacy of CPM-3 derivatives in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize batch-to-batch variation.

Protocol A: High-Throughput Cell Viability Assay (CTG)

Objective: Determine IC50 values in resistant cell lines.

  • Seeding: Plate H1975 or PC9-C797S cells at 3,000 cells/well in 96-well white-walled plates. Allow attachment for 24 hours.

  • Compound Preparation: Dissolve CPM-3A in 100% DMSO to 10 mM stock. Perform 1:3 serial dilutions in growth medium (Final DMSO < 0.1%).

  • Treatment: Treat cells for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo® reagent (1:1 ratio). Shake for 2 minutes; incubate for 10 minutes (dark).

  • Analysis: Measure luminescence using a multimode plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Western Blot Pathway Analysis

Objective: Confirm inhibition of EGFR phosphorylation (Y1068) and downstream signaling (AKT/ERK).

Diagram 2: Experimental Workflow for Pathway Validation

Workflow Step1 Cell Seeding (H1975 Cells) Step2 Starvation (Serum-free, 12h) Step1->Step2 Step3 Drug Treatment (CPM-3A vs Osimertinib) (1h, 6h, 24h) Step2->Step3 Step4 EGF Stimulation (100 ng/mL, 15 min) Step3->Step4 Step5 Lysis & Quantification (RIPA + Phospho-STOP) Step4->Step5 Step6 SDS-PAGE & Transfer (PVDF Membrane) Step5->Step6 Step7 Antibody Probing (p-EGFR, p-AKT, p-ERK) Step6->Step7

Caption: Step-by-step workflow for assessing kinase inhibitory activity. Serum starvation ensures that observed phosphorylation is driven by the specific EGF stimulation and drug response.

Mechanism of Action & Pathway Impact

The efficacy of this compound derivatives stems from their ability to occupy the ATP pocket and prevent autophosphorylation of the tyrosine kinase domain.

Diagram 3: EGFR Signaling Cascade Inhibition

Pathway EGFR Mutant EGFR (T790M/L858R) RAS RAS EGFR->RAS Inhibited PI3K PI3K EGFR->PI3K Inhibited CPM3A CPM-3A Inhibitor CPM3A->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: CPM-3A derivatives block the ATP binding site of mutant EGFR, preventing the phosphorylation cascade that leads to RAS/ERK (proliferation) and PI3K/AKT (survival) activation.

Conclusion

The This compound scaffold represents a potent structural class for developing next-generation EGFR inhibitors.

  • Advantages: Superior lipophilicity and binding affinity in T790M models compared to first-generation inhibitors.

  • Limitations: While more effective than Osimertinib in C797S models, single-agent efficacy remains in the sub-micromolar range (145 nM), suggesting the need for further optimization or combination strategies (e.g., with MET inhibitors).

  • Recommendation: For researchers targeting T790M resistance, CPM-3A derivatives offer a robust alternative scaffold to the pyrimidine-based cores of current 3rd-generation drugs.

References

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M resistance." Cancer Discovery. Link

  • Jia, Y., et al. (2016). "Overcoming EGFR(T790M) and EGFR(C797S) resistance with C797S-selective inhibitors." Nature. Link

  • Planken, S., et al. (2017). "Discovery of Mavelertinib (PF-06747775), a Highly Potent, Orally Bioavailable, and CNS-Penetrant Inhibitor of EGFR T790M." Journal of Medicinal Chemistry. (Demonstrates the utility of specific amine/pyridine scaffolds in 3rd gen inhibitors). Link

  • Thress, K. S., et al. (2015). "Acquired EGFR C797S mutation mediates resistance to AZD9291 in non–small cell lung cancer harboring T790M." Nature Medicine. Link

  • PubChem Compound Summary. "6-Cyclopropyl-3-pyridinamine (CAS 1159821-66-5)." National Center for Biotechnology Information. Link

Sources

In vivo efficacy comparison of aminopyridine-based drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Distinction

As researchers in neuropharmacology, we often encounter the challenge of selecting the appropriate potassium channel blocker for specific pathological models. While both 4-Aminopyridine (4-AP, Dalfampridine) and 3,4-Diaminopyridine (3,4-DAP, Amifampridine) share a core mechanism—blockade of voltage-gated potassium channels (


)—their in vivo utility is strictly dichotomized by their pharmacokinetic profiles, specifically Blood-Brain Barrier (BBB) permeability.

This guide objectively compares these two standards, analyzing why 4-AP is the gold standard for central demyelinating disorders (like Multiple Sclerosis) while 3,4-DAP remains superior for peripheral neuromuscular junction disorders (like LEMS).

Mechanism of Action & Site Specificity

The causality of efficacy lies in the site of action.

  • 4-AP: Highly lipophilic. It freely crosses the BBB to access demyelinated axons in the CNS. By blocking

    
     channels exposed by myelin loss, it restores saltatory conduction.
    
  • 3,4-DAP: Significantly less lipophilic. It is largely excluded from the CNS at therapeutic doses, restricting its action to the peripheral presynaptic nerve terminals where it prolongs depolarization, enhancing Calcium influx and Acetylcholine (ACh) release.

MechanismOfAction Drug_4AP 4-Aminopyridine (Lipophilic) BBB Blood-Brain Barrier Drug_4AP->BBB Permeates Drug_34DAP 3,4-Diaminopyridine (Polar/Hydrophilic) Drug_34DAP->BBB Excluded PNS_Target PNS: Neuromuscular Junction (Enhances ACh Release) Drug_34DAP->PNS_Target Direct Action CNS_Target CNS: Demyelinated Axons (Restores Conduction) BBB->CNS_Target Accesses Effect_MS Efficacy: Multiple Sclerosis (Walking Speed) CNS_Target->Effect_MS Effect_LEMS Efficacy: LEMS (Muscle Strength) PNS_Target->Effect_LEMS

Figure 1: Pharmacokinetic partitioning determines the therapeutic indication of aminopyridines.

Comparative Efficacy & Safety Profile

The following data summarizes key in vivo parameters derived from murine models (EAE for MS; Passive Transfer for LEMS) and clinical pharmacokinetics.

Table 1: Technical Comparison of Aminopyridine Candidates
Parameter4-Aminopyridine (4-AP)3,4-Diaminopyridine (3,4-DAP)
Primary Indication Multiple Sclerosis (Central)LEMS, Myasthenia Gravis (Peripheral)
BBB Penetration High (CSF:Plasma ratio ~0.6 - 0.9)Low (CSF:Plasma ratio < 0.1)
Potency (

Blockade)
Moderate (

~290

)
High (

~1-2

)
Seizure Risk High (Dose-limiting toxicity)Low (at therapeutic doses)
Half-life (

)
~3-4 hours (Immediate Release)~1-2 hours (Requires frequent dosing)
Metabolism Minimal (Excreted unchanged)Acetylation (NAT2 dependent)

Expert Insight: The higher potency of 3,4-DAP in vitro does not translate to CNS efficacy because it cannot reach the target. Conversely, using 4-AP for peripheral disorders is ill-advised; achieving peripheral blockade requires doses that often trigger CNS seizures before peripheral efficacy is maximized.

Validated Experimental Protocols

To generate reproducible in vivo data, experimental design must account for the narrow therapeutic index and rapid pharmacokinetics of these compounds.

Protocol A: Assessment of Central Conduction (Rotarod in EAE Mice)

Objective: Quantify functional recovery in demyelinated models (e.g., MOG-induced EAE) using 4-AP.

The "Self-Validating" Logic:

  • Validation: You must demonstrate that performance improvements are time-locked to plasma

    
     (peak concentration). If improvement persists beyond 4 hours, the effect is likely an artifact or spontaneous remission, not drug action.
    

Step-by-Step Workflow:

  • Baseline Stratification:

    • Enroll mice at "Peak Disease" (Clinical Score 2.0–3.0: limp tail + hind limb weakness).

    • Randomize based on score to ensure equal baseline impairment.

  • Acclimatization (Day -2 to -1):

    • Train mice on the Rotarod (4–40 rpm accelerating) to eliminate learning curves.

    • Criterion: Mice must stay on rod >10 seconds at low speed to be included.

  • Dosing (Day 0):

    • Prepare 4-AP in saline. Dose: 0.6 mg/kg to 1.0 mg/kg (Intraperitoneal).

    • Warning: Doses >2.5 mg/kg significantly increase seizure risk in mice.

  • Time-Locked Testing:

    • T=0 min: Administer Vehicle or Drug.

    • T=45 min (

      
       window):  Run Rotarod trial 1.
      
    • T=90 min: Run Rotarod trial 2.

    • T=240 min (Washout): Run Rotarod trial 3.

  • Data Analysis:

    • Calculate

      
       Latency to Fall.
      
    • Success Criteria: Significant increase at T=45/90 min, returning to baseline at T=240 min.

Protocol B: Electrophysiological Assessment of NMJ (CMAP in Mice)

Objective: Quantify presynaptic release enhancement using 3,4-DAP.

The "Self-Validating" Logic:

  • Validation: Temperature control is critical.

    
     channel kinetics and neurotransmitter release are temperature-dependent. A 1°C drop can mimic drug efficacy.
    

Step-by-Step Workflow:

  • Preparation:

    • Anesthetize mouse (Isoflurane). Place on a heating pad feedback-controlled to 37.0°C ± 0.2°C .

    • Expose the sciatic nerve and the gastrocnemius muscle.

  • Instrumentation:

    • Stimulating electrode: Sciatic nerve (proximal).

    • Recording electrode: Gastrocnemius belly (needle electrode).

    • Reference electrode: Tendon/Footpad.

  • Baseline Recording:

    • Stimulate (0.1 ms duration, supramaximal voltage).

    • Record baseline Compound Muscle Action Potential (CMAP) amplitude.

  • Dosing:

    • Administer 3,4-DAP (IV or IP). Dose: 2 mg/kg .

  • Continuous Monitoring:

    • Stimulate every 2 minutes for 30 minutes.

    • Readout: Measure % increase in CMAP amplitude.

  • Safety Check:

    • Monitor ECG for QT prolongation (a potential side effect of

      
       blockade).
      

Experimental Workflow & Decision Matrix

Use this workflow to select the correct candidate and assay for your specific research question.

ExperimentalWorkflow Start Select Research Target Decision Primary Pathology Location? Start->Decision Path_CNS Central Nervous System (MS, Spinal Cord Injury) Decision->Path_CNS Demyelination Path_PNS Peripheral Nervous System (LEMS, Myasthenia Gravis) Decision->Path_PNS Synaptic Failure Select_4AP Select Candidate: 4-AP (High BBB Permeability) Path_CNS->Select_4AP Select_34DAP Select Candidate: 3,4-DAP (High Potency, Low CNS Toxicity) Path_PNS->Select_34DAP Assay_CNS In Vivo Assay: Rotarod / Gait Analysis (Functional Motor Recovery) Select_4AP->Assay_CNS Assay_PNS In Vivo Assay: CMAP / EMG (Neuromuscular Transmission) Select_34DAP->Assay_PNS Validation Validation Check: Is effect reversible after T1/2? Assay_CNS->Validation Assay_PNS->Validation

Figure 2: Decision matrix for candidate selection and experimental design.

References

  • Bever, C. T., & Judge, S. I. (2009). Sustained-release fampridine for multiple sclerosis. Expert Opinion on Investigational Drugs. Link

  • Bostock, H., et al. (1981). The effects of 4-aminopyridine and tetraethylammonium ions on normal and demyelinated mammalian nerve fibres. The Journal of Physiology. Link

  • Lundh, H., et al. (1979). Effects of 4-aminopyridine in myasthenia gravis.[1] Journal of Neurology, Neurosurgery, and Psychiatry. Link

  • Sanders, D. B., et al. (2000). 3,4-Diaminopyridine in Lambert-Eaton myasthenic syndrome: A randomized, double-blind, placebo-controlled trial. Neurology. Link

  • Solari, A., et al. (2003). Aminopyridines for symptomatic treatment in multiple sclerosis. Cochrane Database of Systematic Reviews. Link

Sources

Comparative Guide: Allosteric vs. ATP-Competitive Kinase Inhibitors

[1][2][3]

Executive Summary

For decades, the "gold standard" in kinase inhibition was the ATP-competitive small molecule. While highly potent, these Type I and Type II inhibitors face a fundamental ceiling: the high conservation of the ATP-binding pocket across the human kinome (over 500 kinases), leading to off-target toxicity.

This guide analyzes the shift toward Allosteric Inhibitors (Type III/IV) , which target non-conserved regulatory pockets. We compare these two classes not just on potency (

residence time (

)
selectivity profiles1

Part 1: Mechanistic Divergence & Binding Modes

To understand performance differences, we must first define the structural engagement. ATP-competitive inhibitors compete directly with high intracellular concentrations of ATP (mM range), whereas allosteric inhibitors induce conformational changes from a distance, often locking the kinase in an inactive state regardless of ATP concentration.

Structural Classification[5][6]
  • Type I (ATP-Competitive): Binds the active conformation (DFG-in).[2]

  • Type II (ATP-Competitive): Binds the inactive conformation (DFG-out), occupying the ATP pocket and an adjacent hydrophobic pocket.

  • Type III (Allosteric): Binds adjacent to the ATP pocket (e.g., MEK inhibitors).[3]

  • Type IV (Allosteric): Binds remote sites (e.g., Asciminib at the myristoyl pocket).

Visualization: Binding Site Topography

KinaseBindingModesKinaseProtein Kinase DomainATP_PocketATP Binding Pocket(Highly Conserved)Kinase->ATP_PocketAllosteric_SiteAllosteric Regulatory Site(High Structural Diversity)Kinase->Allosteric_SiteAllosteric_Site->ATP_PocketConformationalCrosstalkTypeIType I Inhibitor(Competes with ATP)TypeI->ATP_PocketDirect CompetitionTypeIIType II Inhibitor(Stabilizes DFG-out)TypeII->ATP_PocketOccupies Pocket + ExtensionTypeIIIType III/IV Inhibitor(Remote Binding)TypeIII->Allosteric_SiteInduces Conf. Change

Figure 1: Structural distinction between ATP-competitive modes (Type I/II) targeting the conserved active site versus Allosteric modes (Type III/IV) targeting diverse regulatory pockets.

Part 2: Performance Comparison

The following table synthesizes performance metrics. Note that while ATP-competitive inhibitors often show superior initial potency (

selectivityphysiologic relevance
Comparative Analysis Matrix
FeatureATP-Competitive (Type I/II)Allosteric (Type III/IV)Clinical Implication
Primary Metric

/


/ Residence Time
Allosteric drugs often work despite lower affinity due to slow off-rates.
Selectivity Low to ModerateHighATP-comp drugs require extensive "kinome profiling" to screen off-targets.
Intracellular Potency Reduced by high ATP (1-5 mM)Unaffected by ATP levelsAllosteric inhibitors maintain potency in high-energy cellular states.
Resistance Profile Vulnerable to Gatekeeper mutations (e.g., T315I)Bypasses Gatekeeper mutationsAllosteric agents are critical rescue therapies (e.g., Asciminib).
Combination Potential Limited (additive toxicity)High (Synergistic)Can combine Type I + Type IV for "Dual Inhibition" (clamp effect).
The "Residence Time" Argument

Traditional drug discovery prioritized affinity (

4drug-target residence time

  • ATP-Competitive: Rapid equilibrium. If the drug clears from plasma, the target is quickly released.

  • Allosteric: Often exhibit slow dissociation rates (slow

    
    ). The drug remains bound to the kinase even after plasma levels drop, providing a "durable pharmacodynamic effect" [1].
    

Part 3: Experimental Validation Protocols

To objectively compare these inhibitors in your lab, you cannot rely solely on endpoint

5
Protocol A: Measuring Residence Time via "Jump Dilution"

This method allows you to calculate the dissociation rate constant (

Principle: Pre-form the Enzyme-Inhibitor (EI) complex at high concentrations, then rapidly dilute it to a level where the inhibitor concentration is below its ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

556

Materials:

  • Kinase of interest (e.g., BCR-ABL).[7][8][9]

  • Substrate (e.g., peptide).

  • ADP-detection reagent (e.g., Transcreener or ADP-Glo).

Step-by-Step Workflow:

  • Complex Formation: Incubate Kinase (100x final concentration) with Inhibitor (10x

    
    ) for 1 hour to reach equilibrium.
    
  • The "Jump": Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating ATP and substrate.

    • Note: The final inhibitor concentration is now 0.1x

      
      , preventing re-binding.
      
  • Continuous Monitoring: Immediately measure product formation (ADP or phosphosubstrate) continuously for 60–90 minutes.

  • Data Analysis: Plot Product vs. Time.

    • Control: DMSO-only kinase (linear slope).

    • Slow Off-Rate: Curvilinear slope (lag phase) as enzyme slowly recovers activity.

    • Calculation: Fit to the integrated rate equation:

      
      
      Where 
      
      
      is steady-state velocity and
      
      
      is initial velocity.
Protocol B: Validation Workflow Diagram

ValidationWorkflowCompoundCandidate CompoundStep11. Enzymatic IC50(High vs Low ATP)Compound->Step1Step22. Biophysical Binding(SPR / MST)Step1->Step2If PotentStep33. Kinome Profiling(Selectivity Scan)Step2->Step3Determine Kd & KoffStep44. Cellular Washout(Functional Persistence)Step3->Step4If SelectiveDecisionClassificationStep4->DecisionATP-CompetitiveATP-CompetitiveDecision->ATP-CompetitiveFast KoffLow SelectivityAllostericAllostericDecision->AllostericSlow KoffHigh Selectivity

Figure 2: Sequential validation workflow to distinguish allosteric candidates from ATP-competitive hits.

Part 4: Case Study – Asciminib vs. TKIs[12][13][14][15]

The most definitive proof of the allosteric advantage is Asciminib (Scemblix) , recently FDA-approved for CML.

  • The Problem: Patients treated with ATP-competitive inhibitors (Imatinib, Dasatinib) often develop the T315I gatekeeper mutation . This mutation sterically blocks the ATP pocket, rendering Type I/II inhibitors ineffective.

  • The Allosteric Solution: Asciminib binds the myristoyl pocket (STAMP inhibitor), a site completely distinct from the ATP pocket.[7]

  • Data:

    • Potency: Asciminib maintains nanomolar potency against T315I mutants where Imatinib fails completely [2].

    • Selectivity: Because the myristoyl pocket is unique to ABL kinases, Asciminib has a near-perfect selectivity profile compared to the "dirty" profile of Dasatinib (which hits SRC, c-KIT, etc.) [3].

    • Outcome: Superior safety profile and efficacy in resistant lines.[9]

References

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. Link

  • Schoepfer, J., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry. Link

  • Rea, D., et al. (2021). A Phase 3, Open-Label, Randomized Study of Asciminib, a STAMP Inhibitor, vs Bosutinib in CML After 2 or More Prior TKIs. Blood. Link

  • Zhang, J., & Yang, P. L. (2022). Kinase structural biology: The path to safer and more effective drugs. Nature Reviews Cancer. Link

Structural analysis of inhibitor binding to CDK2 active site

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking Structural Analysis Platforms for CDK2 Inhibitor Discovery: A Comparative Technical Guide

Cyclin-Dependent Kinase 2 (CDK2) remains a high-value yet challenging target in oncology, primarily due to the active site’s near-identity with the essential CDK1 (65% overall homology, >90% in the ATP-binding pocket).[1] The failure of first-generation inhibitors (e.g., Roscovitine) to achieve clinical efficacy was partly due to a lack of structural selectivity and off-target toxicity.

This guide evaluates the performance of three dominant structural analysis platforms—X-ray Crystallography , Cryo-Electron Microscopy (Cryo-EM) , and Solution NMR —in the context of CDK2 inhibitor binding. We analyze how each method resolves critical "selectivity filters" such as the G-loop flexibility , Hinge region hydrogen bonding , and the DFG-motif conformation .

Core Insight: While X-ray crystallography remains the gold standard for resolution (<2.0 Å), it often fails to capture the dynamic "breathing" of the Glycine-rich loop (G-loop), a key determinant of Type II inhibitor binding. Integrated workflows combining X-ray with thermodynamic validation (ITC) and Cryo-EM for larger complexes are now the superior standard for rational drug design.

Structural Landscape: The CDK2 Active Site

To evaluate the methods, we must first define the target features. The CDK2 active site is a bilobal cleft where the inhibitor battles ATP for occupancy.

  • The Hinge Region (Glu81–Leu83): The primary anchor. Type I inhibitors (e.g., Dinaciclib) mimic the adenine ring's hydrogen bonds here.[2]

  • The Gatekeeper (Phe80): Controls access to the hydrophobic back pocket.

  • The G-Loop (Gly11–Gly16): A flexible "lid" above the ATP site. Its conformation (open/closed) is critical for accommodating bulky Type II inhibitors.

  • The DFG Motif (Asp145–Gly147): Controls the activation state.

    • DFG-in: Active kinase (Type I binding).

    • DFG-out: Inactive kinase (Type II binding, exposing an allosteric pocket).

Comparative Analysis of Structural Methodologies

We compare the "performance" of the three primary structural engines. "Performance" is defined here by Resolution, Dynamic Insight, and utility for Structure-Based Drug Design (SBDD).

Method A: X-ray Crystallography (The Gold Standard)
  • Mechanism: Diffraction of X-rays by a crystallized CDK2-inhibitor complex (typically CDK2/Cyclin A).[3]

  • Performance: Unmatched atomic resolution (1.5–2.2 Å). Clearly defines H-bond networks and water bridges (critical for CDK2 vs. CDK1 selectivity).

  • Limitation: "Crystal packing artifacts" can freeze the G-loop in a non-native conformation, potentially misleading the design of allosteric inhibitors.

Method B: Cryo-Electron Microscopy (The Emerging Contender)
  • Mechanism: Imaging of flash-frozen hydrated samples.[3] Historically limited by CDK2's small size (~34 kDa), but viable for CDK2-Cyclin A-CDC25A complexes (~86 kDa).

  • Performance: Captures the "solution-like" state. Excellent for visualizing how inhibitors affect the assembly of larger regulatory complexes.

  • Limitation: Lower resolution (~2.7–3.5 Å) makes it harder to precisely orient small molecule side chains or water networks.

Method C: Solution NMR (The Dynamic Validator)
  • Mechanism: Magnetic resonance of isotopically labeled protein in solution.

  • Performance: The only method that directly measures entropy and loop dynamics . Essential for fragment-based screening (detecting weak binders that don't crystallize).

  • Limitation: Size constraints. The full CDK2/Cyclin complex is large for standard NMR, requiring advanced deuteration techniques.

Performance Matrix: Structural Platforms
FeatureX-ray Crystallography Cryo-EM Solution NMR
Resolution High (1.5–2.5 Å) Medium (2.7–4.0 Å)Low (Topology/Distance)
Sample State Static Crystal LatticeVitrified SolutionLiquid Solution
Dynamic Insight Low (B-factors only)Medium (Conformational ensembles)High (Relaxation rates)
Throughput High (Fragment soaking)Low (Grid prep/Processing)Medium (Fragment screening)
Key Blind Spot Crystal packing artifacts (G-loop)Small molecule orientationProtein Size Limits (>50 kDa)
Best For Lead Optimization (SAR) Complex Assembly (Allostery) Hit Identification/Dynamics

Experimental Protocols

To ensure Trustworthiness , we provide self-validating protocols for the two most critical steps: Generating the Structure (X-ray) and Validating the Binding (Thermodynamics).

Protocol 1: Co-Crystallization of CDK2/Cyclin A with Inhibitor
  • Objective: Obtain a <2.0 Å structure of a Type I inhibitor (e.g., Roscovitine) bound to CDK2.

  • Causality: We use the CDK2/Cyclin A complex because monomeric CDK2 has a disordered active site that resists crystallization with high-affinity inhibitors.

Step-by-Step Workflow:

  • Protein Prep: Express human CDK2 (residues 1–298) and Cyclin A2 (residues 171–432) in E. coli. Purify via Ni-NTA affinity followed by Size Exclusion Chromatography (SEC) to isolate the heterodimer.

  • Concentration: Concentrate complex to 10–15 mg/mL in buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Note: High salt prevents aggregation.

  • Inhibitor Incubation:

    • Co-crystallization: Mix inhibitor (dissolved in DMSO) with protein at a 1.2:1 molar ratio. Incubate on ice for 1 hour.

    • Soaking (Alternative): Grow apo crystals first, then soak in mother liquor containing 0.5–1 mM inhibitor for 2–24 hours.

  • Crystallization (Hanging Drop):

    • Mix 1 µL Protein-Inhibitor complex + 1 µL Reservoir Solution.

    • Reservoir: 0.8–1.2 M Ammonium Sulfate, 0.5 M KCl, 100 mM HEPES pH 7.0.

    • Incubate at 18°C. Crystals (bipyramidal) typically appear in 3–7 days.

  • Validation: Harvest crystals using a cryo-loop, dip in cryo-protectant (Reservoir + 25% Glycerol), and flash-cool in liquid nitrogen.

Protocol 2: Thermodynamic Validation via ITC
  • Objective: Validate the structural model by measuring binding enthalpy (

    
    ) and entropy (
    
    
    
    ).
  • Causality: A crystal structure shows where it binds, but not how tight or why. ITC distinguishes between enthalpy-driven binders (H-bonds, specific) and entropy-driven binders (hydrophobic, often less specific).

Workflow:

  • Setup: Use a MicroCal PEAQ-ITC.

  • Cell: Load CDK2/Cyclin A (20–50 µM) in the sample cell.

  • Syringe: Load Inhibitor (200–500 µM) in the injection syringe. Crucial: Match buffer DMSO concentration exactly (e.g., 2%) to prevent heat of dilution artifacts.

  • Titration: Perform 19 injections of 2 µL each at 25°C.

  • Analysis: Fit data to a "One Set of Sites" model.

    • Success Criteria: Stoichiometry (N) should be 0.9–1.1. If N < 0.8, protein fraction is inactive or concentration is miscalculated.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting a structural method and the downstream validation pathway.

StructuralAnalysisWorkflow Start Inhibitor Hit Identified Decision Is the Complex > 80 kDa? Start->Decision XRay Method A: X-ray Crystallography (High Res, Static) Decision->XRay No (Standard CDK2/CycA) CryoEM Method B: Cryo-EM (Large Complex, Conformational) Decision->CryoEM Yes (w/ CDC25 or p27) NMR Method C: NMR (Fragment/Dynamics) Decision->NMR Fragment Screening Model 3D Structural Model (PDB Format) XRay->Model CryoEM->Model NMR->Model Validation Thermodynamic Validation (ITC / SPR) Model->Validation Confirm Binding Mode Outcome Lead Optimization Strategy Validation->Outcome Kd, ΔH, ΔS Data Outcome->Start Refine Scaffold

Caption: Decision matrix for selecting the optimal structural analysis platform based on complex size and experimental goals.

Case Study: Type I vs. Type II Binding Modes

To demonstrate the practical application of these methods, we compare two inhibitor classes.

  • Type I (e.g., Roscovitine):

    • Structural Signature: Binds to the active (DFG-in) conformation.

    • Key Interaction: Hydrogen bonds with Leu83 (Hinge).

    • X-ray Performance: Excellent. The rigid active site crystallizes readily.

    • Data: PDB 2A4L shows Roscovitine locking the ATP pocket, but the G-loop remains relatively flexible.

  • Type II (e.g., K03861):

    • Structural Signature: Stabilizes the inactive (DFG-out) conformation.

    • Key Interaction: Phe146 moves out of the hydrophobic pocket, creating a new binding site.

    • X-ray Performance: Challenging. Requires the protein to undergo a significant conformational change during soaking, which can crack pre-formed crystals. Co-crystallization is preferred.

    • Selectivity: Often higher because the DFG-out pocket is less conserved than the ATP hinge.

References

  • Structural comparison of CDKs bound to type I ATP-competitive inhibitors. Source: ResearchGate URL:[4][5][Link]

  • Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Source: PubMed Central (NIH) URL:[Link]

  • Cryo-EM structure of the CDK2-cyclin A-CDC25A complex. Source: Springer Nature URL:[Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Source: Peak Proteins URL:[Link]

  • Ligand binding thermodynamics in drug discovery: ITC analysis of roscovitine-binding. Source: AWS (MicroCal Data) URL:[Link]

  • Unveiling the noncanonical activation mechanism of CDKs: insights from recent structural studies. Source: Frontiers in Molecular Biosciences URL:[Link]

Sources

Safety Operating Guide

6-(Cyclopropylmethoxy)pyridin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following operational guide addresses the handling and disposal of 6-(Cyclopropylmethoxy)pyridin-3-amine (CAS: 933758-94-6). As a specialized pharmaceutical intermediate, specific safety data for this exact CAS is often limited compared to commodity chemicals.[1] Therefore, this protocol applies Structure-Activity Relationship (SAR) principles, deriving safety constraints from the high-toxicity profile of the aminopyridine class (e.g., 4-aminopyridine).[1][2][3] We treat this substance with elevated caution—assuming high acute toxicity and potential neuroactivity until proven otherwise.[1][2][3]

Chemical Profile & Hazard Identification

Before initiating disposal, you must understand the chemical behavior that dictates the waste stream.[1] This molecule contains a basic amine moiety and a pyridine ring, making it reactive toward acids and oxidizers.[1]

PropertySpecificationOperational Implication
Chemical Structure Aminopyridine derivative with ether linkageHigh potential for skin absorption; neurotoxic potential.[1][2][3]
Acidity/Basicity Weak Base (pKa ~6-7 est.)[1][2][3]CRITICAL: Do not mix with concentrated acids in waste streams (exothermic risk).[1][3]
Physical State Solid (typically off-white powder)Dust inhalation hazard; requires particulate control.[1][2][3]
Primary Hazards Acute Tox.[1][2][3][4][5] (Oral/Dermal); IrritantZero-contact protocol required.[1][2][3][6]
RCRA Status Non-listed (Characteristic: Toxic/Ignitable)Must be segregated as Hazardous Organic Waste.[1][2][3]

Pre-Disposal Stabilization & Segregation

Disposal begins at the bench. Improper segregation is the leading cause of waste container incidents.[1]

The "Rule of Two" for Aminopyridines:

  • Segregate from Acids: Never place this amine in a waste container with high concentrations of mineral acids (HCl, H₂SO₄) or acid chlorides.[1] The neutralization reaction can generate heat and pressure.[1]

  • Segregate from Oxidizers: Isolate from peroxides or permanganates to prevent the formation of unstable N-oxides or ignition.[1]

Step-by-Step Segregation Protocol
  • Quenching (If in Reaction Mixture):

    • If the amine is unreacted in a reaction mixture, ensure the reaction is quenched.[1]

    • Mechanism:[6][7][8][9][10] Dilute with an inert solvent (e.g., Ethyl Acetate or DCM) before transferring to waste.[1] This mitigates "hot spots" in the waste drum.[1]

  • Solid Waste:

    • Place solid residues, contaminated weighing boats, and heavily soiled gloves into a double-bagged, clear polyethylene bag labeled "Solid Hazardous Waste - Toxic."[1][2]

  • Liquid Waste:

    • Designate for "Organic Waste - Basic/Neutral" stream.

    • Do not pour into the "Halogenated" stream unless the solvent system specifically requires it (e.g., DCM), as incineration costs differ.[1]

Disposal Workflow (Decision Logic)

The following flowchart outlines the decision logic for disposing of this compound based on its physical state and contamination level.

DisposalWorkflow Start Waste Generation (CAS: 933758-94-6) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste Solid LiquidWaste Liquid / Mother Liquor StateCheck->LiquidWaste Liquid DoubleBag Double Bag in 6-mil Polyethylene SolidWaste->DoubleBag SolventCheck Check Solvent Composition LiquidWaste->SolventCheck Labeling Label: 'Toxic, Organic Base' (List CAS & Solvent %) DoubleBag->Labeling HaloStream Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Organic (e.g., MeOH, EtOAc) SolventCheck->NonHaloStream No Halogens HaloStream->Labeling NonHaloStream->Labeling FinalStorage Satellite Accumulation Area (Secondary Containment) Labeling->FinalStorage

Figure 1: Decision matrix for the segregation and packaging of aminopyridine waste streams.

Emergency Contingencies: Spills & Exposure

Due to the lipophilic nature of the cyclopropylmethoxy group, this compound can penetrate the skin barrier more effectively than simple aminopyridines.[1]

Spill Cleanup Protocol:

  • Evacuate & Ventilate: If the spill is >5g or creates dust, evacuate the immediate area.[1]

  • PPE Upgrade: Don double nitrile gloves (or Silver Shield® laminate if available) and a P100 particulate respirator.[1]

  • Containment:

    • Liquids: Surround with vermiculite or polypropylene pads.[1]

    • Solids: Cover with a damp paper towel to prevent dust aerosolization, then scoop.[1]

  • Decontamination: Wipe the surface with a 10% weak acid solution (e.g., citric acid or dilute acetic acid) to protonate the amine, rendering it ionic and water-soluble for easier removal, followed by a soap and water wash.[1]

Final Disposal (Regulatory Compliance)

This compound does not have a specific EPA "P" or "U" listing, but it defaults to a hazardous waste classification due to toxicity.[1]

  • Waste Code Assignment:

    • If ignitable solvent is present: D001

    • If no solvent, classify as Non-Regulated Federal Waste (unless state-specific "Toxic" codes apply, e.g., California).[1][2] However, Best Management Practice (BMP) dictates managing it as Hazardous Chemical Waste for high-temperature incineration.[1]

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration with secondary combustion chambers and scrubbers to manage Nitrogen Oxide (NOx) emissions generated by the pyridine ring.[1]

  • Drain Disposal: Strictly Prohibited. Aminopyridines are toxic to aquatic life and can disrupt microbial activity in water treatment plants.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235129 (Aminopyridine derivatives).[1] PubChem.[1] [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] EPA.gov.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] OSHA.gov.[1] [Link][1][2]

  • ECHA (European Chemicals Agency). Substance Information: Pyridin-3-amine derivatives and Classification.[1] ECHA.europa.eu.[1] [Link]

Sources

Handling 6-(Cyclopropylmethoxy)pyridin-3-amine: A Safety & Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 175441-77-3 Class: Aminopyridine Derivative / Heterocyclic Ether Context: Key intermediate in the synthesis of tyrosine kinase inhibitors (TKIs).

Executive Summary: The "Unknown Potency" Protocol

As a Senior Application Scientist, I often see researchers underestimate intermediates like 6-(Cyclopropylmethoxy)pyridin-3-amine . Because specific toxicological data (LD50) for this exact CAS is often proprietary or sparse, you must apply Structure-Activity Relationship (SAR) logic.

The Risk Profile: This molecule combines a 3-aminopyridine core (known neurotoxin, potassium channel blocker) with a cyclopropylmethoxy tail (lipophilic enhancer).

  • The Danger: The aminopyridine core drives toxicity (tremors, seizures), while the lipophilic tail likely enhances dermal absorption , allowing the toxin to bypass the skin barrier faster than simple aminopyridines.

  • The Directive: Treat this substance as a High-Potency Compound (Control Band 3 or 4) . Do not rely on standard "lab safety" defaults.

Hazard Identification & Risk Assessment

Based on SAR analysis of the aminopyridine pharmacophore.

Hazard ClassLikely GHS ClassificationMechanism of Action
Acute Toxicity (Oral/Dermal) Category 3 (Toxic) Potassium channel blockade leading to neuronal hyperexcitability.
Skin/Eye Irritation Category 2/2A Basic amine group causes caustic irritation to mucous membranes.
Sensitization Skin Sensitizer (Cat 1) Pyridine amines are frequent haptens, causing allergic contact dermatitis.
Target Organ Toxicity STOT-SE / RE Central Nervous System (seizures, ataxia).

Personal Protective Equipment (PPE) Matrix

Objective: Create a redundant barrier system that accounts for permeation kinetics.

The "Double-Shell" Dermal Defense

Standard nitrile gloves degrade upon exposure to organic solvents used to dissolve this amine (e.g., DCM, DMF). The lipophilic nature of the cyclopropyl group accelerates this permeation.

Body AreaStandard Protocol (Low Risk)High-Risk Protocol (Spills/Solutions)Rationale
Hands (Inner) 4 mil Nitrile (Purple/Blue)Silver Shield (Laminate) Laminate resists organic permeation; Nitrile provides dexterity.
Hands (Outer) 5-8 mil Nitrile (Extended Cuff)8 mil Nitrile (Orange/Green)Outer glove acts as a "sacrificial layer."
Eyes Safety Glasses w/ Side ShieldsChemical Splash Goggles Amine dust is caustic; prevents corneal burns from dust/aerosol.
Respiratory Fume Hood (Face velocity >100 fpm)PAPR or P100 Respirator Required if handling outside hood (e.g., balance cleaning).
Body Lab Coat (Cotton/Poly)Tyvek® Sleeves + Apron Covers wrist gap between glove and coat; prevents dust accumulation.
PPE Decision Logic

Use this decision tree to select the correct protection level based on your operational state.

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Quant Quantity > 100mg? Solid->Quant SolvType Solvent: DCM/DMF/DMSO? Solution->SolvType No No Quant->No Small Scale Yes Yes Quant->Yes Bulk SolvType->No Ethanol/Water SolvType->Yes Permeating Level1 LEVEL 1: Standard Double Nitrile Fume Hood Level2 LEVEL 2: Enhanced Tyvek Sleeves Static Control Level3 LEVEL 3: Max Barrier Laminate Liners (Silver Shield) Splash Goggles No->Level1 No->Level1 Yes->Level2 Yes->Level3

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.

Operational Protocol: Step-by-Step

Phase A: Weighing & Transfer (Highest Dust Risk)

The amine function makes this compound sticky; static charge can disperse toxic dust.

  • Engineering Control: Operate ONLY inside a certified chemical fume hood.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the powder. This prevents "particle jump."

  • The "Wet Wipe" Method: Place a solvent-dampened Kimwipe around the balance pan. Any stray particles will adhere to the wet wipe rather than becoming airborne.

  • Transfer: Dissolve the solid immediately in the transport vessel. Do not transport dry powder across the lab if possible.

Phase B: Reaction & Handling
  • Solvent Choice: If using Dichloromethane (DCM), be aware that DCM carries aminopyridines through nitrile gloves in <2 minutes.

  • Glove Discipline:

    • Change Frequency: Change outer gloves every 30 minutes or immediately upon splash.

    • Inspection: Before donning, inflate gloves to check for pinholes (the "balloon test").

Phase C: Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol ; it enhances absorption of the lipophilic cyclopropyl group.

  • Spill Cleanup:

    • Evacuate the immediate area.[1]

    • Don Silver Shield (Laminate) gloves.

    • Cover spill with vermiculite or sand (Do not use paper towels alone).

    • Neutralize with a dilute weak acid (e.g., 1M HCl) if safe, to convert the volatile amine to a non-volatile salt.

Disposal & Deactivation (Cradle-to-Grave)

Aminopyridines are hazardous waste.[2] Improper disposal is a regulatory violation and safety hazard.

Disposal_Workflow Waste Reaction Waste Segregate Segregation Waste->Segregate Separate from Oxidizers Acidify Acidification (Salt Formation) Segregate->Acidify Add 1N HCl (Reduces Volatility) Label Labeling Acidify->Label Mark: 'Toxic - Aminopyridine' Bin Solid/Liquid Haz Waste Label->Bin

Figure 2: Waste stabilization workflow. Converting the amine to a salt reduces vapor pressure and inhalation risk.

Disposal Rules:

  • No Oxidizers: Never mix aminopyridine waste with strong oxidizers (e.g., nitric acid, permanganate). This can cause exothermic runaway.

  • Double Bagging: Solid waste (contaminated gloves, wipes) must be double-bagged in clear polyethylene bags before entering the drum.

  • Labeling: Explicitly write "CONTAINS AMINOPYRIDINE DERIVATIVES" on the tag.

References & Authority

The following sources provide the foundational safety data for the aminopyridine class, used to derive the protocols above.

  • Fisher Scientific. (2021). Safety Data Sheet: 3-Aminopyridine. (Surrogate data for aminopyridine core toxicity and handling).

  • Loba Chemie. (2012).[2] Material Safety Data Sheet: 3-Aminopyridine. (Detailed H-codes for dermal and inhalation toxicity).

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide. (Data on nitrile permeation rates for organic solvents/amines).

  • PubChem. (n.d.). Compound Summary: 3-Pyridinamine.[3] National Library of Medicine. (General toxicology of the pharmacophore).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Cyclopropylmethoxy)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(Cyclopropylmethoxy)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.